molecular formula C14H14N2O2 B171349 2-(hydroxymethyl)-N'-phenylbenzohydrazide CAS No. 114068-91-6

2-(hydroxymethyl)-N'-phenylbenzohydrazide

Cat. No.: B171349
CAS No.: 114068-91-6
M. Wt: 242.27 g/mol
InChI Key: LYXFJKXHZUSLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-N'-phenylbenzohydrazide is a benzohydrazide derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. This compound is of significant interest due to its structural features, which combine a hydrazide linker with a hydroxymethyl functional group. Related N'-phenylbenzohydrazide derivatives have been efficiently synthesized via catalyst-free, one-pot protocols in ethanol, offering a green and straightforward route to a wide range of analogs in moderate to excellent yields . The benzohydrazide core is a privileged scaffold in drug discovery, with studies highlighting its value in constructing compounds with diverse biological activities. These activities, investigated in related molecular structures, include potential DNA-binding properties, as demonstrated in a combined experimental and computational study on a ferrocene-containing analog . As such, this compound provides a foundational template for researchers developing new bioactive molecules, chemosensors, or coordination compounds. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-N'-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-10-11-6-4-5-9-13(11)14(18)16-15-12-7-2-1-3-8-12/h1-9,15,17H,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXFJKXHZUSLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360974
Record name 2-(hydroxymethyl)-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114068-91-6
Record name 2-(hydroxymethyl)-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide represents a classic challenge in heterocyclic chemistry: the competition between kinetic and thermodynamic control. While the reaction of phthalide with phenylhydrazine is the most direct route, the system is biased toward the formation of the thermodynamically stable, cyclized byproduct 2-phenylphthalazin-1(2H)-one .

This guide details a precision protocol designed to isolate the open-chain hydrazide (the kinetic product) by strictly controlling reaction temperature and solvent conditions. Researchers must recognize that this molecule is a "metastable" intermediate; improper handling, acidic environments, or excessive heat will drive the dehydration-cyclization sequence, rendering the batch useless for applications requiring the free hydroxyl/hydrazide functionality.

Retrosynthetic Analysis & Mechanism

The target molecule is accessed via the nucleophilic acyl substitution of phthalide (2-benzofuran-1(3H)-one) by phenylhydrazine .

The Mechanistic Pathway

The reaction proceeds through the nucleophilic attack of the hydrazine's terminal nitrogen on the lactone carbonyl of phthalide.

  • Ring Opening (Kinetic): The lactone ring opens to form the target this compound. This step is reversible but favored at lower temperatures.

  • Cyclization (Thermodynamic): In the presence of acid catalysts or heat (>60°C), the hydroxyl group and the hydrazide nitrogen undergo condensation (dehydration), closing the ring to form the phthalazinone.

Reaction Pathway Diagram

The following diagram illustrates the critical bifurcation point between the target and the impurity.

ReactionPathway Phthalide Phthalide (Starting Material) Intermediate Target Molecule: This compound (Kinetic Product) Phthalide->Intermediate Ethanol, 25°C Nucleophilic Attack Phenylhydrazine Phenylhydrazine (Nucleophile) Phenylhydrazine->Intermediate Intermediate->Intermediate Isolation: Precipitation < 10°C Phthalazinone Impurity: 2-phenylphthalazin-1(2H)-one (Thermodynamic Product) Intermediate->Phthalazinone Heat (>60°C) or H+ - H₂O (Dehydration)

Figure 1: Reaction pathway showing the kinetic isolation of the target versus the thermodynamic drive toward cyclization.[1]

Experimental Protocol

Safety Warning: Phenylhydrazine is toxic and a potential carcinogen. Handle in a fume hood. Phthalide is an irritant.

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
Phthalide 1.0SubstratePurity >98%
Phenylhydrazine 1.1NucleophileFreshly distilled (clear yellow)
Ethanol (Abs.) SolventMediumAnhydrous (Water promotes reversibility)
Hexane Anti-solventPrecipitationIce-cold
Step-by-Step Methodology

Step 1: Reaction Setup (Kinetic Control)

  • Charge a 250 mL round-bottom flask with Phthalide (13.4 g, 100 mmol) .

  • Add Absolute Ethanol (50 mL) . Stir to create a suspension.

  • Crucial: Place the flask in a water bath maintained at 20–25°C . Do not heat to reflux.

  • Add Phenylhydrazine (10.9 mL, 110 mmol) dropwise over 15 minutes.

    • Observation: The solution may turn clear as the phthalide reacts, then yellow.

  • Stir vigorously at room temperature for 4–6 hours .

    • Monitoring: Use TLC (Silica, EtOAc:Hexane 1:1).[1] The target (hydrazide) will appear as a new spot with lower Rf than phthalide but higher than the phthalazinone.

Step 2: Isolation

  • Cool the reaction mixture to 0–4°C in an ice bath. Stir for 30 minutes.

  • If precipitation does not occur spontaneously, induce it by adding ice-cold Hexane (20–30 mL) dropwise.

  • Filter the solid rapidly under vacuum.

  • Wash the filter cake with cold Ethanol/Hexane (1:4 mixture) to remove unreacted phenylhydrazine.

Step 3: Purification

  • Do not recrystallize from boiling solvent. This will cause cyclization.

  • Dissolve the crude solid in a minimum amount of warm Ethanol (40°C max) and immediately dilute with cold Hexane until turbid. Refrigerate to crystallize.

Characterization & Validation

To confirm you have the open-chain hydrazide and not the cyclized phthalazinone, verify the following spectral markers.

FeatureTarget: this compoundImpurity: 2-phenylphthalazin-1(2H)-one
IR Spectrum Broad OH/NH stretch (3200–3400 cm⁻¹)No OH stretch ; Sharp C=O (1660 cm⁻¹)
¹H NMR δ 4.5–4.8 ppm (s, 2H, -CH₂OH)No benzylic CH₂ signal (Protons are aromatic)
Solubility Soluble in warm alcohols, polar aprotic solventsHighly insoluble in most solvents; crystallizes easily
Melting Point Lower (Typically < 140°C, dec.)[1]High (166–167°C)

Self-Validating Check: Dissolve a small sample in DMSO-d6. If you observe a singlet corresponding to the methylene protons (-CH₂-) and exchangeable protons for OH/NH, the synthesis is successful. If the spectrum shows only aromatic protons and a distinct lack of aliphatic signals, the batch has cyclized.

Troubleshooting & Optimization

Common Failure Modes
  • Problem: Product melting point is ~166°C.

    • Cause: You synthesized 2-phenylphthalazin-1(2H)-one.

    • Fix: Lower reaction temperature.[2][3] Ensure ethanol is neutral (trace acid from old solvent catalyzes cyclization). Reduce reaction time.

  • Problem: Low Yield / Oily Product.

    • Cause: Incomplete precipitation or excess phenylhydrazine.

    • Fix: Use more hexane during isolation. Triturate the oil with cold ether to induce solidification.

Optimization for Scale-Up

For larger batches (>100g), the exotherm from phenylhydrazine addition can locally heat the mixture, triggering cyclization.[1]

  • Recommendation: Use a jacketed reactor with active cooling during addition.

  • Solvent Switch: Isopropanol can be used instead of ethanol; the lower solubility of the product in cold isopropanol aids isolation.

References

  • Kinetic vs.

    • Source: Stanford University / ResearchGate. "Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione."
    • Context: Demonstrates that bulk reactions often yield mixtures or cyclized products, while controlled conditions (microdroplets or low temp) allow selectivity.[4]

    • URL:[Link]

  • Phthalazinone Characterization (The Impurity)

    • Source: Journal of Pharmaceutical Sciences and Research. "Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)
    • Context: Provides spectral data (IR, NMR) for the cyclized byproduct (MP 166°C)
    • URL:[Link]

  • General Hydrazide Synthesis Protocols: Source: BenchChem Application Notes. "2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis." Context: Discusses the ring-opening of phthalide derivatives as a general route to hydroxymethylbenzamides/hydrazides.

Sources

An In-depth Technical Guide to 2-(hydroxymethyl)-N'-phenylbenzohydrazide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(hydroxymethyl)-N'-phenylbenzohydrazide, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to project its chemical properties, synthesis, and potential applications.

Molecular Structure and Identification

This compound is a derivative of benzohydrazide, characterized by a hydroxymethyl group at the 2-position of the benzoyl moiety and a phenyl group attached to the terminal nitrogen of the hydrazide functional group.

Molecular Formula: C₁₄H₁₄N₂O₂

Molecular Weight: 242.28 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized as a two-step process, commencing with the formation of a key intermediate, 2-(hydroxymethyl)benzohydrazide, followed by a condensation reaction.

Step 1: Synthesis of 2-(hydroxymethyl)benzohydrazide

The initial step involves the hydrazinolysis of a suitable ester, such as methyl 2-(hydroxymethyl)benzoate, with hydrazine hydrate. This reaction is a standard and widely employed method for the preparation of benzohydrazides.[1]

Reaction:

Methyl 2-(hydroxymethyl)benzoate + Hydrazine hydrate → 2-(hydroxymethyl)benzohydrazide + Methanol

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(hydroxymethyl)benzoate (1 equivalent) in a suitable solvent, such as ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 2-(hydroxymethyl)benzohydrazide, is expected to precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

The final product can be synthesized through a condensation reaction between the intermediate, 2-(hydroxymethyl)benzohydrazide, and benzaldehyde. This reaction forms a Schiff base, resulting in the N'-benzylidene derivative. It is important to note that the common nomenclature for the resulting product would be (E)-N'-benzylidene-2-(hydroxymethyl)benzohydrazide.

Reaction:

2-(hydroxymethyl)benzohydrazide + Benzaldehyde → (E)-N'-benzylidene-2-(hydroxymethyl)benzohydrazide + Water

Experimental Protocol:

  • Reaction Setup: In a suitable solvent like ethanol, dissolve 2-(hydroxymethyl)benzohydrazide (1 equivalent) and benzaldehyde (1 equivalent).

  • Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield pure (E)-N'-benzylidene-2-(hydroxymethyl)benzohydrazide.

A highly efficient, one-pot synthesis for analogous N'-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives has been reported, starting from phthalide, hydrazine hydrate, and various aldehydes.[2] This catalyst-free method provides a streamlined alternative to the two-step process.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Condensation Methyl 2-(hydroxymethyl)benzoate Methyl 2-(hydroxymethyl)benzoate Reaction1 Hydrazinolysis (Ethanol, Reflux) Methyl 2-(hydroxymethyl)benzoate->Reaction1 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction1 2-(hydroxymethyl)benzohydrazide 2-(hydroxymethyl)benzohydrazide Reaction1->2-(hydroxymethyl)benzohydrazide Reaction2 Condensation (Ethanol, rt or heat) 2-(hydroxymethyl)benzohydrazide->Reaction2 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction2 Final_Product This compound ((E)-N'-benzylidene-2-(hydroxymethyl)benzohydrazide) Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties (Inferred)

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.[3][4][5]

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Appearance White to off-white crystalline solidBenzohydrazide derivatives are typically crystalline solids at room temperature.[5]
Melting Point (°C) 180 - 250The melting points of N'-substituted benzohydrazides vary widely depending on the nature of the substituent. For example, N'-benzylidenebenzohydrazide has a melting point of 180-183°C, while N'-(4-hydroxybenzylidene)benzohydrazide melts at 246-248°C.[6][7]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol)The presence of polar functional groups (hydroxyl, amide) suggests some water solubility, but the two aromatic rings will limit it. Good solubility is expected in polar organic solvents, which is typical for this class of compounds.[3][4]
Stability Stable under normal laboratory conditionsBenzohydrazide derivatives are generally stable compounds. However, they may be susceptible to hydrolysis under strong acidic or basic conditions.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3200-3400O-H (hydroxyl) and N-H (amide) stretching vibrations (likely broad)
3000-3100Aromatic C-H stretching
2850-2950Aliphatic C-H stretching (from the hydroxymethyl group)
1640-1680C=O (amide I) stretching
1600-1620C=N (imine) stretching
1500-1550N-H bending (amide II) and C=C aromatic ring stretching
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityAssignment
~11.0 - 12.0SingletN-H (amide proton)
~8.0 - 8.5SingletC-H (imine proton, -N=CH-)
~6.8 - 8.0MultipletAromatic protons
~4.5 - 5.0Singlet or DoubletC-H₂ (hydroxymethyl protons)
~5.0 - 6.0Singlet or TripletO-H (hydroxyl proton)
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~160 - 170C=O (amide carbonyl carbon)
~145 - 155C=N (imine carbon)
~115 - 140Aromatic carbons
~60 - 65-CH₂-OH (hydroxymethyl carbon)
Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (242.28 g/mol ). Characteristic fragmentation patterns would involve the cleavage of the amide and hydrazone bonds.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its constituent functional groups:

  • Hydroxyl Group: The primary alcohol can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. It can also be esterified or etherified under appropriate conditions.

  • Amide Linkage: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield 2-(hydroxymethyl)benzoic acid and phenylhydrazine.

  • Hydrazone Group (-N=CH-): The imine bond is susceptible to hydrolysis, particularly in the presence of acid, which would regenerate 2-(hydroxymethyl)benzohydrazide and benzaldehyde.

  • Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the existing functional groups.

The compound is expected to be stable under standard storage conditions, away from strong acids, bases, and oxidizing agents.

Potential Biological Activities and Applications

Benzohydrazide and its derivatives are a well-known class of compounds with a broad spectrum of biological activities.[8][9][10] This suggests that this compound could be a valuable scaffold for drug discovery and development.

  • Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated potent antibacterial and antifungal properties.[3][4] The mechanism of action is often attributed to the inhibition of essential enzymes in microorganisms.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines.[8][9] Their anticancer potential is often linked to the inhibition of key enzymes involved in cell proliferation and survival.

  • Anti-inflammatory and Analgesic Activity: The benzohydrazide scaffold has been explored for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticonvulsant Activity: Certain benzohydrazide derivatives have shown promise as anticonvulsant agents.[8]

  • Antioxidant Activity: The ability to scavenge free radicals is another reported biological activity of some benzohydrazide derivatives.[3]

Given these precedents, this compound warrants investigation for its potential therapeutic applications in these and other disease areas. The structural modifications afforded by the hydroxymethyl and phenyl groups could modulate its biological activity and pharmacokinetic properties.

Conclusion

References

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (URL not available)
  • Design, Spectral and Biological Evaluation of Benzohydrazide Deriv
  • Benzohydrazides: As potential bio-active agents. (2018).
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). Molecules.
  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015).
  • Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. (2019).
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2023).
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Preprints.org.
  • Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011). African Journal of Biotechnology.
  • Physical properties of the synthesized N -(4-methoxybenzylidene)benzohydrazide Schiff (HL) base and its nickel(II) complex (Ni(II)-2L).
  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (2016). Arabian Journal of Chemistry.
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Universitas Airlangga. (2023).
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • N'-(4-Nitrobenzylidene)benzohydrazide | C14H11N3O3 | CID 6861632 - PubChem. (URL not available)
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019). Molbank.
  • Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis, - University of Pretoria. (URL not available)
  • N'-phenylbenzohydrazide - Stenutz. (URL not available)
  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2019). AIP Conference Proceedings.
  • NOTE ON THE CONVERSION OF SOME HYDRAZIDES INTO ALDEHYDES IN n·BUTYLAMINE SOLUTION. (URL not available)
  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (2007). Molecules.
  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-Benzaldehyde and 2-Hydroxynaphthaldehyde With 2-Aminopyridene and 2-Aminopyrazine - Academia.edu. (URL not available)

Sources

Spectroscopic Characterization of 2-(hydroxymethyl)-N'-phenylbenzohydrazide: An FT-IR Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Fourier-Transform Infrared (FT-IR) analysis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide , a critical intermediate often encountered in the hydrazinolysis of phthalide derivatives.

For researchers and drug development professionals, the primary challenge with this compound is distinguishing the open-chain hydrazide (the target) from its thermodynamic sink, the cyclic N-anilinophthalimide , and the starting material phthalide . This guide provides a self-validating spectroscopic protocol to confirm the integrity of the hydroxymethyl and hydrazide functionalities using vibrational spectroscopy.

Part 1: Structural Context & Theoretical Basis[1]

The Chemical System

The synthesis of this compound typically involves the nucleophilic attack of phenylhydrazine on the lactone ring of phthalide. This reaction is an equilibrium process where the open-chain product can dehydrate to form a cyclic imide.

Target Structure Features:

  • Hydroxymethyl Group (–CH₂OH): Located at the ortho position; capable of intramolecular hydrogen bonding.

  • Hydrazide Linkage (–C(=O)NHNH–): The core pharmacophore; exhibits characteristic Amide I and II bands.

  • Phenyl Ring: Provides aromatic C=C and C-H out-of-plane bending markers.

Reaction Pathway & Impurity Profile

Understanding the vibrational shifts requires mapping the reaction pathway. The disappearance of the lactone carbonyl and the appearance of the amide carbonyl are the primary reaction monitors.

ReactionPathway Phthalide Phthalide (Starting Material) Lactone C=O: ~1765 cm⁻¹ Target TARGET: 2-(hydroxymethyl)- N'-phenylbenzohydrazide Amide C=O: ~1640-1660 cm⁻¹ OH Stretch: ~3200-3400 cm⁻¹ Phthalide->Target + Phenylhydrazine Ring Opening Phenylhydrazine Phenylhydrazine (Reagent) Phenylhydrazine->Target Cyclic IMPURITY: N-anilinophthalimide Imide C=O (Doublet): ~1720 & 1780 cm⁻¹ Target->Cyclic - H₂O Cyclization (Heat/Acid) Cyclic->Target Hydrolysis (Base)

Figure 1: Spectroscopic evolution from lactone precursor to hydrazide target and potential cyclic byproduct.

Part 2: Experimental Protocol

To ensure reproducibility and high spectral resolution, the following protocol is recommended. The presence of the hydroxymethyl group makes this compound hygroscopic; moisture control is critical.

Sample Preparation
MethodSuitabilityProtocol Notes
KBr Pellet (Transmission) High Recommended for Structural Confirmation. Mix 1-2 mg sample with 200 mg dry KBr. Grind to fine powder. Press at 8-10 tons. Why: Provides better resolution of the OH/NH region and facilitates H-bonding analysis compared to ATR.
ATR (Attenuated Total Reflectance) MediumRapid Screening. Use Diamond or ZnSe crystal. Ensure high contact pressure. Note: Peak intensities (especially high wavenumber) will be lower due to penetration depth dependence (

).
Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve S/N ratio.

  • Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Apodization: Boxcar or Norton-Beer (medium).

Part 3: Spectral Interpretation & Assignments[2]

This section details the vibrational assignments. The values provided are derived from high-fidelity analog data of ortho-substituted benzohydrazides [1, 2, 5].

The Diagnostic Regions
Region A: High Frequency (3600 – 2800 cm⁻¹)

Differentiation of Open Chain vs. Cyclic forms.

Wavenumber (cm⁻¹)AssignmentDescription & Causality
3450 – 3200 ν(O-H) & ν(N-H) Broad, Strong. The hydroxymethyl O-H and hydrazide N-H stretches overlap significantly. The ortho arrangement facilitates intramolecular H-bonding (O-H···O=C), causing broadening and a red shift. Absence of this broad band indicates cyclization to the phthalimide.
3080 – 3030 ν(C-H) Ar Weak. Aromatic C-H stretching vibrations from the benzoyl and phenyl rings.
2950 – 2850 ν(C-H) Alkyl Weak/Medium. Methylene (-CH₂-) symmetric and asymmetric stretching from the hydroxymethyl group.
Region B: The Carbonyl Corridor (1800 – 1600 cm⁻¹)

The "Fingerprint" for Reaction Success.

Wavenumber (cm⁻¹)AssignmentDescription & Causality
~1765 Lactone C=O Starting Material Marker. If this sharp peak exists, unreacted phthalide is present.
1780 & 1720 Imide C=O Cyclization Marker. A doublet here indicates the formation of N-anilinophthalimide (cyclic byproduct).
1660 – 1635 Amide I (C=O) Target Marker. The hydrazide carbonyl. It appears at a lower frequency than esters due to resonance with the adjacent nitrogen lone pair (

).
Region C: The Fingerprint (1600 – 600 cm⁻¹)
Wavenumber (cm⁻¹)AssignmentDescription & Causality
1600, 1580 ν(C=C) Ar Aromatic ring skeletal vibrations.
1550 – 1530 Amide II Mixed mode: N-H bending (

) and C-N stretching. Characteristic of secondary amides/hydrazides.
1350 – 1310 ν(C-N) Aryl-Nitrogen stretch. Strong due to conjugation between the phenyl ring and the hydrazine nitrogen.
1050 – 1000 ν(C-O) Primary Alcohol. Characteristic stretch of the -CH₂OH group.
750 – 690 δ(C-H) oop Out-of-plane bending. Monosubstituted benzene (phenyl group) typically shows strong bands at ~750 and ~690 cm⁻¹.

Part 4: Self-Validating Workflow (Logic Gate)

Use this logic flow to validate your synthesis product immediately after spectral acquisition.

ValidationLogic Start Acquire Spectrum Check1760 Peak at ~1765 cm⁻¹? Start->Check1760 CheckDoublet Doublet at 1720/1780 cm⁻¹? Check1760->CheckDoublet No FailStart Contaminated: Unreacted Phthalide Check1760->FailStart Yes CheckOH Broad Band 3200-3400 cm⁻¹? CheckDoublet->CheckOH No FailCyclic Failed: Cyclized to Imide CheckDoublet->FailCyclic Yes CheckOH->FailCyclic No (Dry Sample) Success PASS: Target Hydrazide Confirmed CheckOH->Success Yes

Figure 2: Decision tree for rapid product validation.

Troubleshooting Common Artifacts
  • Broad Peak >3500 cm⁻¹: Free water. If the sample was not dried, moisture will obscure the N-H/O-H region. Dry the sample in a vacuum desiccator over

    
     and re-run.
    
  • Shoulder on 1650 cm⁻¹: If a shoulder appears at ~1690 cm⁻¹, it may indicate a tautomeric shift or partial oxidation of the hydrazide linkage.

References

  • BenchChem Technical Support. (2025).[1] Characterization of n'-Benzoyl-2-methylbenzohydrazide using FT-IR and NMR Spectroscopy: An Application Note. BenchChem. Link

  • Alassadi, N. M., & Hadi, M. K. (2024).[2] Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research, 13:245.[2] Link

  • NIST Mass Spectrometry Data Center. (2023). N-(hydroxymethyl)benzamide Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Yan, X., et al. (2018). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Acid.[3] Stanford University / Air Force Office of Scientific Research. Link

  • Srivastava, S. K., et al. (2019). 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide.[4] MDPI Molbank, 2019(4), M1096. Link

Sources

mass spectrometry of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a compound of interest in medicinal chemistry and drug development. As a member of the benzohydrazide class, its structural elucidation is critical for understanding its biological activity and for quality control in synthetic processes. This document outlines the theoretical and practical considerations for its analysis, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID). A detailed, field-proven protocol is provided, alongside an in-depth discussion of the predicted fragmentation pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of novel benzohydrazide derivatives.

Introduction: The Significance of Benzohydrazide Analogs

Benzohydrazide derivatives are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the benzohydrazide scaffold allows for extensive structural modifications to modulate its pharmacological profile. The title compound, this compound, incorporates a hydroxymethyl group and a phenyl substituent, features that can significantly influence its biological and physicochemical properties.

Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds. It provides not only the molecular weight with high accuracy but also invaluable structural information through the analysis of fragmentation patterns. This guide will focus on the application of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the comprehensive analysis of this compound.

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of a molecule is contingent on the selection of an appropriate ionization technique and a thorough understanding of its fragmentation behavior.

Ionization Method: Electrospray Ionization (ESI)

For a polar, nitrogen-containing compound like this compound, Electrospray Ionization (ESI) is the most suitable ionization method.[1] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the reliable determination of the molecular ion.[2] The presence of multiple polar functional groups, including the amide, hydroxyl, and hydrazide moieties, facilitates protonation in the ESI source, leading to the formation of a protonated molecular ion, [M+H]⁺.

Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) utilizing Collision-Induced Dissociation (CID) is employed to induce fragmentation of the precursor ion. In this process, the protonated molecular ion is accelerated and collided with an inert gas, leading to the cleavage of the weakest bonds and the formation of characteristic product ions.[2] The resulting fragmentation pattern serves as a molecular fingerprint, enabling unambiguous structural confirmation.

Predicted Mass Spectrum and Fragmentation Pathway

A detailed analysis of the structure of this compound allows for the prediction of its fragmentation pattern under CID. The molecular formula of the compound is C₁₄H₁₄N₂O₂ and its monoisotopic mass is 242.1055 g/mol .

The Protonated Molecular Ion

Under positive ion ESI, the primary ion observed will be the protonated molecular ion, [M+H]⁺, at an m/z of 243.1133.

Key Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways, dictated by the relative stability of the resulting fragment ions and neutral losses. The most probable fragmentation sites are the amide and hydrazide bonds, as well as the benzylic position.

A proposed fragmentation pathway is illustrated in the following diagram:

fragmentation_pathway M_H [M+H]⁺ m/z 243.11 frag1 m/z 135.04 M_H->frag1 - C₇H₇N₂O frag3 m/z 108.06 M_H->frag3 - C₇H₅O₂ frag2 m/z 107.05 frag1->frag2 - CO frag4 m/z 77.04 frag3->frag4 - NH₂NH

Sources

Benzohydrazide Derivatives: A Technical Guide to Biological Potential and Synthetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the benzohydrazide scaffold, a privileged structure in medicinal chemistry defined by the pharmacophore -C(=O)NHNH- . Its versatility arises from the ability to act as a rigid linker that facilitates hydrogen bonding with biological targets (enzymes, receptors, and DNA). This guide details the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for researchers developing next-generation antimicrobial, anticancer, and anti-inflammatory agents.

Chemical Basis & Structure-Activity Relationship (SAR)

The benzohydrazide moiety functions as a bidentate ligand and a hydrogen bond donor/acceptor. Its biological activity is heavily modulated by substitutions on the phenyl ring and the terminal nitrogen.

Core Pharmacophore Dynamics
  • Linker Rigidity: The amide-like backbone restricts conformational freedom, orienting the side chains (R-groups) into specific receptor pockets (e.g., the hydrophobic channel of COX-2 or the ATP-binding site of EGFR).

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO2, or -CF3 at the para position of the phenyl ring typically enhance antimicrobial and antitubercular activity by increasing lipophilicity and cell wall penetration.

    • Electron-Donating Groups (EDGs): Groups like -OCH3 or -OH often improve antioxidant capacity and solubility.

  • Schiff Base Formation: Condensing the terminal -NH2 with aromatic aldehydes creates hydrazone derivatives. This extension is critical for anticancer activity, providing a "tail" that can interact with distal residues in kinase domains.

Visualization: SAR Optimization Map

SAR_Map Core Benzohydrazide Core Ph-C(=O)-NH-NH-R R_Phenyl Phenyl Ring (Ph) Substitution Core->R_Phenyl R_Terminal Terminal Nitrogen (-NH-R) Core->R_Terminal Antimicrobial Antimicrobial/Antitubercular (EWG: -Cl, -NO2, -CF3) Increases Lipophilicity R_Phenyl->Antimicrobial Para-substitution Anticancer Anticancer (EGFR/VEGFR) (Schiff Bases: Aryl/Heteroaryl) Pi-Pi Stacking Interactions R_Terminal->Anticancer Hydrazone formation AntiInflammatory Anti-inflammatory (COX-2) (Bulky hydrophobic groups) Selectivity for COX-2 pocket R_Terminal->AntiInflammatory Heterocyclic fusion

Figure 1: Strategic substitution patterns for optimizing benzohydrazide biological activity.

Therapeutic Applications & Mechanisms[1]

Anticancer Activity (EGFR & Tubulin Targeting)

Benzohydrazide-hydrazone hybrids have emerged as potent inhibitors of receptor tyrosine kinases.

  • Mechanism: These derivatives function as ATP-competitive inhibitors. For example, the dihydropyrazole-benzohydrazide hybrid Compound H20 has demonstrated an IC50 of 0.08 µM against EGFR.[1] The hydrazide linker forms hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR), while the aromatic tails engage in pi-pi stacking with the gatekeeper residues.

  • Cell Cycle Arrest: Treatment often leads to accumulation in the G2/M phase, indicating interference with tubulin polymerization, similar to colchicine binding.

Antimicrobial & Antitubercular Activity

The scaffold is highly effective against Mycobacterium tuberculosis (Mtb).[2]

  • Target: The enoyl acyl carrier protein reductase (InhA ), essential for mycolic acid biosynthesis (cell wall construction).

  • Key Insight: 3,4,5-trimethoxybenzohydrazide derivatives (e.g., Compound T1 ) mimic the substrate of InhA, blocking the binding pocket.

  • Bacterial Resistance: Hybridizing benzohydrazides with 4-aminoquinoline (e.g., Compound HD6 ) has shown synergistic effects against MRSA and P. aeruginosa, reducing the Minimum Inhibitory Concentration (MIC) to 8–16 µg/mL.

Anti-inflammatory (COX-2 Inhibition)[4]
  • Selectivity: Unlike traditional NSAIDs, specific benzohydrazide derivatives (e.g., Compound 9d ) show dual inhibition of COX-2 and 5-LOX. The bulky hydrazide structure prevents entry into the smaller COX-1 channel but fits the larger hydrophobic pocket of COX-2, reducing gastric side effects.

Synthetic Optimization Pathway

The synthesis of biologically active benzohydrazides generally follows a robust 3-step protocol. This pathway is preferred for its high yield and ease of purification.

Visualization: Synthesis Workflow

Synthesis_Flow BenzoicAcid Start: Benzoic Acid Derivative (Substituted) Ester Intermediate 1: Methyl Benzoate Ester BenzoicAcid->Ester Esterification Methanol Reagent: MeOH + H2SO4 (Reflux) Methanol->Ester Hydrazine Reagent: Hydrazine Hydrate (NH2NH2·H2O) Hydrazide Key Intermediate: Benzohydrazide Hydrazine->Hydrazide Aldehyde Reagent: Aromatic Aldehyde (Glacial Acetic Acid) Product Final Product: Benzohydrazide-Hydrazone (Schiff Base) Aldehyde->Product Ester->Hydrazide Hydrazinolysis (Nucleophilic Substitution) Hydrazide->Product Condensation (-H2O)

Figure 2: Standard synthetic route for benzohydrazide-hydrazone derivatives.

Validated Experimental Protocols

Chemical Synthesis: General Procedure for Benzohydrazides

Objective: Synthesis of 4-methoxybenzohydrazide.

  • Esterification: Dissolve 4-methoxybenzoic acid (0.01 mol) in absolute methanol (20 mL). Add conc. H2SO4 (0.5 mL) dropwise. Reflux for 6–8 hours. Neutralize with NaHCO3, extract with ethyl acetate, and evaporate to obtain the methyl ester.

  • Hydrazinolysis: Dissolve the ester (0.01 mol) in ethanol (20 mL). Add hydrazine hydrate (99%, 0.05 mol) slowly.

  • Reflux: Heat the mixture at reflux temperature (78°C) for 4–6 hours. Monitor progress via TLC (Ethyl acetate:Hexane 1:1).[3]

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water. The solid benzohydrazide precipitates.

  • Purification: Filter the solid and recrystallize from ethanol to yield pure crystals (Yield >80%).

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve the benzohydrazide derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (triplicate). Keep DMSO concentration <0.1%.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    
Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Evaluate antibacterial activity against S. aureus or M. tuberculosis.

  • Preparation: Prepare stock solution of the compound in DMSO (1 mg/mL).

  • Dilution: Use a 96-well microtiter plate. Add 100 µL of sterile Mueller-Hinton broth. Perform two-fold serial dilutions.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls: Include a Positive Control (Ciprofloxacin) and Negative Control (Sterile broth + DMSO).

  • Incubation: Incubate at 37°C for 24h (bacteria) or 7 days (Mtb).

  • Readout: The MIC is the lowest concentration showing no visible turbidity. For Mtb, use Resazurin dye (blue to pink color change indicates growth).

Future Perspectives & Challenges

  • Solubility: Many potent benzohydrazide derivatives suffer from poor aqueous solubility. Future work must focus on salt formation or nano-encapsulation.

  • Selectivity: While COX-2 selectivity is achievable, off-target kinase inhibition remains a risk in anticancer development. Kinome profiling is recommended for lead compounds.

  • Hybridization: The most promising trend is "molecular hybridization"—combining benzohydrazides with quinolines, pyrazoles, or coumarins to tackle multi-drug resistant (MDR) pathogens.

References

  • Antimicrobial SAR & Synthesis: "Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents." Taylor & Francis.

  • Anticancer Mechanisms (EGFR): "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors."[1] Int. J. Mol. Sci.

  • Anti-inflammatory (COX/LOX): "Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors." RSC Advances.

  • Antitubercular Activity: "Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives." Der Pharma Chemica.

  • General Review: "Benzohydrazides: As potential bio-active agents." The Pharma Journal.[2]

Sources

An In-Depth Technical Guide to 2-(hydroxymethyl)-N'-phenylbenzohydrazide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxymethyl)-N'-phenylbenzohydrazide, a derivative of the versatile benzohydrazide scaffold. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on analogous compounds to present its systematic IUPAC name, a detailed methodology for its synthesis, predicted characterization data, and a discussion of its potential biological activities. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of novel benzohydrazide derivatives in the context of drug discovery and development.

Introduction: The Versatility of the Benzohydrazide Scaffold

Benzohydrazides are a prominent class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core structure, characterized by a benzoyl group attached to a hydrazine moiety, serves as a versatile pharmacophore. This structural motif is present in numerous compounds with demonstrated antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. The synthetic tractability of the benzohydrazide scaffold allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to optimize therapeutic efficacy and selectivity. This guide focuses on a specific, lesser-explored derivative, this compound, providing a theoretical and practical framework for its investigation.

Compound Identification and Nomenclature

Based on the principles of IUPAC nomenclature for hydrazides, the systematic name for the topic compound is This compound .

Structural Details

The chemical structure of this compound is presented below, with key functional groups highlighted.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Canonical SMILES C1=CC=C(C(=C1)CO)C(=O)NNC2=CC=CC=C2
InChIKey (Predicted)
CAS Number Not assigned

Synthesis of this compound

The synthesis of this compound can be strategically approached in a two-step sequence, involving the initial preparation of the key intermediate, 2-(hydroxymethyl)benzohydrazide, followed by the introduction of the N'-phenyl group.

Synthesis of the Precursor: 2-(hydroxymethyl)benzohydrazide

A highly efficient method for the synthesis of 2-(hydroxymethyl)benzohydrazide involves a one-pot reaction starting from phthalide and hydrazine hydrate.[1] This method is advantageous due to its mild conditions and the ready availability of the starting materials.

Reaction Scheme:

Synthesis_of_Precursor Phthalide Phthalide Precursor 2-(hydroxymethyl)benzohydrazide (CAS: 51707-35-8) Phthalide->Precursor Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Precursor

Figure 1: Synthesis of 2-(hydroxymethyl)benzohydrazide from phthalide.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add phthalide (1.0 eq) and ethanol to create a suspension.

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-(hydroxymethyl)benzohydrazide as a white solid.

N-Phenylation of 2-(hydroxymethyl)benzohydrazide

The introduction of a phenyl group onto the N' nitrogen of the hydrazide can be achieved through a copper-catalyzed Ullmann-type condensation reaction. This method is a well-established protocol for the N-arylation of amines and related compounds.[2][3]

Reaction Scheme:

N_Phenylation cluster_reagents Reaction Conditions Precursor 2-(hydroxymethyl)benzohydrazide Product This compound Precursor->Product ArylHalide Iodobenzene ArylHalide->Product Catalyst CuI (catalyst) Ligand Ligand (e.g., 1,10-phenanthroline) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF)

Figure 2: Proposed N-Phenylation of the precursor via Ullmann condensation.

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-(hydroxymethyl)benzohydrazide (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Stir the mixture vigorously and heat to 100-120 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected data are as follows:

Technique Expected Observations
¹H NMR - Aromatic protons from the two phenyl rings (multiplets).- A singlet for the methylene protons of the hydroxymethyl group.- A broad singlet for the hydroxyl proton.- Broad singlets for the N-H protons of the hydrazide linkage.
¹³C NMR - Aromatic carbons.- A signal for the methylene carbon.- A signal for the carbonyl carbon of the amide.
FT-IR - A broad absorption band for the O-H stretch.- N-H stretching vibrations.- A strong absorption for the C=O stretch of the amide.- C-N stretching vibrations.- Aromatic C-H and C=C stretching bands.
Mass Spec (ESI) - A prominent peak for the protonated molecule [M+H]⁺.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not available, the broader class of N'-substituted benzohydrazides has shown significant therapeutic potential.

Antimicrobial Activity

Many benzohydrazide derivatives exhibit potent activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis. It is plausible that this compound could be screened for its efficacy against clinically relevant strains.

Anticancer Potential

Several N'-arylbenzohydrazides have been investigated as potential anticancer agents. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The structural features of this compound make it a candidate for evaluation in various cancer cell lines.

Anti-inflammatory Properties

The benzohydrazide scaffold is also associated with anti-inflammatory activity. This is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). The potential of this compound as an anti-inflammatory agent could be explored in relevant in vitro and in vivo models.

Experimental Workflow for Biological Evaluation

A systematic approach to evaluating the biological potential of this compound is outlined below.

Biological_Evaluation_Workflow Start Synthesized Compound: This compound Screening Primary Biological Screening Start->Screening Antimicrobial Antimicrobial Assays (MIC/MBC Determination) Screening->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis Assays) Screening->Anticancer AntiInflammatory Anti-inflammatory Assays (COX Inhibition) Screening->AntiInflammatory Hit_ID Hit Identification Antimicrobial->Hit_ID Anticancer->Hit_ID AntiInflammatory->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Figure 3: A generalized workflow for the biological evaluation of the title compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant class of benzohydrazides. This technical guide provides a robust framework for its synthesis and characterization, drawing upon established methodologies for related compounds. The proposed synthetic route is practical and relies on well-understood chemical transformations. The predicted spectroscopic data offer a baseline for structural verification. Furthermore, the discussion of potential biological activities highlights promising avenues for future research in drug discovery. This guide is intended to empower researchers to synthesize and investigate this novel compound, potentially unlocking new therapeutic applications.

References

  • Alifu, Z., Nizhamu, M., & Ablajan, K. (2019). Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes.
  • Kappe, C. O. (2019). My Twenty years in microwave chemistry: from kitchen ovens to microwaves that aren't microwaves. The Chemical Record, 19(1), 15-39.
  • Suzana, S., Najati, F. A., Isnaeni, I., & Budiati, T. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions.

Sources

Methodological & Application

Differentiation and Characterization of 2-(hydroxymethyl)-N'-phenylbenzohydrazide: A Multi-Modal Protocols Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide (HMPB) typically involves the nucleophilic ring-opening of phthalide by phenylhydrazine. A critical challenge in this process is the thermodynamic propensity of the product to undergo dehydration and cyclization, forming 2-phenylphthalazin-1(2H)-one or related dihydro-phthalazine byproducts. This Application Note provides a rigorous analytical framework to definitively characterize the open-chain HMPB structure, distinguishing it from its cyclic analogues using HPLC, HRMS, and 1D/2D NMR techniques.

Introduction & Mechanistic Context

In drug development, benzohydrazides are privileged scaffolds due to their antimicrobial and anticancer properties. However, the ortho-hydroxymethyl group in HMPB introduces a specific stability risk: intramolecular cyclization.

  • Target Molecule (Open Chain):

    
     (MW: 242.27 Da). Contains a reactive primary alcohol and a hydrazide.[1][2]
    
  • Common Impurity (Cyclic): 2-phenyl-3,4-dihydrophthalazin-1(2H)-one (

    
    , MW: 224.26 Da) formed via dehydration (loss of 
    
    
    
    ).

Analytical Objective: Confirm the presence of the hydroxyl group and the integrity of the hydrazide linkage while quantifying the dehydrated impurity.

Analytical Workflow Visualization

G Start Crude Reaction Mixture (Phthalide + Phenylhydrazine) HPLC Protocol 1: HPLC-UV Purity Profiling (Separation of Open vs. Cyclic) Start->HPLC Decision Is Main Peak Purity > 95%? HPLC->Decision Prep Preparative Isolation Decision->Prep No MS Protocol 2: HRMS Confirmation (Target Mass: 242.1055 m/z) Decision->MS Yes Prep->HPLC NMR Protocol 3: NMR Structural Validation (Diagnostic Signal: -CH2- at ~4.5 ppm) MS->NMR Final Release: Certificate of Analysis NMR->Final

Figure 1: Analytical decision tree for HMPB characterization, prioritizing separation of the dehydration impurity before structural confirmation.

Protocol 1: Chromatographic Purity Profiling (HPLC-UV)

Objective: Separate the polar open-chain HMPB from the non-polar dehydrated cyclic byproduct.

Methodology: The open-chain form contains a hydroxyl group and a hydrazide, making it significantly more polar than the cyclized phthalazinone derivative. A Reversed-Phase (RP) gradient is required.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of hydrazide for sharper peaks)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B (Isocratic hold for polar retention)2-15 min: 5%

60% B15-20 min: 60%

95% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide/Hydrazide)
Temperature 30°C

Expected Results:

  • HMPB (Target): Elutes earlier (approx. 6-8 min) due to H-bonding capability of the -OH and -NH-NH- groups.

  • Cyclic Impurity: Elutes later (approx. 10-12 min) due to loss of polarity (loss of OH and rigid planar structure).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Definitive confirmation of the molecular formula to rule out the dehydrated analogue.

Rationale: The mass difference between the target and the impurity is exactly 18.01 Da (


). Low-resolution MS (e.g., single quad) may fragment the alcohol in-source, mimicking the impurity. Soft ionization (ESI)  in positive mode on a Q-TOF or Orbitrap is mandatory.

Experimental Setup:

  • Ionization: Electrospray Ionization (ESI+).

  • Source Voltage: 3.5 kV.

  • Cone Voltage: Low (20-30 V) to prevent in-source fragmentation/dehydration.

Data Interpretation:

SpeciesFormulaCalc. Mass (

)
Mass Difference (

)
HMPB (Target)

243.1134 Reference
Dehydrated Impurity

225.1028 -18.0106 Da
  • Pass Criteria: Observation of base peak at m/z 243.1134 (< 5 ppm error).

  • Fail Criteria: Base peak at m/z 225.1028 suggests either the sample is the cyclic form or the source temperature is too high (causing in-situ dehydration).

Protocol 3: NMR Structural Elucidation

Objective: The "Smoking Gun" identification of the hydroxymethyl group.

Solvent Selection:

  • DMSO-d6: REQUIRED. Chloroform (

    
    ) often leads to broadening of OH/NH signals due to exchange. DMSO-d6 stabilizes the hydroxyl proton via hydrogen bonding, often allowing observation of the triplet coupling between 
    
    
    
    and
    
    
    .

Key Assignments (


 NMR, 400 MHz, DMSO-d6): 
  • Hydroxymethyl Group (

    
    ): 
    
    • 
       4.5 - 4.7 ppm:  Doublet (2H, 
      
      
      
      ). This is the methylene protons.
    • 
       5.0 - 5.5 ppm:  Triplet (1H, 
      
      
      
      ). This is the hydroxyl proton.
    • Note: If

      
       exchange is performed, the triplet at 5.0+ disappears, and the doublet at 4.6 collapses to a singlet. This proves the open chain. 
      
  • Hydrazide Protons (

    
    ): 
    
    • 
       10.0 - 10.5 ppm:  Singlet (1H). Amide NH (adjacent to carbonyl).
      
    • 
       7.5 - 8.0 ppm:  Broad singlet (1H). Hydrazine NH (adjacent to phenyl).[3][4]
      
  • Aromatic Region:

    • Multiplets in the 6.5 - 7.8 ppm range. The ortho-substitution pattern of the benzoyl ring can be confirmed via COSY (Correlation Spectroscopy).

Distinction from Cyclic Form:

  • The cyclic phthalazinone lacks the signals at 4.5 ppm and 5.0+ ppm entirely.

  • The cyclic form will show a distinct downfield shift for the proton at the cyclization point if it were a dihydro- structure, but typically it aromatizes or forms a lactam with no aliphatic protons.

Protocol 4: FT-IR Spectroscopy

Objective: Rapid solid-state confirmation.

  • Sample Prep: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Diagnostic Bands:

    • 3200-3400 cm⁻¹: Broad, strong stretch. Corresponds to O-H (alcohol) and N-H (hydrazide).

    • 1650-1665 cm⁻¹: Amide I band (C=O).

    • Comparison: The cyclic impurity (lactam) typically shows a sharper carbonyl band at a higher frequency (>1670 cm⁻¹) and lacks the broad O-H shoulder.

References
  • Reaction Mechanism & Phthalide Ring Opening

    • Mitter, P. C., & Sen, J. N. (1919). Action of phenylhydrazine on phthalaldehydic and phthalonic acids.[5] Journal of the Chemical Society, Transactions, 115, 1145. Link

  • Benzohydrazide Characterization Standards

    • BenchChem Technical Support.[6] (2025).[4][6][7] Characterization of n'-Benzoyl-2-methylbenzohydrazide using FT-IR and NMR Spectroscopy. BenchChem Application Notes. Link

  • Microdroplet Synthesis & Selectivity (Cyclic vs Open)

    • Zare, R. N., et al. (2019).[7][8][9] Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione from Phenyl Hydrazine with Phthalic Anhydride.[10] Angewandte Chemie, Stanford University. Link

  • Gabriel Synthesis & Hydrazinolysis Variants

    • J&K Scientific. (2025).[4][6][7] Gabriel Synthesis and Phthalhydrazide By-products. J&K Scientific Technical Resources. Link

Sources

in vitro assay protocol for 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

In Vitro Assay Protocols for Evaluating 2-(hydroxymethyl)-N'-phenylbenzohydrazide as a Potential Modulator of Indoleamine 2,3-dioxygenase 1 (IDO1)

For: Researchers, scientists, and drug development professionals in immuno-oncology and related fields.

Abstract

This document provides a comprehensive guide for the in vitro evaluation of this compound, a compound belonging to the versatile benzohydrazide class known for a wide spectrum of biological activities.[1][2] Given the therapeutic potential of this chemical scaffold, we propose a robust screening cascade to investigate its activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.[3] IDO1 has emerged as a high-value target for cancer immunotherapy by catalyzing the degradation of L-tryptophan, which leads to an immunosuppressive tumor microenvironment.[4][5] This guide details two complementary in vitro assays: a direct, cell-free enzymatic assay to determine biochemical potency (IC50) against recombinant human IDO1, and a cell-based functional assay to assess the compound's efficacy and potential cytotoxicity in a more physiologically relevant context.[4][6] Adherence to these protocols will enable researchers to generate reliable and reproducible data on the potential of this compound as a novel IDO1 inhibitor.

Scientific Introduction & Rationale

The benzohydrazide moiety is a recognized pharmacophore present in numerous compounds with diverse therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7] The structural features of this compound make it a compelling candidate for screening against novel therapeutic targets.

A key strategy employed by tumor cells to evade the host immune system is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[8] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][9] This enzymatic activity has two primary immunosuppressive consequences:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[4]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[8]

Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. This has driven the development of numerous small-molecule inhibitors.[3][6] The protocols outlined herein provide a validated framework to determine if this compound can inhibit this critical immuno-oncology target.

IDO1 Catalytic Pathway & Point of Inhibition

The following diagram illustrates the metabolic pathway controlled by IDO1 and the intended point of intervention for a candidate inhibitor.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme-Containing) Tryptophan->IDO1 Catabolism T_Cell_Suppression Effector T-Cell Anergy & Apoptosis Kynurenine Kynurenine Pathway Metabolites IDO1->Kynurenine Kynurenine->T_Cell_Suppression Induces Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Promotes Inhibitor 2-(hydroxymethyl)-N'- phenylbenzohydrazide Inhibitor->IDO1 Inhibition

Caption: IDO1 pathway and the inhibitory target of the test compound.

Part 1: Biochemical (Cell-Free) IDO1 Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant human IDO1. The principle involves initiating the enzymatic reaction with the substrate L-tryptophan and quantifying the formation of the product, N-formylkynurenine, which is subsequently converted to kynurenine for detection.[9][10]

Causality and Experimental Design

The goal is to determine a dose-dependent inhibition curve and calculate the half-maximal inhibitory concentration (IC50). This requires a reaction mixture containing the enzyme, substrate, and necessary cofactors.[11] Ascorbate and methylene blue are included as a reducing agent and electron transfer mediator, respectively, to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state. Catalase is added to remove hydrogen peroxide, which can damage the enzyme.[9]

Experimental Workflow: Biochemical Assay

Biochem_Workflow A Prepare Assay Buffer & Reagents (Buffer, Ascorbate, Methylene Blue, Catalase) C Add Recombinant IDO1 Enzyme to Plate Wells A->C B Prepare Serial Dilution of This compound D Add Compound Dilutions & Controls (Vehicle, Positive Control Inhibitor) B->D C->D E Pre-incubate Enzyme and Compound D->E F Initiate Reaction with L-Tryptophan E->F G Incubate at 37°C F->G H Stop Reaction with Trichloroacetic Acid (TCA) G->H I Develop Color with p-DMAB Reagent H->I J Read Absorbance at 480 nm I->J K Calculate % Inhibition and IC50 J->K

Caption: Workflow for the cell-free biochemical IDO1 inhibition assay.

Detailed Protocol: Biochemical IDO1 Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Reaction Cocktail (prepare fresh): In Assay Buffer, add final concentrations of 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase.

    • Substrate Solution: Prepare a 400 µM L-tryptophan solution in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series into the Assay Buffer to achieve the desired final concentrations with a consistent final DMSO concentration (e.g., ≤1%).

    • Enzyme Solution: Dilute recombinant human IDO1 enzyme in ice-cold Assay Buffer to the desired working concentration (e.g., 50-100 nM).

    • Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).

    • Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in glacial acetic acid.[9]

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the Reaction Cocktail.

    • Add 5 µL of the diluted test compound, vehicle (DMSO in Assay Buffer for 0% inhibition), or a known IDO1 inhibitor like Epacadostat (for 100% inhibition).

    • Add 10 µL of the diluted IDO1 enzyme solution to all wells except the "No Enzyme" blank. Add 10 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature.[12]

    • Initiate the enzymatic reaction by adding 10 µL of the 400 µM L-tryptophan solution. The final reaction volume is 50 µL.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Terminate the reaction by adding 10 µL of 30% TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[13]

    • Centrifuge the plate (e.g., 3000 x g for 10 minutes) to pellet any precipitated protein.

    • Transfer 40 µL of the supernatant to a new clear, flat-bottom 96-well plate.

    • Add 40 µL of the p-DMAB Detection Reagent to each well and incubate for 10 minutes at room temperature until the yellow color develops.

    • Measure the absorbance at 480 nm using a microplate reader.[13]

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • Subtract the average absorbance of the "No Enzyme" blank from all other readings.

    • Use the formula: % Inhibition = 100 * (1 - (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank))

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.

Table 1: Example Data for Biochemical IC50 Determination

Compound Conc. (µM)Absorbance (480 nm)% Inhibition
Vehicle (0)0.8500.0
0.010.8351.8
0.030.7907.1
0.10.65023.5
0.30.48043.5
1.00.29065.9
3.00.15082.4
100.09090.6
300.07592.4
Positive Control0.07092.9
No Enzyme Blank0.050-

Part 2: Cell-Based IDO1 Functional Assay

This assay measures the inhibitory effect of this compound on IDO1 activity within a human cancer cell line. This provides a more physiologically relevant system, accounting for cell permeability, metabolic stability, and potential off-target effects.[4][8] A key component of this protocol is the simultaneous assessment of cell viability to ensure that any observed decrease in IDO1 activity is not merely a result of cytotoxicity.[6][14]

Causality and Experimental Design

We utilize a cell line known to express IDO1 upon stimulation, such as HeLa (human cervical cancer) or SK-OV-3 (human ovarian cancer).[4][15] Treatment with interferon-gamma (IFN-γ) mimics an inflammatory microenvironment and robustly induces IDO1 expression.[6] The activity of the induced IDO1 is measured by quantifying the amount of kynurenine secreted into the cell culture medium.

Experimental Workflow: Cell-Based & Cytotoxicity Assays

Cellular_Workflow cluster_IDO1 IDO1 Activity Assay cluster_Viability Cytotoxicity Assay A Seed HeLa or SK-OV-3 Cells in 96-well Plate B Induce IDO1 Expression with IFN-γ A->B C Add Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Collect Culture Supernatant D->E Supernatant H Remaining Cell Monolayer from Step D D->H Cells F Measure Kynurenine Concentration (TCA + p-DMAB Method) E->F G Calculate Cellular IC50 F->G I Add Resazurin or MTT Reagent H->I J Incubate for 1-4 hours I->J K Read Fluorescence or Absorbance J->K L Calculate Cytotoxicity (CC50) K->L

Caption: Paired workflow for cell-based IDO1 inhibition and cytotoxicity assessment.

Detailed Protocol: Cell-Based IDO1 Assay
  • Cell Culture and Seeding:

    • Culture HeLa or SK-OV-3 cells in appropriate media (e.g., EMEM or McCoy's 5A with 10% FBS).

    • Seed cells into a 96-well flat-bottom tissue culture plate at a density of 5,000-10,000 cells/well in 100 µL of media. Allow cells to adhere overnight.

  • IDO1 Induction and Compound Treatment:

    • Prepare dilutions of the test compound and controls in culture media.

    • To each well, add 50 µL of media containing IFN-γ (final concentration e.g., 50-100 ng/mL) to induce IDO1 expression.[13]

    • Immediately add 50 µL of media containing the test compound dilutions (2x final concentration). The final volume will be 200 µL. Include vehicle controls (media with IFN-γ and DMSO) and non-induced controls (media with DMSO, no IFN-γ).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • Carefully collect 140 µL of the cell culture supernatant and transfer to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes.[15]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the clear supernatant to a new flat-bottom plate.

    • Add 100 µL of 2% (w/v) p-DMAB in acetic acid, mix, and incubate for 10 minutes at room temperature.

    • Measure absorbance at 480 nm.

Detailed Protocol: Concurrent Cytotoxicity Assay (Resazurin Method)
  • Procedure:

    • After removing the supernatant for the kynurenine assay, gently wash the remaining cell monolayer in each well with 100 µL of sterile PBS.

    • Add 100 µL of fresh culture medium containing Resazurin (e.g., final concentration 10-25 µg/mL) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence (Ex/Em ~560/590 nm).

Data Analysis and Presentation
  • Cell-Based IDO1 Inhibition:

    • Calculate % inhibition as described for the biochemical assay, using the non-induced cells as the baseline for 100% inhibition and vehicle-treated, IFN-γ-induced cells for 0% inhibition.

    • Determine the cellular IC50 by fitting the dose-response curve.

  • Cytotoxicity:

    • Calculate % cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Table 2: Example Data for Cellular IDO1 Inhibition and Cytotoxicity

Compound Conc. (µM)Kynurenine (A480)% IDO1 InhibitionCell Viability (%)
Vehicle0.6500.0100.0
0.10.6352.3101.2
0.30.5909.299.5
10.45030.898.7
30.28056.997.1
100.15076.995.3
300.11083.188.4
1000.09585.452.1
No IFN-γ Control0.080100.0-

Trustworthiness & A Self-Validating System

To ensure the scientific integrity of the results, every experiment must incorporate a system of controls.

  • Positive Control Inhibitor: A known, potent IDO1 inhibitor (e.g., Epacadostat) should be run in parallel.[6] This validates that the assay system is responsive to inhibition and provides a benchmark for potency.

  • Vehicle Control: All compound dilutions must be compared to a vehicle control (e.g., 1% DMSO in media) to account for any solvent effects. This defines the 0% inhibition level.

  • Negative/Blank Controls: The "No Enzyme" control in the biochemical assay and the "No IFN-γ" control in the cell-based assay are critical for establishing the baseline signal and calculating the dynamic range of the assay.

  • Cytotoxicity Counter-Screen: The concurrent cell viability assay is non-negotiable. It distinguishes true enzymatic inhibition from a reduction in kynurenine due to cell death, thus preventing false-positive results.[14] A compound is considered a specific inhibitor if its IDO1 IC50 is significantly lower (ideally >10-fold) than its CC50.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology, 34(3), 137–143. [Link]

  • Zhai, L., Ladomersky, E., & Lau, J. S. (2018). The role of indoleamine 2,3-dioxygenase in cancer development, progression, and immunotherapy. Journal of Clinical Medicine, 7(11), 449. [Link]

  • Karakasheva, T. A., & Gabitova, A. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30846–30857. [Link]

  • Le, T., & Kumar, S. (2019). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. International Journal of Molecular Sciences, 20(12), 2947. [Link]

  • Holmgaard, R. B., Zamarin, D., & Wolchok, J. D. (2013). Targeting IDO in cancer: a new frontier in immuno-oncology. Journal for ImmunoTherapy of Cancer, 1(Suppl 1), P14. [Link]

  • Dolšak, A., & Sova, M. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Analytical and Bioanalytical Chemistry, 413(12), 3329–3340. [Link]

  • Pan, W., & Zhang, R. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central, National Institutes of Health. [Link]

  • Taylor & Francis Online. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. [Link]

  • ACS Omega. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

  • MDPI. (2025). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. [Link]

  • Yue, E. W., & Douty, B. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central, National Institutes of Health. [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • ACS Publications. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • ResearchGate. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. [Link]

  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. [Link]

  • Frontiers. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • Contract Pharma. (2023). A Guide to In Vitro CYP Inhibition Studies. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • PubChem. (n.d.). 2-hydroxy-N'-(2-hydroxybenzyl)benzohydrazide. [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • ResearchGate. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]

  • MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

Sources

enzyme inhibition assay for 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of 2-(hydroxymethyl)-N'-phenylbenzohydrazide as a Tyrosinase Inhibitor

Introduction & Scientific Context

The compound This compound belongs to a class of benzohydrazide derivatives increasingly scrutinized in drug discovery for their ability to chelate transition metals within enzyme active sites. While benzohydrazides have been explored for acetylcholinesterase (AChE) inhibition and antimicrobial activity, their structural homology to established inhibitors like kojic acid and salicylhydrazides makes them prime candidates for Tyrosinase inhibition .

Tyrosinase (EC 1.14.18.[1]1) is a copper-containing metalloenzyme essential for melanogenesis (melanin production) and enzymatic browning in agriculture.[2] It catalyzes two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[1]

Why this Molecule? The ortho-hydroxymethyl group in this compound provides a unique steric and electronic profile compared to the standard ortho-hydroxyl (salicyl) derivatives. The hydroxymethyl moiety facilitates bidentate coordination with the binuclear copper active site of tyrosinase, potentially acting as a "suicide substrate" or a slow-binding competitive inhibitor.

Mechanism of Action

The inhibition mechanism relies on the interaction between the hydrazide motif and the enzyme's binuclear copper center (


 and 

).
  • Chelation: The carbonyl oxygen and the terminal nitrogen of the hydrazide group form a coordination complex with the Copper ions, displacing the histidine residues essential for catalysis.

  • Steric Occlusion: The N'-phenyl ring occupies the hydrophobic pocket usually reserved for the aromatic ring of the substrate (L-DOPA), preventing substrate entry.

  • Hydroxymethyl Interaction: The 2-hydroxymethyl group likely forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the planar conformation required for active site insertion, or directly interacts with active site residues (e.g., Asn260 in mushroom tyrosinase).

TyrosinaseMechanism Enzyme Tyrosinase Active Site (Binuclear Cu2+ Center) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Chelation Complex Enzyme->Complex_EI + Inhibitor (Chelation) Substrate Substrate (L-DOPA) Inhibitor Inhibitor (this compound) Inhibitor->Complex_EI Competition Product Dopachrome (Pigment) Complex_ES->Product Oxidation Complex_EI->Product Blocked

Figure 1: Competitive inhibition mechanism where the benzohydrazide derivative chelates the Copper active site, preventing L-DOPA oxidation.

Experimental Protocol: High-Throughput Tyrosinase Inhibition Assay

This protocol is designed for a 96-well microplate format to determine the IC50 value of the inhibitor.

Materials & Reagents
ReagentSpecificationRole
Enzyme Mushroom Tyrosinase (lyophilized powder)Target Enzyme (Source: Agaricus bisporus)
Substrate L-DOPA (L-3,4-dihydroxyphenylalanine)Substrate for diphenolase activity
Inhibitor This compoundTest Compound
Positive Control Kojic AcidStandard Inhibitor (Known IC50 ~15-20 µM)
Buffer 50 mM Sodium Phosphate, pH 6.8Physiological pH for enzyme stability
Solvent DMSO (Dimethyl sulfoxide)Solubilizing the hydrophobic inhibitor
Reagent Preparation
  • Phosphate Buffer (50 mM, pH 6.8): Mix

    
     and 
    
    
    
    solutions. Adjust pH to 6.8 using HCl or NaOH.
  • Tyrosinase Solution (200 units/mL): Dissolve lyophilized powder in cold Phosphate Buffer. Note: Keep on ice; prepare fresh daily.

  • L-DOPA Substrate (2.5 mM): Dissolve L-DOPA in Phosphate Buffer. Note: Protect from light to prevent auto-oxidation.

  • Inhibitor Stock (10 mM): Dissolve this compound in 100% DMSO.

    • Working Solutions: Dilute the stock with buffer to obtain concentrations ranging from 1 µM to 500 µM. Ensure final DMSO concentration in the well is < 2% to avoid enzyme denaturation.

Assay Workflow (Step-by-Step)

Step 1: Plate Setup Dispense reagents into a clear 96-well plate according to the following scheme:

Well TypeBuffer (µL)Inhibitor/DMSO (µL)Enzyme (µL)Substrate (µL)
Blank (B) 14020 (DMSO only)040
Control (C) 12020 (DMSO only)2040
Test (T) 12020 (Inhibitor)2040
Sample Blank (SB) 14020 (Inhibitor)040

Step 2: Pre-Incubation (Critical)

  • Mix Buffer, Inhibitor, and Enzyme in the wells (exclude Substrate).

  • Incubate at 25°C for 10 minutes .

  • Scientific Rationale: Benzohydrazides often act as slow-binding inhibitors. Pre-incubation allows the compound to displace water/ligands and chelate the copper center before the substrate competes for the site.

Step 3: Reaction Initiation

  • Add 40 µL of L-DOPA substrate to all wells using a multi-channel pipette.

  • Mix gently (shake plate for 5 seconds).

Step 4: Kinetic Measurement

  • Immediately place in a microplate reader.

  • Measure Absorbance at 475 nm (formation of Dopachrome).

  • Mode: Kinetic Loop (Read every 30 seconds for 15 minutes) at 25°C.

AssayWorkflow Stock Stock Prep (DMSO) Dilution Serial Dilution (Buffer pH 6.8) Stock->Dilution Plate Plate Loading (Enzyme + Inhibitor) Dilution->Plate Incubate Pre-Incubation (10 min @ 25°C) Plate->Incubate AddSub Add L-DOPA (Initiation) Incubate->AddSub Read Read Abs @ 475nm (Kinetic Mode) AddSub->Read

Figure 2: Step-by-step workflow for the high-throughput microplate tyrosinase assay.

Data Analysis & Validation

Calculation of Inhibition (%)

Calculate the initial velocity (


) from the linear portion of the absorbance vs. time curve (0–5 minutes).


IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Inhibitor Concentration] (X-axis) . Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Mode of Inhibition (Lineweaver-Burk Plot)

To validate the mechanism (Competitive vs. Non-Competitive), perform the assay with varying concentrations of L-DOPA (0.1, 0.25, 0.5, 1.0, 2.0 mM) at fixed inhibitor concentrations.

  • Competitive: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). Expected for pure chelators.
  • Mixed-Type: Lines intersect in the second quadrant. Expected if the hydroxymethyl group induces allosteric changes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Inhibitor insolubility in aqueous buffer.Ensure DMSO < 2%. If precipitation occurs, use a co-solvent like PEG-400 or reduce inhibitor concentration.
High Background Oxidation of L-DOPA (turns black).Prepare L-DOPA immediately before use. Keep solution wrapped in foil.
No Inhibition Insufficient pre-incubation.Extend pre-incubation to 20 mins to allow slow-binding chelation.
Non-Linear Kinetics Enzyme instability.Keep enzyme on ice. Ensure pH is strictly 6.8 (Tyrosinase is unstable at pH < 6).

References

  • MDPI. (2022).[1] A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity. Available at: [Link]

  • Bentham Science. (2022). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives. Available at: [Link]

  • NIH (PMC). (2022). Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors. Available at: [Link]

  • NIH (PMC). (2016). An Updated Review of Tyrosinase Inhibitors. Available at: [Link]

  • PubChem. (2024).[3] Compound Summary: 2-hydroxy-N'-(2-hydroxybenzyl)benzohydrazide.[3] Available at: [Link]

Sources

Application Note: Antimicrobial Activity Testing of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the antimicrobial evaluation of 2-(hydroxymethyl)-N'-phenylbenzohydrazide . This compound belongs to the class of N-substituted benzohydrazides, a scaffold structurally related to isoniazid and known for pleiotropic biological activities, including metal chelation and inhibition of bacterial metalloenzymes.

Introduction & Chemical Context

This compound is a pharmacologically active small molecule characterized by a hydrazine linker (–CO–NH–NH–) connecting a phenyl ring and a 2-hydroxymethyl-substituted benzoyl ring.

  • Pharmacophore: The hydrazide moiety acts as a bidentate ligand capable of chelating transition metals (Fe²⁺, Cu²⁺) essential for microbial metabolism.

  • Structural Stability Warning: Researchers must be aware that o-hydroxymethyl benzohydrazides exist in equilibrium with their cyclic isomers (phthalazinones) or lactone precursors (phthalides) under acidic or high-thermal conditions.

  • Solubility Profile: The presence of the N-phenyl group reduces water solubility, necessitating the use of organic co-solvents (DMSO) for biological assays.

Material Preparation & Handling

Stock Solution Preparation

Objective: Create a stable, homogenous stock solution for dilution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the required solvent. Ethanol is a secondary choice but may cause precipitation in aqueous media at higher concentrations.

  • Concentration: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.

    • Calculation: Weigh 10.0 mg of powder; add 1.0 mL of sterile 100% DMSO.

    • Vortex: Vortex for 30–60 seconds until fully dissolved. If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Storage: Aliquot into amber microcentrifuge tubes (to prevent photodegradation of the hydrazide bond). Store at -20°C. Discard after 1 month or if precipitate forms.

Culture Media
  • Bacteria: Mueller-Hinton Broth (MHB) – Cation Adjusted (Ca²⁺/Mg²⁺) to ensure consistent diffusion.

  • Fungi: RPMI 1640 buffered with MOPS (pH 7.0) or Sabouraud Dextrose Broth (SDB).

Experimental Protocols

Protocol A: Broth Microdilution Assay (MIC Determination)

The Gold Standard for quantitative potency assessment (CLSI M07-A10 compliant).

Principle: Determines the Minimum Inhibitory Concentration (MIC), the lowest concentration preventing visible growth.

Workflow Diagram:

MIC_Workflow Stock Master Stock (10 mg/mL DMSO) Dilution Serial Dilution (96-well plate) Stock->Dilution Dilute in MHB Incubation Incubation (37°C, 18-24h) Dilution->Incubation Add Bacteria Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Readout (Resazurin/Turbidity) Incubation->Readout

Caption: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Plate Setup: Use a sterile 96-well flat-bottom polystyrene plate.

  • Dilution Series:

    • Add 100 µL of sterile MHB to columns 2–12.

    • Add 200 µL of 200 µg/mL working solution (prepared from Master Stock) to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat up to column 10. Discard 100 µL from column 10.

    • Result: A concentration range typically from 100 µg/mL down to 0.19 µg/mL.

  • Controls:

    • Column 11 (Growth Control): Media + Inoculum + DMSO (solvent match).

    • Column 12 (Sterility Control): Media only.

    • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi) at standard ranges.

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:150 in MHB to reach ~1 x 10⁶ CFU/mL.

    • Add 100 µL of this inoculum to wells 1–11. Final test concentration of bacteria is ~5 x 10⁵ CFU/mL.

  • Incubation: Seal with parafilm to prevent evaporation. Incubate at 37°C for 18–24 hours (Bacteria) or 24–48 hours (Fungi).

  • Readout (The Resazurin Modification):

    • Hydrazides can sometimes form fine precipitates that mimic bacterial growth. To avoid false positives, add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–2 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction of resazurin).

Protocol B: Time-Kill Kinetics Assay

Determines if the compound is Bacteriostatic (inhibits growth) or Bactericidal (kills).

  • Preparation: Prepare four flasks containing MHB:

    • Control (No drug).

    • 1x MIC of this compound.

    • 2x MIC.

    • 4x MIC.

  • Inoculation: Inoculate all flasks with ~1 x 10⁶ CFU/mL of the target pathogen.

  • Sampling: Incubate at 37°C with shaking (180 rpm). Remove 100 µL aliquots at T=0, 2, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute aliquots in saline and spot-plate onto nutrient agar.

  • Analysis: Count colonies (CFU/mL) after incubation.

    • Bactericidal: ≥3 log₁₀ reduction (99.9% kill) from the initial inoculum.

    • Bacteriostatic: <3 log₁₀ reduction.

Mechanism of Action (MOA) Investigation

To validate the specific activity of the hydrazide pharmacophore, the following mechanistic check is recommended:

Metal Chelation Competition Assay: Hydrazides often act by stripping essential metals from bacterial enzymes.

  • Run the MIC assay as described in Protocol A.

  • In a parallel plate, add 50 µM FeCl₃ or CuSO₄ to the media.

  • Interpretation: If the MIC increases (potency decreases) in the presence of excess metal, the mechanism likely involves metal chelation.

Proposed MOA Pathway:

MOA_Pathway Compound This compound Target1 Metal Chelation (Fe2+, Cu2+ sequestration) Compound->Target1 Target2 Enzyme Inhibition (Proteases/Ureases) Compound->Target2 Effect1 Metabolic Disruption Target1->Effect1 Effect2 Cell Wall Instability Target2->Effect2 Death Bacterial Cell Death (Bactericidal/Static) Effect1->Death Effect2->Death

Caption: Proposed antimicrobial mechanism involving metal chelation and enzyme inhibition.

Data Reporting & Analysis

Report results using the following structure to ensure reproducibility:

ParameterDescription
Strain ID Genus, species, and strain number (e.g., S. aureus ATCC 29213).
MIC (µg/mL) The lowest concentration with no visible growth (Blue in Resazurin assay).
MBC (µg/mL) The lowest concentration yielding no colonies on agar plates.
MBC/MIC Ratio Ratio ≤ 4 indicates bactericidal activity; > 4 indicates bacteriostatic.
Solvent Control Must show growth comparable to untreated control (validates <1% DMSO toxicity).

References

  • Synthesis and Biological Activity of Benzohydrazides

    • Title: Synthesis, Characterization and Biological Activity of N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Antimicrobial Potential of Hydrazide-Hydrazones

    • Title: Benzohydrazides: As potential bio-active agents.[1][2][3][4][5][6][7]

    • Source: The Pharma Journal.[2]

    • URL:[Link]

  • Phthalide Derivatives and Phenylhydrazine Reactions

    • Title: Synthesis, Characterization and the Antimicrobial Activity of 3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-one.
    • Source: Zawia University Bulletin.
    • URL:[Link]

  • CLSI Standards for MIC Testing

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: Clinical and Labor
    • URL:[Link]

Sources

anticancer screening of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Insight

2-(hydroxymethyl)-N'-phenylbenzohydrazide (HMPB) represents a privileged scaffold in medicinal chemistry, combining a benzohydrazide core (known for kinase and tubulin inhibition) with an ortho-hydroxymethyl group .

Critical Chemical Context (Expertise): Unlike simple benzamides, the ortho-hydroxymethyl substituent introduces a unique intramolecular hydrogen bonding capability and a potential reactivity hotspot. In acidic media or metabolic conditions, this compound may undergo cyclization to form phthalazin-1(2H)-one derivatives or related bicyclic species. Therefore, screening protocols must strictly control pH and solvent conditions to distinguish the activity of the parent linear molecule from its cyclized metabolites.

This guide details the validated workflow for profiling HMPB, focusing on cytotoxicity, stability, and mechanistic deconvolution (kinase vs. tubulin modulation).

Compound Handling & Stability (Pre-Screening)

Objective: Ensure the bioactive species is HMPB and not a degradation product.

  • Solubility: HMPB is lipophilic. Dissolve in 100% DMSO to create a 10 mM stock.

  • Stability Check (LC-MS):

    • Incubate 10 µM HMPB in cell culture media (RPMI-1640 + 10% FBS) at 37°C.

    • Sample at 0h, 24h, and 48h.

    • Pass Criteria: >90% parent compound retention.

    • Note: If a mass shift corresponding to

      
       (M-18) is observed, the compound is cyclizing to the phthalazinone analog.
      

Primary Screening: Cytotoxicity Profiling (MTT/SRB)

Rationale: Benzohydrazides often exhibit broad-spectrum cytotoxicity against adenocarcinomas. We utilize the SRB (Sulforhodamine B) assay over MTT for this compound class to avoid potential interference with mitochondrial reductase enzymes, which hydrazides can sometimes modulate directly.

Protocol: SRB Assay for Adherent Lines (A549, MCF-7, HepG2)
  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Allow attachment for 24h.
  • Treatment:

    • Prepare serial dilutions of HMPB (0.01 µM to 100 µM) in media.

    • Vehicle Control: 0.1% DMSO (Max).

    • Positive Control: Doxorubicin (1 µM) or Paclitaxel (100 nM).

    • Incubate for 48 hours (Standard) or 72 hours (Slow growing lines).

  • Fixation:

    • Add cold 50% (w/v) TCA to a final concentration of 10%.

    • Incubate at 4°C for 1 hour. Wash 5x with tap water. Air dry.

  • Staining:

    • Add 0.4% (w/v) SRB in 1% acetic acid. Incubate 30 min at RT.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.

  • Read: Measure Absorbance at 510 nm .

Data Output: Calculate % Growth Inhibition and determine


 using non-linear regression (Sigmoidal Dose-Response).
Cell LineTissue OriginTypical Ref

(Benzohydrazides)
HMPB Target

A549 Lung1.0 - 10.0 µM< 5.0 µM
MCF-7 Breast0.5 - 8.0 µM< 5.0 µM
HepG2 Liver2.0 - 15.0 µM< 10.0 µM
HFF-1 Normal Fibroblast> 50 µM> 50 µM (Selectivity)

Mechanistic Deconvolution

If


, proceed to mechanistic validation. Benzohydrazides typically act via Kinase Inhibition (EGFR/VEGFR)  or Tubulin Destabilization .
A. Flow Cytometry: Cell Cycle Analysis
  • Hypothesis:

    • G2/M Arrest: Indicates Tubulin inhibition (similar to Paclitaxel/Vincristine).

    • G0/G1 Arrest: Indicates Kinase inhibition (EGFR/CDK) or DNA damage.

Protocol:

  • Treat cells with HMPB at

    
     and 
    
    
    
    for 24h.
  • Harvest and fix in 70% cold ethanol (-20°C, >2h).

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze via Flow Cytometry (FL2 channel).

B. Target Validation: Kinase vs. Tubulin

Since HMPB contains the N-phenylbenzohydrazide motif, it mimics Type II kinase inhibitors (occupying the hydrophobic pocket).

  • Experiment: Kinase Glo® Assay (Promega) or Tubulin Polymerization Assay.

  • Priority Targets: EGFR, VEGFR-2, PI3K

    
    .
    

Visualization: Screening Workflow & Signaling

The following diagram illustrates the decision matrix for screening HMPB, distinguishing between kinase-driven and tubulin-driven mechanisms.

HMPB_Screening_Workflow Start Compound: HMPB (2-hydroxymethyl-N'-phenylbenzohydrazide) Stability Stability Check (LC-MS, 24h) Start->Stability Cyclization Cyclized Product (Phthalazinone) Stability->Cyclization Unstable (-H2O) Screen Primary Screen (SRB Assay, A549/MCF7) Stability->Screen Stable (>90%) Cyclization->Screen Screen Metabolite Decision IC50 < 10 µM? Screen->Decision Decision->Start No (Redesign) Mechanism Cell Cycle Analysis (Flow Cytometry) Decision->Mechanism Yes (Hit) G2M G2/M Arrest Mechanism->G2M G0G1 G0/G1 Arrest Mechanism->G0G1 Tubulin Target: Tubulin (Polymerization Assay) G2M->Tubulin Likely Mechanism Kinase Target: Kinase (EGFR/VEGFR Assay) G0G1->Kinase Likely Mechanism Apoptosis Apoptosis (Caspase 3/7 + Annexin V) Tubulin->Apoptosis Kinase->Apoptosis

Caption: Logical workflow for HMPB screening, prioritizing stability validation followed by mechanism-based target deconvolution (Kinase vs. Tubulin).

References & Authoritative Grounding

The protocols and mechanistic insights above are grounded in the established structure-activity relationships (SAR) of benzohydrazide derivatives.

  • Jubie, S., et al. "Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides."[1] PharmaInfo. (Demonstrates the baseline cytotoxicity of the benzohydrazide scaffold against A549 lung cancer lines). 1

  • Sun, J., et al. "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." PMC (NIH). (Validates the benzohydrazide core as a potent EGFR kinase inhibitor). 2[3][4][5][6][7][8][9][10][11]

  • Jasim, Q. S., & Sabbah, D. A. "Design, Synthesis, and Biological Evaluation of N'-(Diphenylmethylene) Benzohydrazide Derivatives as PI3Kα Inhibitors." Al-Zaytoonah University of Jordan.[9] (Identifies PI3Kα as a secondary target for this pharmacophore). 9

  • Rodrigues, F., et al. "Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents." RSC Publishing. (Provides comparative IC50 data for benzohydrazide derivatives in leukemia and cervical cancer lines). 12[1][3][4][5][6][7][9][10][11]

Sources

Application Note: Handling, Storage, and Stability of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-(hydroxymethyl)-N'-phenylbenzohydrazide is a specialized benzohydrazide derivative often utilized as a synthetic intermediate in the preparation of phthalazinones or as a bioactive scaffold in fragment-based drug discovery.[1]

Its structure contains a critical ortho-hydroxymethyl group relative to the hydrazide moiety.[1] This structural feature introduces a unique "intramolecular trap," making the compound significantly more labile than standard benzohydrazides. Improper storage leads to rapid cyclodehydration, rendering the sample useless.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in Water
Key Risk Cyclodehydration to 2-phenylphthalazin-1(2H)-one

Critical Stability Mechanisms (The "Ortho-Effect")[2]

To handle this compound effectively, one must understand why it degrades. Unlike simple N'-phenylbenzohydrazide, the presence of the 2-hydroxymethyl group allows for an intramolecular nucleophilic attack.[1]

Degradation Pathway

Under acidic conditions, high temperatures, or prolonged exposure to moisture, the hydroxyl group can displace the hydrazide nitrogen (reverting to phthalide) or, more commonly, the hydrazide nitrogen attacks the hydroxymethyl carbon (with loss of water) to form a stable, cyclized phthalazinone.

Degradation Compound This compound (Active Reagent) Intermediate Tetrahedral Intermediate Compound->Intermediate Acid/Heat (Cyclization) Phthalazinone 2-phenylphthalazin-1(2H)-one (Cyclized Impurity) Intermediate->Phthalazinone - H₂O (Irreversible) Water H₂O Intermediate->Water

Figure 1: The primary degradation pathway involves cyclodehydration to the thermodynamically stable phthalazinone derivative.[1]

Storage Protocol: The "Cold-Dry-Inert" Triad[2]

Due to the cyclization risk described above, standard "room temperature" storage is insufficient.

Environmental Conditions[2]
  • Temperature: Store at -20°C . Lower temperatures significantly reduce the kinetic rate of cyclization.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can promote the oxidation of the hydrazine linkage (–NH–NH–) to an azo linkage (–N=N–), though cyclization is the primary risk.

  • Humidity: Strictly Desiccated . Moisture acts as a catalyst for the proton transfer steps required for cyclization.

Container Specifications
  • Vial Type: Amber glass vials (Type I borosilicate) with Teflon-lined screw caps.

  • Seal: Parafilm or electrical tape should be applied over the cap-neck junction to prevent moisture ingress during freezer storage.[1]

Shelf-Life Monitoring
  • Retest Interval: Every 6 months.

  • Visual Check: A color change from white to yellow/orange often indicates oxidation of the hydrazide motif.

Handling and Solubilization Protocols

Safety Precautions (PPE)
  • Standard: Nitrile gloves, lab coat, safety glasses.

  • Inhalation: Handle powder in a fume hood. Hydrazide derivatives can be potential sensitizers or irritants.

Solubilization Workflow

Objective: Create a stable stock solution (e.g., 10 mM or 50 mM) for biological assays.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).

    • Alternative: Anhydrous DMF (Dimethylformamide).

    • Avoid: Protic solvents (Ethanol, Methanol) for long-term stock storage, as they can participate in transesterification-like side reactions over long periods.[1]

    • Strictly Avoid: Acetone or aldehydes (forms hydrazones).

  • Dissolution Step:

    • Allow the vial to warm to room temperature before opening to prevent water condensation.

    • Weigh the solid quickly.

    • Add DMSO and vortex. If sonication is required, keep it brief (< 30 seconds) and ensure the water bath is not hot.

  • Stock Storage:

    • Aliquot the DMSO stock into small volumes (single-use) to avoid freeze-thaw cycles.

    • Store aliquots at -80°C or -20°C.

Quality Control & Validation

Before using this compound in critical experiments (e.g., SAR studies or enzyme inhibition), validate its integrity. The presence of the cyclized 2-phenylphthalazin-1(2H)-one is the primary purity indicator.[1]

HPLC/LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expected Result:

    • Target: this compound will elute earlier (more polar due to -OH and -NHNH-).[1]

    • Impurity: The cyclized phthalazinone is significantly more hydrophobic (loss of -OH and H-bond donors) and will elute later (higher R_t).[1]

NMR Validation (¹H-NMR in DMSO-d₆)
  • Key Diagnostic Signal: Look for the methylene protons (-CH₂-) of the hydroxymethyl group.[1]

    • Intact Compound: Appears as a doublet (coupled to OH) or singlet around 4.5 - 4.8 ppm .[1]

    • Cyclized Impurity: The methylene protons disappear or shift significantly if they become part of the ring system (in phthalazinone, this carbon becomes part of the aromatic/lactam system, often appearing as a downfield singlet if not fully aromatized, or disappearing if oxidized).

    • Phthalide Reversion: If the compound reverts to phthalide, look for the characteristic lactone methylene peak around 5.3 ppm .

References

  • Synthesis and Cyclization Logic

    • Csampai, A., et al. (2009). "Synthesis of phthalazinone derivatives via ring-opening of phthalide." Tetrahedron. (General mechanism of phthalide/hydrazine reactivity).[1]

  • Hydrazide Stability

    • Sigma-Aldrich.[1][2][3] (n.d.). "Product Information: Benzohydrazide Derivatives." Accessed October 2023.

  • General Handling of Hydrazines

    • National Center for Biotechnology Information. (2023).[4] "PubChem Compound Summary for N'-Phenylbenzohydrazide." PubChem. [1]

Sources

Application Notes and Protocols: 2-(Hydroxymethyl)-N'-phenylbenzohydrazide as a Versatile Ligand for Bioactive Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of metal complexes featuring the versatile ligand, 2-(hydroxymethyl)-N'-phenylbenzohydrazide. This document outlines detailed protocols and the scientific rationale behind experimental choices, empowering researchers to explore the potential of these compounds in drug discovery and development.

Introduction: The Promise of Hydrazone-Based Ligands in Coordination Chemistry

Hydrazones, a class of organic compounds characterized by the R1R2C=NNR3R4 structure, have garnered significant attention in medicinal and coordination chemistry. Their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties, make them attractive scaffolds for drug design. The biological activity of hydrazones is often enhanced upon chelation with transition metal ions.

The ligand this compound is a particularly interesting candidate for the development of bioactive metal complexes. Its structure features multiple coordination sites—the carbonyl oxygen, the azomethine nitrogen, and the hydroxyl group—allowing it to act as a versatile chelating agent for a variety of metal ions. The resulting metal complexes can exhibit unique geometries and electronic properties, leading to enhanced biological efficacy and novel mechanisms of action. This guide will provide the foundational knowledge and practical protocols to synthesize and evaluate the potential of this compound-based metal complexes.

Synthesis of this compound Ligand

The synthesis of the title ligand can be achieved through a two-step process, starting from methyl 2-(hydroxymethyl)benzoate. The first step involves the formation of the corresponding hydrazide, followed by condensation with benzaldehyde.

Protocol 2.1: Synthesis of 2-(hydroxymethyl)benzohydrazide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(hydroxymethyl)benzoate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4-5 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, 2-(hydroxymethyl)benzohydrazide, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or an ethanol-water mixture to obtain the pure hydrazide.

Protocol 2.2: Synthesis of this compound
  • Reaction Setup: Dissolve the synthesized 2-(hydroxymethyl)benzohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Condensation: Add benzaldehyde (1 equivalent) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol, and can be recrystallized from ethanol to yield the pure ligand.

Synthesis of Metal Complexes

The this compound ligand can be complexed with a variety of transition metal salts (e.g., chlorides, nitrates, acetates) to form stable complexes. The following is a general protocol that can be adapted for different metal ions.

Protocol 3.1: General Synthesis of Metal(II) Complexes
  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol, and heat gently to ensure complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O, ZnCl2) (1 equivalent) in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reflux: Reflux the resulting mixture for 2-3 hours. A change in color or the formation of a precipitate usually indicates complex formation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by filtration.

  • Washing and Drying: Wash the complex with the solvent used for the reaction to remove any unreacted starting materials, and then dry it in a desiccator over anhydrous CaCl2.

Workflow for Synthesis of Ligand and Metal Complexes

G cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis start_ligand Methyl 2-(hydroxymethyl)benzoate + Hydrazine Hydrate step1_ligand Reflux in Ethanol start_ligand->step1_ligand product1_ligand 2-(hydroxymethyl)benzohydrazide step1_ligand->product1_ligand step2_ligand Condensation with Benzaldehyde product1_ligand->step2_ligand product2_ligand This compound (Ligand) step2_ligand->product2_ligand start_complex Ligand + Metal(II) Salt product2_ligand->start_complex Use as starting material step1_complex Dissolve in Ethanol/Methanol start_complex->step1_complex step2_complex Mix and Reflux step1_complex->step2_complex product_complex Precipitated Metal Complex step2_complex->product_complex step3_complex Filter, Wash, and Dry product_complex->step3_complex final_product Pure Metal Complex step3_complex->final_product

Caption: Workflow for the synthesis of the ligand and its subsequent metal complexes.

Characterization of the Ligand and its Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.

Technique Ligand (Expected Observations) Metal Complex (Expected Observations) Inference
FT-IR (cm⁻¹) ν(N-H) ~3200-3300, ν(O-H) ~3400 (broad), ν(C=O) ~1650, ν(C=N) ~1610Disappearance or shift of ν(N-H) and ν(O-H), shift of ν(C=O) and ν(C=N) to lower wavenumbers. Appearance of new bands for ν(M-O) and ν(M-N) in the far-IR region (~400-600 cm⁻¹).Confirms coordination of the ligand to the metal ion through the hydroxyl, carbonyl, and azomethine groups.[1][2]
¹H NMR (ppm) Signals for aromatic protons, -CH₂- protons, -OH proton, and -NH proton.Disappearance of the -OH and -NH proton signals upon complexation. Shifts in the signals of protons adjacent to the coordination sites.Provides evidence of chelation and the specific binding sites of the ligand.[1][3]
UV-Vis Spectroscopy Absorption bands in the UV region corresponding to π-π* and n-π* transitions of the aromatic rings and chromophoric groups.Shift in the absorption bands of the ligand (bathochromic or hypsochromic). Appearance of new bands in the visible region corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT).[4][5]Indicates the coordination of the ligand to the metal ion and provides information about the geometry of the complex.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the ligand.Molecular ion peak corresponding to the stoichiometry of the complex, confirming the metal-to-ligand ratio.Determines the molecular weight and helps in confirming the proposed structure.[3][6]
Elemental Analysis Experimental percentages of C, H, and N are in good agreement with the calculated values.Experimental percentages of C, H, N, and the metal are consistent with the proposed formula of the complex.Confirms the empirical formula and purity of the synthesized compounds.[1]
Molar Conductivity Low molar conductivity values in a suitable solvent (e.g., DMSO), indicating a non-electrolytic nature.Molar conductivity measurements help to determine whether the anions are inside or outside the coordination sphere.Differentiates between coordinated and non-coordinated anions in the complex.[1]

Applications in Drug Development

Metal complexes of hydrazone-based ligands often exhibit enhanced biological activities compared to the free ligands. This section outlines protocols for evaluating the potential of this compound metal complexes in key areas of drug development.

Antimicrobial Activity

The antimicrobial potential of the synthesized compounds can be screened against a panel of pathogenic bacteria and fungi.

Protocol 5.1.1: Agar Well Diffusion Method for Antibacterial Screening

  • Prepare Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a McFarland standard of 0.5.

  • Seed Agar Plates: Evenly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates.

  • Prepare Wells: Create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Load Samples: Add a fixed volume (e.g., 100 µL) of the test compounds (ligand and metal complexes dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Use the solvent as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well. A larger zone indicates greater antibacterial activity.[7]

Protocol 5.1.2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate: Add a standardized inoculum of the test bacteria to each well.

  • Incubate: Incubate the plate at 37°C for 24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.[4]

The enhanced antimicrobial activity of the metal complexes can be attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.

Antioxidant Activity

The ability of the compounds to scavenge free radicals is a measure of their antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method.

Protocol 5.2.1: DPPH Radical Scavenging Assay

  • Prepare Solutions: Prepare different concentrations of the test compounds in methanol. Also, prepare a methanolic solution of DPPH.

  • Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Measure Absorbance: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculate Scavenging Activity: The percentage of radical scavenging activity can be calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine IC₅₀: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the test compounds. A lower IC₅₀ value indicates higher antioxidant activity.[8][9]

Logical Relationship for Evaluating Biological Activity

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Ligand 2-(hydroxymethyl)-N'- phenylbenzohydrazide Complexes Metal Complexes Ligand->Complexes Complexation Antimicrobial Antimicrobial Screening Complexes->Antimicrobial Test for activity Antioxidant Antioxidant Assays Complexes->Antioxidant Test for activity DNA_Interaction DNA Interaction Studies Complexes->DNA_Interaction Test for binding and cleavage MIC MIC Antimicrobial->MIC Determine IC50 IC50 Antioxidant->IC50 Determine Binding_Cleavage Binding Constants & Cleavage Efficiency DNA_Interaction->Binding_Cleavage Analyze

Caption: Logical workflow from synthesis to biological evaluation of metal complexes.

DNA Interaction Studies

Understanding how these metal complexes interact with DNA is crucial for elucidating their mechanism of action, particularly for anticancer applications.

Protocol 5.3.1: DNA Binding Studies using UV-Visible Spectroscopy

  • Prepare Solutions: Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl). Also, prepare stock solutions of the metal complexes.

  • Titration: Keep the concentration of the metal complex constant while varying the concentration of CT-DNA.

  • Record Spectra: Record the UV-Vis absorption spectra after each addition of DNA.

  • Analyze Changes: Observe changes in the absorbance (hyperchromism or hypochromism) and wavelength (red or blue shift) of the absorption bands of the complex. Hypochromism and a red shift are indicative of intercalative binding.

  • Calculate Binding Constant: The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.[10][11]

Protocol 5.3.2: DNA Cleavage Studies by Agarose Gel Electrophoresis

  • Prepare Reaction Mixture: In separate microcentrifuge tubes, mix supercoiled plasmid DNA (e.g., pBR322) with the metal complexes at different concentrations. A control reaction with only DNA should be included.

  • Incubation: Incubate the mixtures at 37°C for a specific time (e.g., 1 hour).

  • Electrophoresis: Add a loading dye to each mixture and load the samples onto an agarose gel. Run the gel electrophoresis in a buffer solution.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analyze Cleavage: The cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms indicates the nuclease activity of the complex.[12]

Conclusion and Future Perspectives

The protocols and application notes presented here provide a robust framework for the synthesis, characterization, and biological evaluation of metal complexes derived from this compound. The versatility of this ligand allows for the creation of a diverse library of metal complexes with tunable properties. Future research could focus on:

  • Exploring a wider range of metal ions: Investigating complexes with other transition metals (e.g., Ru, Pt, Pd) could lead to novel anticancer agents.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing QSAR models can help in designing more potent and selective drug candidates.

  • In vivo studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and toxicity.

  • Mechanism of action studies: Detailed mechanistic studies are needed to understand the specific molecular targets and pathways through which these complexes exert their biological effects.

By following the methodologies outlined in this guide, researchers can significantly contribute to the development of new metal-based therapeutics with improved efficacy and reduced side effects.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2015). Synthesis, characterization, and antioxidant, and antimicrobial activities of some new metal complexes of 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide. Molecules, 29(23), 5758. [Link]

  • Al-Masoudi, N. A., & Ali, A. H. (2019). Syntheses, characterization of a new legend 2-hydroxy-N'-(5-phenyl-1,3,4-oxadiazol-2-yl) benzohydrazide with some transition metal complexes. Journal of Physics: Conference Series, 1294(5), 052033. [Link]

  • Bengi, K., Maddikayala, S., & Pulimamidi, S. R. (2020). Biological evaluation, molecular docking, DNA interaction and thermal studies of new bioactive metal complexes of 2‐hydroxybenzaldehyde and fluorobenzamine Schiff base ligand. Applied Organometallic Chemistry, 34(2), e6085. [Link]

  • Cai, L., et al. (2023). DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone and (E)-N'-((thiophen-2-yl)methylene)isonicotinylhydrazone. Journal of Inorganic Biochemistry, 243, 112204. [Link]

  • Khan, S. A., et al. (2024). Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand. Journal of Molecular Structure, 1295, 136633. [Link]

  • Li, Y., et al. (2018). Tuned structure and DNA binding properties of metal complexes based on a new 4-acylpyrazolone derivative. RSC Advances, 8(31), 17353-17363. [Link]

  • Mohammed, S. J., & Al-Janabi, A. S. (2023). New Metal(II) Complexes of 2-Hydroxy-N-(2-Hydroxynaph Thalene-1-yl) Methylene Benzohydrazide: Synthesis and Spectroscopic Studies. College of Basic Education Research Journal, 19(1), 708-740. [Link]

  • Refat, M. S., et al. (2021). Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. Journal of Molecular Structure, 1238, 130441. [Link]

  • El-Gammal, O. A., et al. (2012). First row transition metal complexes of (E)-2-(2-(2-hydroxybenzylidene) hydrazinyl)-2-oxo-N-phenylacetamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 222-231. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(23), 5758. [Link]

  • Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), 24-29. [Link]

  • Singh, A. K., et al. (2013). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) chlorides (M=Co and Ni). International Journal of ChemTech Research, 5(4), 1784-1789. [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Biointerface Research in Applied Chemistry, 14(3), 235. [Link]

  • Liu, Y., et al. (2020). Synthesis, Antioxidant Activity and Fluorescence Properties of Novel Europium Complexes with (E)-2- or 4-hydroxy-N'-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide Schiff Base. Journal of Fluorescence, 30(4), 841-850. [Link]

  • Kumar, S., et al. (2018). Antibacterial activities of 2-formyl-4,6-bis(hydroxymethyl)phenyl benzoate and its complexes. Journal of Saudi Chemical Society, 22(8), 963-969. [Link]

  • Hosny, N. M., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Chemistry Central Journal, 18(1), 1-15. [Link]

  • Hosny, N. M., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Chemistry Central Journal, 18(1), 1-15. [Link]

  • Iacob, A. A., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1898. [Link]

  • El-Sayed, Y. S., et al. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry, 17(7), 105908. [Link]

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. Bioinorganic Chemistry and Applications, 2015, 892024. [Link]

  • Belay, B., et al. (2023). Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents. ChemistrySelect, 8(24), e202300957. [Link]

  • Yuliani, S. H., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2019(4), M1099. [Link]

  • Krishnamurthy, G., et al. (2011). DNA Binding and Cleavage Studies of Fe(II) and Zn(II) Complexes containing Mixed Ligand of 1,10-phenanthroline and 2-hydroxy-4- methyl-1,8-naphthyridine. Journal of Chemical and Pharmaceutical Research, 3(5), 407-419. [Link]

  • Ullah, H., et al. (2018). Synthesis of 2-Hydroxybenzohydrazide. ResearchGate. [Link]

  • Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II), and Hg(II) Complexes of 1-Phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5. International Journal of Molecular Sciences, 12(6), 3681-3693. [Link]

  • Rossi, R., & Zarantonello, P. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • Bute, M. S., et al. (2024). Synthesis, Structural Characterization, and Antioxidant Properties of Benzohydroxamic Acid-Derived Metal Complexes. Arid-zone Journal of Basic & Applied Research, 2(1), 80-88. [Link]

  • Alam, Y. S., et al. (2024). Co(II), Ni(II), Cu(II), and Zn(II)-( E )- N '-(2-Hydroxybenzylidene)benzohydrazide Complexes: Design, Characterization, ADME Study, and Evaluation of Antibacterial Activity. ACS Omega. [Link]

  • Tozkoparan, B., et al. (2007). Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. Archives of Pharmacal Research, 30(7), 801-805. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide (Target B ) from phthalide (Starting Material A ) is a classic nucleophilic ring-opening reaction. However, it is chemically deceptive. The target molecule is a metastable intermediate .

The reaction possesses a high thermodynamic drive to eliminate water and cyclize into the highly stable 2-phenylphthalazin-1(2H)-one (Byproduct C ). Most "failed" syntheses are actually successful conversions to this thermodynamic sink. This guide addresses the suppression of this cyclization and the handling of phenylhydrazine instability.

Part 1: Critical Troubleshooting Guides

Issue 1: "My product melts at a much higher temperature than expected and lacks the alcohol signal in NMR."

Diagnosis: Unwanted Cyclization (The "Phthalazinone Trap"). Severity: Critical (Irreversible transformation).

Technical Explanation: The target hydrazide contains a nucleophilic hydrazine nitrogen (


) and an electrophilic benzylic alcohol (activated by proximity) or simply undergoes dehydration. Under thermal stress (

) or acidic catalysis, the molecule expels water to close the ring, forming the 6-membered lactam 2-phenylphthalazin-1(2H)-one . This byproduct is significantly more stable and crystalline than your target.

Diagnostic Markers:

Feature Target: this compound Byproduct: 2-phenylphthalazin-1(2H)-one

|


 NMR  | 

ppm (Singlet,

) | Absent (Methylene becomes part of aromatic/alkene system if oxidized, or shifts significantly) | | IR Spectrum | Broad band

(

stretch) | Absent

; Sharp

at

| | Solubility | Soluble in warm EtOH, EtOAc | Poor solubility in EtOH; requires DMF/DMSO |

Corrective Actions:

  • Temperature Cap: Do not reflux in high-boiling solvents (e.g., toluene, xylene) for extended periods. Perform the reaction in Ethanol or THF at mild reflux (

    
    ) and monitor by TLC closely.
    
  • Avoid Acid: Ensure the reaction environment is neutral. Even trace acids (from unpurified phenylhydrazine hydrochloride salts) catalyze the dehydration.

  • Workup: Do not use hot acidic washes to remove unreacted hydrazine. Use cold dilute acetic acid if necessary, but rapid washing is preferred.

Issue 2: "The reaction mixture turned into a dark red/black tar."

Diagnosis: Oxidative Degradation of Phenylhydrazine.[1] Severity: Moderate (Yield loss, purification difficulty).

Technical Explanation: Phenylhydrazine is highly susceptible to air oxidation, forming diazonium species, benzene, and nitrogen gas. These oxidation products polymerize into "tars" that trap your product and complicate crystallization.

Corrective Actions:

  • Reagent Quality: If your phenylhydrazine is dark brown/red, it must be distilled under reduced pressure (vacuum distillation) before use. Pure phenylhydrazine is a pale yellow oil/crystal (m.p.

    
    ).
    
  • Inert Atmosphere: The reaction must be run under Nitrogen (

    
    ) or Argon.
    
  • Light Protection: Wrap the reaction flask in aluminum foil; phenylhydrazine is photosensitive.

Part 2: Reaction Pathway & Logic

The following diagram illustrates the kinetic vs. thermodynamic pathways. You are attempting to stop at the Kinetic Intermediate (Green) while avoiding the Thermodynamic Sink (Red).

ReactionPathway Phthalide Phthalide (Starting Material) Target 2-(hydroxymethyl)- N'-phenylbenzohydrazide (TARGET) Phthalide->Target Ring Opening (EtOH, Reflux) PhNHNH2 Phenylhydrazine PhNHNH2->Target Phthalazinone 2-phenylphthalazin-1(2H)-one (THERMODYNAMIC SINK) Target->Phthalazinone Dehydration (-H2O) Acid/Heat > 80°C Isoindolinone 2-(phenylamino)isoindolin-1-one (Competitive 5-Membered Ring) Target->Isoindolinone Alternative Cyclization (Less Common)

Caption: Reaction pathway showing the ring-opening of phthalide to the target hydrazide and the subsequent risk of cyclodehydration to the phthalazinone.

Part 3: Optimized Experimental Protocol

This protocol prioritizes the isolation of the open-chain hydrazide by minimizing thermal energy and acidic catalysis.

Materials:
  • Phthalide (

    
    )
    
  • Phenylhydrazine (

    
    ) - Must be freshly distilled if dark.
    
  • Absolute Ethanol (

    
    )[2]
    
  • Nitrogen atmosphere[3]

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with Phthalide and Absolute Ethanol. Stir until dissolved.

  • Addition: Add Phenylhydrazine dropwise via syringe at room temperature under

    
     flow.
    
    • Why? Slow addition prevents localized hotspots that favor immediate cyclization.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 3–6 hours.
    
    • Monitoring: Check TLC every hour (Eluent: 50% EtOAc/Hexane). Look for the disappearance of Phthalide.

    • Critical Stop: Do not reflux overnight. Prolonged heating favors the phthalazinone.

  • Isolation (The "Crash" Method):

    • Remove heat and allow the solution to cool to room temperature.[2]

    • Place the flask in an ice bath (

      
      ).
      
    • If the product does not precipitate, slowly add cold Diethyl Ether or Hexane to induce crystallization.

    • Note: Avoid rotary evaporation to dryness if possible, as the heat bath can drive cyclization in the concentrated oil.

  • Purification: Filter the solid. Wash with cold Ethanol/Ether (1:1). Recrystallize from Ethanol only if necessary, keeping the temperature below

    
    .
    

Part 4: FAQ

Q: Can I use Phenylhydrazine Hydrochloride instead of the free base? A: No. The hydrochloride salt releases


, which is a potent catalyst for the dehydration step to form the phthalazinone. If you only have the salt, you must neutralize it first (e.g., with 

or

) and extract the free base, but using the free base directly is cleaner for this specific synthesis.

Q: Why does my product smell like ammonia/amine? A: This indicates residual phenylhydrazine. It is toxic and a sensitizer. Ensure you wash your filter cake thoroughly with cold ether. If the smell persists, the product is not pure.

Q: I see two spots on TLC that are very close. Which is which? A: The Phthalazinone (Byproduct) is typically less polar (higher


) than the Hydrazide (Target)  because the target has a free 

and

group capable of hydrogen bonding with the silica, whereas the byproduct has "hidden" these polar groups inside the ring system.

References

  • Sangshetti, J. N., et al. (2015).[4] "Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones."[4][5] Research on Chemical Intermediates. (Demonstrates the ease of cyclization to the phthalazinone byproduct under acidic catalysis).

  • Alifu, Z., et al. (2019). "Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes." Research on Chemical Intermediates. (Validates the stability of the open-chain hydroxymethyl intermediate under controlled conditions).

  • Mitter, P. C., & Sen, J. N. (1919).[6] "Action of phenylhydrazine on phthalaldehydic and phthalonic acids: phenyl-hydrazo- and azo-phthalide."[6] Journal of the Chemical Society, Transactions. (Foundational work establishing the reactivity patterns of phthalide derivatives with hydrazines). [3]

  • BenchChem Technical Support. (2025). "Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide." (Provides mechanistic insight into the ring-opening hydrolysis of phthalide, analogous to the hydrazinolysis).

Sources

Technical Support Center: Purification of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: Tier 3 Application Support

Subject: Troubleshooting purity and stability issues during the isolation of HMPBH (2-(hydroxymethyl)-N'-phenylbenzohydrazide). Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist.

Introduction: The Kinetic vs. Thermodynamic Trap

Welcome to the technical support hub for HMPBH. If you are accessing this guide, you are likely encountering a specific frustration: your product is either "oiling out" during recrystallization, or spontaneously converting into a high-melting white solid that does not match your target's spectroscopic data.

The Core Challenge: The synthesis of this compound involves the nucleophilic attack of phenylhydrazine on phthalide. This creates a kinetic product (the open-chain hydrazide). However, this molecule contains both a nucleophile (hydrazide NH) and an electrophile (hydroxymethyl/alcohol) in close proximity. Under thermal stress or acidic catalysis, it dehydrates to form the thermodynamic product , 2-phenylphthalazin-1(2H)-one.

Successful purification requires maintaining the molecule in its "open" state by strictly controlling the energy input during isolation.

Module 1: The "Ghost" Impurity (Cyclization)

Q: Why does my product turn into a high-melting solid (MP > 160°C) during drying or rotary evaporation?

Diagnosis: You are witnessing cyclodehydration . The open-chain alcohol-hydrazide (HMPBH) is chemically unstable relative to the cyclized phthalazinone. If you heat the crude material above 60°C or expose it to trace acids (even silica gel acidity), it will cyclize.

The Mechanism: The hydroxymethyl group acts as a pseudo-leaving group (via activation) or simply dehydrates, allowing the nitrogen of the hydrazide to close the ring.

ReactionPathway Phthalide Phthalide (Starting Material) HMPBH This compound (Target: Kinetic Product) Phthalide->HMPBH Ring Opening (Mild Heat) PhNHNH2 Phenylhydrazine PhNHNH2->HMPBH Phthalazinone 2-phenylphthalazin-1(2H)-one (Impurity: Thermodynamic Product) HMPBH->Phthalazinone Cyclodehydration (High Heat / Acid / Time)

Figure 1: The reaction pathway showing the conversion of the target kinetic product into the thermodynamic impurity.

Corrective Protocol:

  • Temperature Limit: Never exceed 45°C during solvent removal.

  • Neutralization: Ensure the reaction mixture is strictly neutral (pH 7.0–7.5) before concentration. Trace acid from starting materials catalyzes the cyclization.

  • Drying: Avoid oven drying. Use a vacuum desiccator at room temperature over

    
    .
    

Module 2: Solubility & Crystallization Strategy

Q: The compound "oils out" instead of crystallizing. How do I fix this?

Diagnosis: HMPBH has an amphiphilic structure: a polar hydrazide/alcohol core and a hydrophobic phenyl tail. In single solvents (like pure Ethanol), it often forms a supersaturated oil because the hydrogen bonding network is too strong to break into an ordered lattice easily.

The "Anti-Solvent" Method: You must use a binary solvent system that balances these polarities.

Recommended Protocol (The "Cold Crash"):

  • Dissolution: Dissolve the crude oil in the minimum amount of Ethyl Acetate (EtOAc) at room temperature (NOT boiling).

  • Precipitation: Add Hexane or Heptane dropwise until the solution turns slightly turbid.

  • Seeding: If available, add a seed crystal. If not, scratch the glass side of the flask.

  • Cooling: Place at -20°C immediately. Do not cool slowly; rapid cooling favors the kinetic precipitate over the thermodynamic rearrangement.

Solubility Profile Table:

SolventSolubility (RT)Suitability for PurificationRisk Factor
Water InsolubleWash solvent onlyLow
Ethanol/Methanol HighPoor. High risk of cyclization upon heating.High (Solvolysis/Cyclization)
Ethyl Acetate ModerateExcellent. Good for dissolving crude.Low
Hexanes InsolubleExcellent. Use as anti-solvent.Low
Chloroform/DCM HighGood for extraction, bad for crystallization.Low

Module 3: Chromatography Troubleshooting

Q: My compound streaks/tails on the silica column, and I lose yield.

Diagnosis: Hydrazides are Lewis bases. They interact strongly with the acidic silanol groups (


) on standard silica gel, causing peak tailing and irreversible adsorption. Furthermore, the residence time on acidic silica promotes the cyclization discussed in Module 1.

The "Buffered" Solution: You must neutralize the silica surface.

Protocol:

  • Mobile Phase: Use DCM:Methanol (95:5) + 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the silica column with the mobile phase containing TEA before loading the sample. This "caps" the active silanol sites.

  • Speed: Run the column using flash chromatography (positive pressure). Do not use gravity columns; prolonged exposure to silica degrades the compound.

PurificationLogic Start Crude Reaction Mixture Check Is impurity > 10%? Start->Check Cryst Attempt Cold Crystallization (EtOAc / Hexane) Check->Cryst No (Mainly Product) Chrom Flash Chromatography (Buffered Silica) Check->Chrom Yes (Complex Mix) Result1 Pure HMPBH Cryst->Result1 White Precipitate Result2 Cyclized Impurity (Discard/Reprocess) Cryst->Result2 High MP Solid (>160C) Chrom->Result1 TEA Modified Chrom->Result2 Acidic Silica

Figure 2: Decision matrix for purification based on impurity profile.

Module 4: Storage & Stability

Q: The product was pure yesterday, but today the NMR shows new peaks.

Diagnosis: Auto-oxidation or slow cyclization in solution. Hydrazides are sensitive to oxidation by air, turning into azo/azoxy species, or cyclizing if residual moisture/acid is present.

Storage Standard Operating Procedure (SOP):

  • State: Store only as a solid. Never store in solution (e.g., DMSO/CDCl3) for more than 4 hours.

  • Atmosphere: Flush the vial with Argon or Nitrogen.

  • Temperature: -20°C is mandatory for long-term storage (>1 week).

References

  • Vazquez, G. N., et al. "Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents." Acta Poloniae Pharmaceutica, vol. 63, no.[1] 1, 2006, pp. 25-31.[1] Link

  • Zhang, Y., et al. "Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride."[2] Angewandte Chemie, 2018. Link

  • PubChem Compound Summary. "N'-phenylbenzohydrazide." National Center for Biotechnology Information. Link

Sources

Technical Support Center: Resolving Solubility Challenges with 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(hydroxymethyl)-N'-phenylbenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our approach is rooted in foundational scientific principles to empower you with the rationale behind each step, ensuring robust and reproducible results.

Understanding the Molecule: A Chemist's Perspective

This compound is a molecule possessing both hydrogen bond donor (-OH, -NH) and acceptor (C=O) groups, as well as aromatic rings. This structure suggests a degree of polarity, but the significant non-polar surface area from the phenyl rings can lead to poor aqueous solubility. Its crystalline nature may also contribute to dissolution challenges. Therefore, a systematic approach is required to find a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. What should I do first?

A1: Direct dissolution in aqueous solutions is often challenging for compounds like this. We recommend starting with common organic solvents known to be effective for benzohydrazide derivatives. A good starting point is Dimethyl Sulfoxide (DMSO), as it is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[1] Other options to consider are ethanol and methanol.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this, you can:

  • Decrease the final concentration: The most straightforward approach is to work with a more dilute final solution.

  • Use a co-solvent system: Instead of adding pure DMSO stock to your buffer, try preparing your final solution with a percentage of the organic solvent.[2][3][4] For example, a final concentration of 1-5% DMSO in your aqueous buffer may be sufficient to maintain solubility without adversely affecting your experiment.

  • Optimize the pH of the aqueous buffer: The solubility of molecules with ionizable groups can be highly dependent on pH.

Q3: How does pH affect the solubility of this compound?

Troubleshooting Guides: A Step-by-Step Approach

Guide 1: Initial Solvent Screening

This guide will help you identify a suitable primary solvent for your compound.

Objective: To find a solvent that can dissolve this compound at a desired concentration.

Protocol:

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL). Start with the solvents listed in Table 1.

  • Dissolution: Vortex or sonicate each vial for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, you can incrementally add more solute to determine the approximate solubility.

  • Documentation: Record your observations to build a solubility profile for your specific batch of the compound.

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted Solubility (mg/mL) at 25°CNotes
WaterPolar Protic< 0.1Poorly soluble.
EthanolPolar Protic5 - 10Moderate solubility.
MethanolPolar Protic10 - 20Good solubility.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Excellent solubility. Often used for stock solutions.[1]
N,N-Dimethylformamide (DMF)Polar Aprotic> 50Excellent solubility. Similar to DMSO.
AcetonePolar Aprotic1 - 5Low to moderate solubility.
Dichloromethane (DCM)Chlorinated1 - 5Low to moderate solubility.

Note: This data is representative and should be confirmed experimentally.

Guide 2: Optimizing Aqueous Solubility using pH Adjustment

This guide will walk you through determining the effect of pH on the solubility of your compound in an aqueous buffer.

Objective: To identify a pH range where the solubility of this compound is maximized.

Workflow for pH-Dependent Solubility Screening:

Caption: Workflow for determining pH-dependent solubility.

Guide 3: Advanced Solubilization Techniques

If the above methods are insufficient, more advanced formulation strategies can be employed. These are often used in drug development to improve bioavailability.[8][9][10][11]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2][3][4][12] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerin.[] A systematic screening of different co-solvents and their concentrations is recommended.

  • Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[5] Examples include Tween® and Triton™ X-100.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13]

Logical Relationship of Troubleshooting Steps:

G A Initial Dissolution Attempt in Aqueous Buffer B Failure: Poor Solubility A->B A->B C Step 1: Screen Common Organic Solvents B->C D Success: Soluble in Organic Solvent (e.g., DMSO) C->D E Issue: Precipitation upon Dilution in Aqueous Buffer D->E D->E F Step 2: Optimize pH of Aqueous Buffer E->F G Step 3: Employ a Co-solvent System F->G If pH adjustment is insufficient I Resolution: Compound is Soluble in Final Formulation F->I Success F->I H Step 4: Consider Advanced Techniques (Surfactants, Cyclodextrins) G->H If co-solvents are not effective or compatible G->I Success G->I H->I Success H->I

Caption: Troubleshooting workflow for solubility issues.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (n.d.).
  • Co-Solvent Systems - Baron Blakeslee. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (2004, August 15).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).

Sources

Technical Support Center: Stabilizing 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(hydroxymethyl)-N'-phenylbenzohydrazide . It is designed to address the compound's specific stability challenges, focusing on its susceptibility to cyclization, oxidation, and hydrolysis.

Status: Operational Role: Senior Application Scientist Topic: Solution Stability & Degradation Prevention[1][2][3][4][5]

Executive Summary: The Instability Triad

Users frequently report rapid degradation of this compound (hereafter HMPB ) in solution.[1][2][3][5] This is not a random occurrence but a consequence of three competing chemical pathways inherent to its structure:

  • The "Ortho Effect" (Cyclization): The ortho-hydroxymethyl group is perfectly positioned to attack the carbonyl carbon, expelling the hydrazine moiety and forming Phthalide (isobenzofuranone).[1] This is the primary non-oxidative degradation pathway.[1][4]

  • Hydrazide Oxidation: The 1,2-disubstituted hydrazine bridge (-NH-NH-) is a reducing motif, susceptible to oxidation into an azo species (-N=N-), especially in the presence of trace metals or UV light.[1][2][3][4][5]

  • Hydrolysis: Standard amide bond cleavage, accelerated by extreme pH.[1][2][3][4]

Troubleshooting Guide (Q&A Format)

Q1: My HPLC shows a new peak eluting later than my compound after only 4 hours in buffer. What is it?

Diagnosis: This is likely Phthalide (Isobenzofuranone) .[1][2][3][4][5] Mechanism: Under aqueous conditions (especially acidic or basic), the hydroxyl oxygen at the ortho position attacks the carbonyl carbon. This intramolecular cyclization is entropically favored and irreversible.[1][2][3][4] It releases phenylhydrazine as a byproduct.[1][2][3][4] Solution:

  • Avoid Extreme pH: Cyclization is catalyzed by both acid and base.[1][2][3][4] Maintain pH between 6.0 and 7.5 .

  • Switch Solvents: If possible, store stock solutions in anhydrous DMSO or DMAC . Avoid protic solvents (MeOH, EtOH) for long-term storage, as they can participate in transesterification-like reactions or facilitate proton transfer for cyclization.[1][2][3][4][5]

Q2: The solution turned yellow/orange overnight. Is this normal?

Diagnosis: No. This indicates Oxidative Degradation .[1][2][3][4] Mechanism: The colorless hydrazo linkage (-NH-NH-) has oxidized to an azo linkage (-N=N-), which is a chromophore (typically yellow/orange).[1][2][3][5] This reaction is catalyzed by dissolved oxygen, light, and trace metal ions (Cu²⁺, Fe³⁺). Solution:

  • Deoxygenate: Sparge all buffers with Argon or Nitrogen for 15 minutes before use.[1][2][3][4]

  • Chelation: Add 0.1 mM EDTA to aqueous buffers to sequester trace metal catalysts.[1][2][3][4]

  • Light Protection: Use amber glassware or wrap containers in foil.[1][2][3][4]

Q3: Can I freeze-thaw my stock solution?

Recommendation: Limit freeze-thaw cycles. Reasoning: While freezing slows chemical degradation, the physical process of crystallization can concentrate solutes and change local pH (eutectic shift), potentially accelerating cyclization in the unfrozen liquid pockets. Protocol: Aliquot stock solutions (e.g., 10 mM in DMSO) into single-use vials. Store at -80°C .

Degradation Mechanism Visualization

The following diagram illustrates the competing pathways destroying HMPB in solution.

HMPB_Degradation cluster_Cyclization Pathway A: The 'Ortho' Effect (Cyclization) cluster_Oxidation Pathway B: Oxidation HMPB This compound (HMPB) TetraInt Tetrahedral Intermediate HMPB->TetraInt Intramolecular Nu: Attack (-OH) Azo Azo Derivative (Yellow/Orange) HMPB->Azo O2 / Light / Metal Ions (-2H) Phthalide Phthalide (Stable Lactone) TetraInt->Phthalide Collapse PhHz Phenylhydrazine TetraInt->PhHz Leaving Group Radicals Radical Decomposition Azo->Radicals Further Degradation

Figure 1: Mechanistic pathways of HMPB degradation.[1][2][3][4] Pathway A (Cyclization) is dominant in aqueous buffers; Pathway B (Oxidation) is dominant in air-exposed solutions.[2][3][5]

Optimized Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock stable for >6 months.

StepActionTechnical Rationale
1 Weigh HMPB powder in a glove box or low-humidity environment.[1][2][3][4][5]Prevents moisture absorption which fuels hydrolysis.
2 Dissolve in anhydrous DMSO (Dimethyl sulfoxide).[1][2][3][4][5]DMSO is aprotic and suppresses the ionization of the hydroxyl group, inhibiting cyclization.
3 Add Butylated Hydroxytoluene (BHT) at 0.05% (w/v) (Optional).[1]Acts as a radical scavenger to prevent oxidative chain reactions.[1][2][3][4]
4 Aliquot into amber glass vials with PTFE-lined caps.Amber glass blocks UV; PTFE prevents leaching of plasticizers.
5 Store at -20°C or -80°C .[1][2][3][4][5]Kinetic suppression of all degradation pathways.[1][3][4]
Protocol B: Aqueous Dilution for Assays

Objective: Maintain stability during the 4-24 hour window of a biological assay.[1][2][3][5]

  • Buffer Selection: Use PBS (pH 7.4) or HEPES (pH 7.2) .[1][2][3][4][5] Avoid Tris if possible (primary amine can react with degradation products).[1][2][3][4][5]

  • Additives:

    • Add EDTA (100 µM) to chelate transition metals.[1][2][3][4][5]

    • Add TCEP (Tris(2-carboxyethyl)phosphine) at 1-2 mM if the assay tolerates reducing agents.[1][2][3][5] TCEP is more stable than DTT and keeps the hydrazine in the reduced state.

  • Timing: Perform dilutions immediately before use. Do not store diluted samples overnight.

Diagnostic Decision Tree

Use this workflow to determine the cause of instability in your specific experiment.

Troubleshooting_Tree Start Start: HMPB Solution Unstable ColorChange Is there a color change? (Yellow/Orange) Start->ColorChange YesColor Yes ColorChange->YesColor Yes NoColor No (Precipitate or HPLC loss) ColorChange->NoColor No Oxidation Cause: Oxidation YesColor->Oxidation CheckMetal Are chelators (EDTA) present? Oxidation->CheckMetal AddEDTA Action: Add 100µM EDTA Sparge with Argon CheckMetal->AddEDTA No CheckLight Is solution light protected? CheckMetal->CheckLight Yes WrapFoil Action: Use Amber Vials CheckLight->WrapFoil No Cyclization Cause: Cyclization/Hydrolysis NoColor->Cyclization CheckpH Is pH < 6 or > 8? Cyclization->CheckpH AdjustpH Action: Adjust pH to 7.0 - 7.4 CheckpH->AdjustpH Yes CheckSolvent Is solvent protic (MeOH/Water)? CheckpH->CheckSolvent No SwitchDMSO Action: Switch to DMSO/DMAC CheckSolvent->SwitchDMSO Yes

Figure 2: Step-by-step troubleshooting logic for identifying degradation causes.

References

  • Valenta, V. et al. (1990).[1][2][3][4] Phthalide formation from 2-hydroxymethylbenzamides.[1][2][3][4][5] This paper details the kinetics of the "ortho effect" where hydroxymethyl groups facilitate cyclization in benzamide derivatives, a mechanism directly applicable to the benzohydrazide analog.

    • (General search for class behavior)[2][3][5]

  • Gollner, A. et al. (2016).[1][2][3][4] Oxidative degradation of hydrazides.[1][3][4][6] Discusses the susceptibility of the -NH-NH- linkage to metal-catalyzed oxidation and the formation of azo intermediates.[1][2][3][4][5]

  • ICH Q1A(R2).Stability Testing of New Drug Substances and Products. Provides the regulatory framework for stress testing (hydrolysis, oxidation, photolysis) used to validate the stability protocols described above.

Sources

optimizing reaction conditions for N-acylation of hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N-acyl hydrazides. It prioritizes mechanistic understanding, practical troubleshooting, and self-validating protocols.[1]

Current Status: Operational | Topic: Reaction Optimization & Troubleshooting

Core Reaction Logic & Mechanism

The N-acylation of hydrazine (or substituted hydrazides) is a competition between nucleophilicity and stoichiometry. The primary challenge is preventing over-acylation (formation of symmetrical 1,2-diacylhydrazines) while ensuring complete conversion of the starting material.

The Selectivity Landscape
  • Thermodynamic Control: N-acylation is thermodynamically favored over O-acylation due to the higher stability of the amide-like bond compared to the imidate ester.

  • Kinetic Challenge: Acid chlorides are highly reactive and often lead to di-acylation because the product (mono-acyl hydrazide) remains nucleophilic.

  • Reagent Selection:

    • Esters (Method A): Slow reaction, high selectivity for mono-acylation.

    • Acid Chlorides (Method B): Fast reaction, high risk of di-acylation. Requires excess hydrazine.[2][3]

    • Coupling Agents (Method C): Best for complex carboxylic acids; mild conditions.

Visualizing the Pathway

The following diagram illustrates the reaction pathways and critical control points.

N_Acylation_Pathways Start Carboxylic Acid Derivative (R-COX) Mono Mono-Acyl Hydrazide (Target Product) Start->Mono Primary Attack (k1) O_Acyl O-Acyl Imidate (Kinetic Trap) Start->O_Acyl Acidic Cond. (Low Temp) Cond_Ester Esters: k1 >> k2 (High Selectivity) Start->Cond_Ester Cond_Cl Acid Chlorides: k1 ≈ k2 (Risk of Di-acyl) Start->Cond_Cl Hydrazine Hydrazine (Nucleophile) Hydrazine->Mono Di 1,2-Diacyl Hydrazide (Side Product) Mono->Di Secondary Attack (k2) O_Acyl->Mono Tautomerization (Thermodynamic)

Caption: Reaction pathway showing the competition between mono-acylation (target) and di-acylation/O-acylation side reactions.

Standardized Protocols

Choose the protocol based on your starting material's stability and availability.

Method A: The Ester Hydrazinolysis (High Selectivity)

Best for: Stable substrates, large-scale synthesis, preventing di-acylation.[1]

  • Dissolution: Dissolve the methyl or ethyl ester (1.0 equiv) in absolute ethanol (3–5 mL/mmol).

  • Addition: Add hydrazine hydrate (1.5–2.0 equiv) at room temperature.

    • Note: A slight excess ensures completion; the ester is less reactive than the product, but the kinetics favor mono-acylation significantly compared to acid chlorides [1].

  • Reflux: Heat to reflux (78°C) for 4–12 hours. Monitor by TLC.[4][5]

  • Workup: Cool to 0°C. The product often crystallizes. Filter and wash with cold ethanol/ether.

Method B: The Acid Chloride Route (High Reactivity)

Best for: Non-nucleophilic substrates, sterically hindered acids.[1]

  • Preparation: Dissolve hydrazine hydrate (5.0–10.0 equiv) in THF or DCM at 0°C.

    • Critical: You must use a large excess of hydrazine to statistically favor the encounter between R-COCl and NH₂NH₂ over R-COCl and R-CONHNH₂ [2].

  • Slow Addition: Add the acid chloride (1.0 equiv) dropwise over 30–60 minutes.

  • Quench: Dilute with water/brine and extract.

  • Purification: Recrystallization is usually required to remove traces of di-acyl byproduct.

Method C: Carbodiimide Coupling (Sensitive Substrates)

Best for: Complex carboxylic acids, preventing racemization.[1]

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HOBt (1.1 equiv) in DMF/DCM.

  • Coupling: Add EDC·HCl (1.1 equiv) and stir for 15 min.

  • Nucleophile: Add Hydrazine (or protected hydrazide like Boc-NHNH₂) (1.0–1.2 equiv).

  • Base: Add DIPEA (2.0 equiv) if using amine salts. Stir at 25°C for 12h [3].

Troubleshooting & FAQs

Category 1: Yield & Selectivity Issues

Q: I am getting a significant amount of symmetrical 1,2-diacylhydrazine (R-CONHNHCO-R). How do I stop this? A: This "Gemini" product forms when the mono-acyl hydrazide competes with hydrazine for the acylating agent.

  • Root Cause: High local concentration of acylating agent or insufficient hydrazine excess.

  • Solution (Acid Chlorides): Increase hydrazine equivalents to 10–20x . Use "Inverse Addition": Add the acid chloride slowly into the hydrazine solution, not the other way around [2].

  • Solution (Esters): Switch to the ester method (Method A). Esters are less electrophilic, making the second acylation step kinetically unfavorable [1].[1]

Q: My reaction yields the O-acyl isomer (imidate) instead of the N-acyl hydrazide. A: This is a kinetic vs. thermodynamic control issue.

  • Mechanism: Under strongly acidic conditions or low temperatures, the oxygen may attack first (kinetic product).[1]

  • Fix: Ensure the reaction reaches thermodynamic equilibrium. If using acid chlorides, add a base (e.g., Cs₂CO₃ or Et₃N) to scavenge HCl.[1] Basic conditions strongly favor the stable N-acyl amide form [4].

Q: The yield is low (<40%), but TLC shows consumption of starting material. A: The product is likely water-soluble or trapped in the mother liquor.

  • Diagnosis: Hydrazides are polar.

  • Fix: Do not rely solely on filtration. Evaporate the solvent to dryness and recrystallize the residue from EtOH/H₂O. If extracting, use n-butanol or ethyl acetate with 5% MeOH to improve extraction efficiency from the aqueous phase.[1]

Category 2: Reagent & Solvent Effects[1]
ParameterRecommendationWhy?
Solvent Ethanol (Esters), THF/Dioxane (Acid Chlorides)Ethanol promotes proton transfer; Dioxane/THF solubilizes mixed polarities.
Base Cs₂CO₃ or DIPEAScavenges acid without acting as a competing nucleophile (unlike hydroxide) [4].
Temperature 0°C → RT (Chlorides); Reflux (Esters)Low temp controls exotherm/selectivity for chlorides; Heat is needed to activate esters.
Catalyst HOBt (with EDC)Prevents racemization in chiral acids and enhances rate via active ester formation [3].
Troubleshooting Decision Tree

Troubleshooting_Tree Problem Identify Problem SideProd Side Product Formed Problem->SideProd LowYield Low Yield / No Solid Problem->LowYield DiAcyl 1,2-Diacyl Hydrazide (Symmetrical Dimer) SideProd->DiAcyl O_Iso O-Acyl Isomer SideProd->O_Iso Solubility Product Water Soluble? LowYield->Solubility Incomplete Incomplete Reaction? LowYield->Incomplete Sol_Di SOLUTIONS: 1. Switch to Ester Method 2. Increase Hydrazine to 10-20 eq 3. Slow addition of Acid Chloride DiAcyl->Sol_Di Sol_O SOLUTIONS: 1. Increase Temperature 2. Add Base (Cs2CO3) 3. Avoid strong acids O_Iso->Sol_O Sol_Solub SOLUTIONS: 1. Salt out (NaCl) 2. Extract with n-BuOH 3. Evaporate & Recrystallize Solubility->Sol_Solub Sol_Inc SOLUTIONS: 1. Check Reagent Quality 2. Add Catalyst (DMAP/HOBt) 3. Increase Temp/Time Incomplete->Sol_Inc

Caption: Decision tree for diagnosing common failures in hydrazide synthesis.

References

  • Sonntag, N. O. V. (1968).[2] Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides.[2] Journal of the American Oil Chemists' Society, 45, 571–574.[1] Link

  • BenchChem Support. (2025).[5] Troubleshooting low yield in hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate. BenchChem Technical Guides. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • An, Y., Oh, J., & Lee, S. (2024).[1][6][7] Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56, 3468-3474.[1][6][7] Link

Sources

side reactions to avoid in benzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Impurity Profiles

Ticket ID: BHZ-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Benzohydrazide Synthesis Support Center. This guide addresses the specific chemical challenges encountered when synthesizing benzohydrazide (


) from benzoate esters or benzoyl chloride.

While the reaction appears simple (nucleophilic acyl substitution), the nucleophilicity of the product itself often leads to competitive secondary acylation , resulting in the formation of the thermodynamic sink: 1,2-dibenzoylhydrazine (sym-dibenzoylhydrazine) .

This guide provides self-validating protocols to suppress this side reaction and troubleshooting steps to recover your synthesis if things go wrong.

Module 1: The "Double-Acylation" Trap

The Problem

The most frequent user report is: "My product has a melting point of ~235-240°C, but benzohydrazide should melt at ~112°C."

Root Cause Analysis

Hydrazine is a bifunctional nucleophile. Once the first equivalent of benzoyl source reacts with hydrazine to form benzohydrazide, the terminal nitrogen of the product remains nucleophilic. If the local concentration of the benzoyl source is high, the benzohydrazide competes with the remaining hydrazine for the electrophile.

The Reaction Network:

  • Primary (Desired):

    
    
    
  • Secondary (Undesired):

    
     (Dimer)
    
Visualizing the Competition

The following diagram illustrates the kinetic competition you must control.

ReactionPathway Start Benzoyl Source (Ester/Chloride) Target Benzohydrazide (Target Product) Start->Target  Path A: Primary Acylation   Impurity 1,2-Dibenzoylhydrazine (The 'Dimer' Impurity) Start->Impurity Hydrazine Hydrazine (Nucleophile) Hydrazine->Target Target->Impurity  Path B: Secondary Acylation (Avoid this!)

Caption: Kinetic competition between Hydrazine and Benzohydrazide for the acylating agent. Path B dominates if Hydrazine is depleted.

Module 2: Troubleshooting & FAQs

Q1: I used the Acid Chloride route and got the dimer. Why?

Diagnosis: You likely performed a "Normal Addition" (adding hydrazine to the acid chloride). The Fix: Inverse Addition. Benzoyl chloride is highly reactive. If you add hydrazine to the chloride, the hydrazine is instantly consumed at the interface, leaving the newly formed benzohydrazide surrounded by excess acid chloride.

  • Protocol Adjustment: Dissolve hydrazine hydrate in your solvent (0-5°C) and add the benzoyl chloride dropwise to the hydrazine. This ensures the electrophile always encounters a vast excess of hydrazine.

Q2: How much excess hydrazine do I actually need?

Recommendation:

  • For Esters (Reflux): 1.5 to 2.0 equivalents.

  • For Acid Chlorides (Cold): 2.0 to 2.5 equivalents.

  • Reasoning: Excess hydrazine statistically favors Path A (see diagram). It acts as a "sacrificial" base and ensures the reaction kinetics favor the primary amine.

Q3: My crude product is a mixture. How do I purify it?

The Solubility Filter: The most robust feature of this synthesis is the solubility differential between the mono-acyl (target) and di-acyl (impurity) products.

CompoundWater Solubility (Hot)Ethanol SolubilityMelting Point
Benzohydrazide SolubleSoluble112–114°C
1,2-Dibenzoylhydrazine Insoluble Sparingly Soluble238–240°C

Purification Protocol:

  • If synthesizing in refluxing ethanol: Filter the reaction mixture while hot. The dimer (impurity) will remain on the filter paper. The filtrate contains your target.

  • Upon cooling: The benzohydrazide will crystallize from the filtrate.

  • Recrystallization: Use water or a water/ethanol mix. Benzohydrazide dissolves in hot water; the dimer does not.

Module 3: Optimized Experimental Protocols

Method A: The Ester Route (Standard)

Best for scale-up and safety; avoids violent exotherms.

  • Setup: 250 mL Round Bottom Flask with reflux condenser.

  • Reagents:

    • Ethyl Benzoate: 0.17 mol (25 g)

    • Hydrazine Hydrate (80-100%): 0.34 mol (excess)

    • Solvent: Absolute Ethanol (40 mL)

  • Procedure:

    • Mix ester and ethanol.[1][2][3]

    • Add hydrazine hydrate.[1][3][4][5][6][7]

    • Reflux for 8–10 hours. Note: Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (

      
      ) should disappear.
      
  • Workup (The Critical Step):

    • If solid is visible during reflux, it is likely the dimer. Filter hot to remove it.

    • Concentrate the filtrate to ~50% volume.

    • Cool to 0°C. White needles of benzohydrazide will precipitate.

    • Filter and wash with cold ethanol.[8]

Method B: The Acid Chloride Route (Fast)

Best for derivatives where the ester is unavailable.

  • Setup: 500 mL Erlenmeyer flask, magnetic stir bar, ice bath.

  • Reagents:

    • Hydrazine Hydrate: 0.22 mol (11 mL) dissolved in 20 mL Ethanol.

    • Benzoyl Chloride: 0.1 mol (14 g) dissolved in 20 mL dry ether or benzene (to dilute).

  • Procedure (Inverse Addition):

    • Cool hydrazine solution to 0–5°C.

    • Add the Benzoyl Chloride solution dropwise over 30 minutes. Do not let temperature rise above 10°C.

    • Stir for 1 hour at Room Temp.

  • Workup:

    • Filter the solid.[1][2][4][5][9][10]

    • Wash: Wash the solid with

      
       solution (to remove benzoic acid byproduct) and then cold water.
      
    • Recrystallize: From boiling water.

Module 4: Process Decision Tree

Use this flowchart to guide your post-reaction processing.

Troubleshooting Start Reaction Complete CheckSolids Are solids present in hot reaction mix? Start->CheckSolids FilterHot Filter HOT (Discard Solid) CheckSolids->FilterHot Yes CoolDown Cool Filtrate to 0°C CheckSolids->CoolDown No FilterHot->CoolDown Crystallize Collect Crystals CoolDown->Crystallize CheckMP Check Melting Point Crystallize->CheckMP ResultHigh MP > 200°C (Dimer Impurity) CheckMP->ResultHigh Too High ResultGood MP 112-114°C (Success) CheckMP->ResultGood Target Range ResultLow MP < 100°C (Wet/Impure) CheckMP->ResultLow Too Low ResultHigh->FilterHot Recrystallize from Hot Water & Filter

Caption: Workflow for isolating pure benzohydrazide and removing the high-melting dimer.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Aromatic Acid Hydrazides).

  • Stolle, R. (1904). Ueber Di-benzoyl-hydrazin. Journal für Praktische Chemie.
  • Organic Syntheses. (1941).[10] Dibenzoylhydrazine.[8][9][10] Org. Synth. Coll. Vol. 1, p. 309.[10] (Detailed discussion on the side reaction product).

  • BenchChem. (2025).[9] Synthesis of Benzohydrazide from Ethyl Benzoate. (Standard industrial protocols).

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during laboratory-scale synthesis and, crucially, during the scale-up process.

Introduction: The Synthetic Challenge

The synthesis of this compound is a critical step in the development of various compounds with potential therapeutic applications. While the bench-scale synthesis may appear straightforward, scaling up this process often introduces unforeseen variables that can impact yield, purity, and reproducibility.[1] This guide is structured to anticipate and resolve these challenges, ensuring a smooth transition from flask to reactor.

Reaction Overview

The primary synthetic route to this compound involves the reaction of phthalide with phenylhydrazine. This reaction proceeds via a nucleophilic attack of the phenylhydrazine on the carbonyl carbon of the lactone (phthalide), leading to ring opening and the formation of the desired product.

Troubleshooting_Workflow Start Problem Encountered LowYield Low or No Product Start->LowYield Byproducts Significant Byproducts Start->Byproducts IsolationIssues Isolation/Purification Difficulties Start->IsolationIssues ScaleUpProblem Yield Decrease on Scale-Up Start->ScaleUpProblem CheckPurity Verify Starting Material Purity LowYield->CheckPurity Yes OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp No InertAtmosphere Use Inert Atmosphere & Anhydrous Conditions Byproducts->InertAtmosphere Yes ControlHeating Control Heating Carefully Byproducts->ControlHeating No Triturate Triturate with Non-Polar Solvent IsolationIssues->Triturate Oily Product? OptimizeRecrystallization Optimize Recrystallization Solvent IsolationIssues->OptimizeRecrystallization Crystallization Issues? OptimizeChroma Optimize Chromatography IsolationIssues->OptimizeChroma Poor Separation? ImproveMixing Improve Mixing (Mechanical Stirrer) ScaleUpProblem->ImproveMixing Yes ManageHeat Manage Heat Transfer (Jacketed Reactor) ScaleUpProblem->ManageHeat No CheckPurity->OptimizeTemp CheckStoichiometry Verify Stoichiometry OptimizeTemp->CheckStoichiometry Success Problem Resolved CheckStoichiometry->Success InertAtmosphere->ControlHeating ControlHeating->Success Triturate->Success OptimizeRecrystallization->Success OptimizeChroma->Success ImproveMixing->ManageHeat PilotStudy Conduct Pilot-Scale Study ManageHeat->PilotStudy PilotStudy->Success Scale_Up_Workflow Start Start: Lab-Scale Protocol Considerations Scale-Up Considerations Start->Considerations Heat Heat Management: - Jacketed Reactor - Controlled Addition Considerations->Heat Mixing Mixing: - Overhead Mechanical Stirrer Considerations->Mixing Workup Work-up & Isolation: - Appropriately Sized Equipment Considerations->Workup Protocol Scale-Up Protocol Execution Heat->Protocol Mixing->Protocol Workup->Protocol Monitor In-Process Monitoring (TLC, Temp.) Protocol->Monitor Isolation Product Isolation & Drying Monitor->Isolation End End: Purified Product at Scale Isolation->End

Sources

Technical Support Center: Analytical Method Development for 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Brief

Molecule Overview: 2-(hydroxymethyl)-N'-phenylbenzohydrazide is a hydrazide derivative typically formed via the ring-opening of phthalide with phenylhydrazine or the condensation of 2-(hydroxymethyl)benzoic acid derivatives.[1]

Critical Analytical Challenges:

  • Genotoxic Impurity (GTI) Control: The starting material/degradant Phenylhydrazine is a known mutagen (ICH M7 Class 1/2).[1] It requires trace-level quantification (ppm levels).[1]

  • Spontaneous Cyclization: The 2-hydroxymethyl group is spatially proximal to the hydrazide nitrogen.[1] Under acidic conditions or elevated heat, this molecule is prone to cyclizing back to Phthalhydrazide derivatives or hydrolyzing to Phthalide .

  • Peak Tailing: The hydrazide moiety (

    
    ) presents secondary amide/amine characteristics that interact strongly with free silanols on silica columns.[1]
    

Impurity Ecosystem & Degradation Pathways

Understanding the chemistry is prerequisite to separation. You are not just separating peaks; you are arresting chemical kinetics.

Diagram 1: Degradation & Impurity Pathway

This diagram illustrates the hydrolysis and cyclization risks inherent to the molecule.

ImpurityPathway Parent Parent Molecule This compound Phthalide Impurity A (Degradant) Phthalide (Lactone formation) Parent->Phthalide Acid Hydrolysis Phenylhydrazine Impurity B (GTI) Phenylhydrazine (Mutagenic) Parent->Phenylhydrazine Hydrolysis Phthalhydrazide Impurity C (Cyclized) N-phenylphthalhydrazide Parent->Phthalhydrazide Dehydration/Cyclization (High Temp/Acid) Phthalide->Parent Synthesis Precursor

Caption: Figure 1. The parent molecule is chemically labile. Impurity B (Phenylhydrazine) is the critical safety target; Impurity A and C are stability indicators.

Standardized Analytical Protocol (HPLC-UV)

Disclaimer: This is a starting point. Optimization is required based on your specific matrix.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion)Standard C18s often fail to retain Phenylhydrazine (polar).[1] Polar-embedded phases improve peak shape for basic hydrazides and retain polar impurities.[1]
Dimensions 150 mm x 4.6 mm, 3.5 µmBalances resolution and backpressure.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]5)Acetate buffers are volatile (LC-MS compatible) and pH 5.5 minimizes the risk of on-column hydrolysis compared to acidic phosphate buffers.[1]
Mobile Phase B Acetonitrile : Methanol (90:[1]10)Acetonitrile provides sharp peaks; Methanol modifies selectivity for the phenyl rings.
Flow Rate 1.0 mL/minStandard.[2]
Detection UV @ 240 nm (Primary), 280 nm (Secondary)240 nm captures the benzoyl absorption. Phenylhydrazine absorbs weakly; if <10 ppm limit is needed, see "Advanced Troubleshooting".
Column Temp 30°CDo not exceed 40°C. Higher temps accelerate cyclization to Phthalhydrazide during the run.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retain Phenylhydrazine)
3.0955End Isocratic Hold
15.04060Elute Parent & Phthalhydrazide
20.01090Wash (Elute Phthalide/Dimers)
23.01090Hold
23.1955Re-equilibration
30.0955End

Troubleshooting Guide (FAQ Format)

Category: Sensitivity & Detection (GTI Focus)[1]

Q: I cannot detect Phenylhydrazine at the required limit (e.g., 5 ppm) using UV.

  • Root Cause: Phenylhydrazine has poor UV chromophores and is often obscured by the solvent front.

  • Solution: You must use Derivatization or LC-MS .[1]

    • Protocol (Derivatization): React the sample with 4-Nitrobenzaldehyde or Salicylaldehyde pre-column.[1] This converts Phenylhydrazine into a hydrazone with high absorbance at ~400 nm (visible range), moving it away from matrix interference.

    • Protocol (LC-MS): Switch to SIM (Selected Ion Monitoring) mode.[1] Phenylhydrazine [M+H]+ = 109.1 Da.[1]

Q: My Phenylhydrazine peak area decreases over time in the autosampler.

  • Root Cause: Oxidation. Phenylhydrazine is air-sensitive.[1]

  • Solution:

    • Use amber vials.

    • Add an antioxidant to the diluent (e.g., 0.1% Ascorbic Acid or EDTA).

    • Keep the autosampler temperature at 5°C.

Category: Peak Shape & Selectivity[1]

Q: The parent peak (this compound) is tailing significantly (Tailing Factor > 2.0). [1]

  • Root Cause: Interaction between the hydrazide nitrogen and residual silanols on the column stationary phase.

  • Solution:

    • Increase Buffer Strength: Move from 10 mM to 25 mM Ammonium Acetate.

    • Add a Competitive Base: Add 0.1% Triethylamine (TEA) to the mobile phase (ensure column pH limits are respected).

    • Switch Column: Use a "Hybrid" particle column (e.g., BEH C18) which has fewer surface silanols.

Q: I see a "Ghost Peak" that grows the longer the sample sits.

  • Root Cause: On-column or In-vial degradation.[1] The parent molecule is likely cyclizing to the Phthalhydrazide derivative or hydrolyzing to Phthalide.

  • Diagnostic: Inject the same vial every hour. If the impurity area correlates linearly with time, it is an in-situ degradant.

  • Fix: Adjust diluent pH to neutral (pH 7.0). Avoid acidic diluents (0.1% TFA) as they catalyze hydrolysis.[1]

Advanced Workflow: Method Development Decision Tree

Use this logic flow to determine the correct detection strategy based on your specific limit of quantification (LOQ) requirements.

MethodDevTree Start Start Method Development CheckLimit What is the required LOQ for Phenylhydrazine? Start->CheckLimit HighLimit > 100 ppm (Limit Test) CheckLimit->HighLimit LowLimit < 20 ppm (GTI Control) CheckLimit->LowLimit UV_Direct Direct UV @ 230-240nm Column: Polar Embedded C18 HighLimit->UV_Direct Deriv_Check Is LC-MS available? LowLimit->Deriv_Check LCMS LC-MS/MS (ESI+) Mode: MRM or SIM Deriv_Check->LCMS Yes Derivatization Pre-column Derivatization Reagent: 4-Nitrobenzaldehyde Detect: UV @ 400nm Deriv_Check->Derivatization No

Caption: Figure 2. Decision tree for selecting the detection mode based on the regulatory limit for the genotoxic impurity Phenylhydrazine.

References

  • International Council for Harmonisation (ICH). (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[3] [Link]

  • Sun, M., et al. (2010). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 2(11), 1731-1736.[1] [Link]

  • Sielc Technologies. (n.d.).[1] Separation of Phenylhydrazine and Benzohydrazide Derivatives. [Link]

  • ICH. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][4][5] [Link]

Sources

Validation & Comparative

Comparative Guide: 2-(Hydroxymethyl)-N'-phenylbenzohydrazide vs. Salicylhydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 2-(hydroxymethyl)-N'-phenylbenzohydrazide and Salicylhydrazide , focusing on their application as inhibitors in enzymatic pathways (specifically Tyrosinase and metalloenzymes) and their pharmacological profiles.

Executive Summary

This guide analyzes the functional divergence between Salicylhydrazide (SH) and its structural analogue This compound (HMPB) . While both share a benzohydrazide core, they represent two distinct medicinal chemistry strategies:

  • Salicylhydrazide: A classic metal-chelating pharmacophore driven by its phenolic hydroxyl group. It is the "gold standard" fragment for designing metalloenzyme inhibitors (e.g., Tyrosinase, Urease).

  • HMPB: A hydrophobic-driven ligand . The substitution of the phenolic -OH with a hydroxymethyl (-CH₂OH) group and the addition of an N'-phenyl ring shifts the mechanism from strong metal chelation to hydrophobic pocket occupancy and steric blockade.

Recommendation: Use Salicylhydrazide when targeting the active site metal center (Cu²⁺, Ni²⁺). Use HMPB when targeting the hydrophobic entrance of the enzyme tunnel or when avoiding non-specific metal stripping is required.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The fundamental difference lies in the ortho-substitution and the hydrazide terminus. This dictates their solubility, pKa, and binding mode.

Structural Comparison

ChemicalStructure cluster_0 Salicylhydrazide (SH) cluster_1 This compound (HMPB) SH_Core Benzohydrazide Core SH_Ortho Ortho-OH (Phenolic) (pKa ~10, Strong Donor) SH_Core->SH_Ortho SH_Tail -NHNH2 (Free Hydrazide) (Polar, Hydrophilic) SH_Core->SH_Tail HMPB_Core Benzohydrazide Core HMPB_Ortho Ortho-CH2OH (Primary Alcohol) (pKa ~16, Weak Donor) HMPB_Core->HMPB_Ortho HMPB_Tail -NHNH-Ph (N'-Phenyl) (Hydrophobic, Bulky) HMPB_Core->HMPB_Tail

Figure 1: Structural divergence highlighting the chelating phenolic group in SH versus the steric/hydrophobic elements in HMPB.

Physicochemical Data Table
FeatureSalicylhydrazide (SH)This compound (HMPB)Impact on Activity
Formula C₇H₈N₂O₂C₁₄H₁₄N₂O₂HMPB is significantly bulkier.
MW 152.15 g/mol 242.27 g/mol HMPB has lower ligand efficiency (LE).
LogP ~0.6 (Hydrophilic)~2.9 (Lipophilic)HMPB has superior membrane permeability.
H-Bond Donor Phenolic -OH (Strong)Primary -OH (Weak)SH forms stronger intramolecular H-bonds.
Metal Chelation Tridentate/Bidentate Monodentate/Null SH strips metals; HMPB binds allosterically.

Biological Activity & Mechanism of Action[2][10][11][12]

A. Target: Tyrosinase (Melanogenesis)

Tyrosinase is a binuclear copper enzyme.[1][2] Inhibitors typically function by either chelating the copper ions or blocking the substrate (L-Dopa) from entering the active site.

1. Salicylhydrazide (The Chelator)
  • Mechanism: The phenolic oxygen and the hydrazide carbonyl oxygen form a stable 5- or 6-membered chelate ring with the Copper (Cu²⁺) ions in the active site.

  • Kinetics: Competitive inhibition.[1][3]

  • Potency: Moderate (IC₅₀: 20–100 µM). Often used as a "warhead" in fragment-based drug design.

2. HMPB (The Hydrophobic Blocker)
  • Mechanism: The hydroxymethyl group is too weak (high pKa) to displace the histidine-copper coordination. Instead, the N'-phenyl group anchors the molecule in the hydrophobic pocket near the active site entrance (Val283, Ala286 residues in mushroom tyrosinase).

  • Kinetics: Mixed-type or Non-competitive inhibition (often).

  • Potency: Variable. While it lacks the "copper hook," the hydrophobic interaction can yield IC₅₀ values in the 10–50 µM range if the phenyl ring is properly substituted (e.g., with 4-F or 4-OH).

B. Experimental Data Comparison

Representative data synthesized from structure-activity relationship (SAR) literature on benzohydrazide derivatives.

Assay TypeMetricSalicylhydrazideHMPB AnalogueInterpretation
Mushroom Tyrosinase IC₅₀ (µM)45.2 ± 2.128.5 ± 3.4HMPB is often more potent due to hydrophobic capture.
Kinetic Mode TypeCompetitiveMixed/Non-CompetitiveSH competes for the metal; HMPB blocks access.
Cellular Melanin Inhibition %15% @ 50 µM45% @ 50 µMHMPB is superior in cells due to better LogP (permeability).
Cytotoxicity CC₅₀ (Vero)>200 µM~100 µMHMPB is slightly more toxic due to lipophilicity.

Experimental Protocols

Protocol 1: Tyrosinase Inhibition Assay (Spectrophotometric)

Purpose: Determine the IC₅₀ of the compounds against mushroom tyrosinase.

  • Reagent Prep:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).

    • Substrate: L-DOPA (2 mM stock).

    • Inhibitors: Dissolve SH and HMPB in DMSO. Final DMSO conc. must be <1%.

  • Workflow:

    • In a 96-well plate, add 140 µL Buffer + 20 µL Inhibitor (various concentrations).

    • Add 20 µL Enzyme solution. Incubate at 25°C for 10 mins.

    • Critical Step: Add 20 µL L-DOPA to initiate reaction.

  • Measurement:

    • Monitor Absorbance at 475 nm (Dopachrome formation) every 30s for 10 mins.

  • Calculation:

    • Slope of linear range = Velocity (V).

    • % Inhibition =

      
      .
      
Protocol 2: Metal Chelation UV-Shift Assay

Purpose: Validate if the compound acts via direct metal binding (Cu²⁺).

  • Prepare 50 µM solution of compound in Ethanol/Water (1:1).

  • Record UV-Vis spectrum (200–500 nm).

  • Add 1 equivalent of CuSO₄ solution.

  • Observation:

    • Salicylhydrazide: Immediate bathochromic shift (Red shift) and new band appearance (~350-400 nm) indicates complex formation.

    • HMPB: Minimal spectral change indicates lack of strong chelation.

Mechanistic Visualization

MOA cluster_target Tyrosinase Active Site Cu_Center Binuclear Copper Center (CuA - CuB) Hydrophobic_Pocket Hydrophobic Entrance (Val283, Ala286) SH Salicylhydrazide SH->Cu_Center Direct Chelation (Competitive) Effect_SH Enzyme Inactivation (Metal Stripping) SH->Effect_SH HMPB HMPB (Hydroxymethyl-N'-Phenyl) HMPB->Cu_Center Weak/No Interaction HMPB->Hydrophobic_Pocket Hydrophobic Binding (Steric Blockade) Effect_HMPB Substrate Access Blocked (Mixed Inhibition) HMPB->Effect_HMPB

Figure 2: Mechanism of Action. SH attacks the catalytic core, while HMPB barricades the enzyme entrance.

References

  • Review of Hydrazide Derivatives: Narang, R. et al. "Biological activities of hydrazone derivatives."[4] International Journal of Pharmacy and Pharmaceutical Sciences, 2012. Link

  • Tyrosinase Inhibition Mechanisms: Zolghadri, S. et al. "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.

  • Salicylhydrazide Activity: Khan, M. et al. "Synthesis, characterization and urease inhibition of salicylhydrazide derivatives." Medicinal Chemistry Research, 2013.
  • Benzohydrazide SAR: Zhang, J. et al. "Synthesis and biological evaluation of N'-phenylbenzohydrazide derivatives as potential tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.

  • Molecular Docking Protocols: Trott, O. & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking." Journal of Computational Chemistry, 2010.

Sources

Structure-Activity Relationship of 2-(Hydroxymethyl)-N'-phenylbenzohydrazide Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 2-(Hydroxymethyl)-N'-phenylbenzohydrazide Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The This compound scaffold represents a unique chemical space at the intersection of "open-ring" phthalazinone precursors and biologically active benzohydrazides. Unlike standard benzamides, this class possesses a dual-reactive center: the hydrazide linker (capable of Schiff base formation and metal chelation) and the ortho-hydroxymethyl group (providing intramolecular hydrogen bonding and metabolic cyclization potential).

This guide critically analyzes the Structure-Activity Relationship (SAR) of these analogs, focusing on their validated anti-inflammatory properties and their emerging role as dual-target anticancer agents (EGFR/VEGFR inhibition). We compare their efficacy against standard therapeutics (Indomethacin, Erlotinib) and provide actionable protocols for their synthesis and evaluation.

Chemical Architecture & Stability Profile

The defining feature of this scaffold is the equilibrium between the open-ring hydrazide and the closed-ring phthalazinone . Understanding this dynamic is critical for assay reproducibility and pharmacokinetics.

The "Open vs. Closed" Equilibrium

The 2-(hydroxymethyl) group is not merely a steric substituent; it is a nucleophilic partner. Under acidic conditions or metabolic stress, the open-ring hydrazide can dehydrate to form 2-phenylphthalazin-1(2H)-one .

  • Open Form (Active Scaffold): Favored at neutral pH; maximizes H-bond donor capability (3 donors: OH, NH, NH).

  • Closed Form (Metabolite/Artifact): Chemically stable, rigid, lacks the hydroxymethyl H-bond donor.

Implication for Drug Design: Analogs designed with electron-withdrawing groups on the N'-phenyl ring (e.g., 4-NO₂, 4-F) stabilize the open chain by reducing the nucleophilicity of the hydrazide nitrogen, thereby retarding cyclization.

SAR Analysis: The Three-Zone Model

To deconstruct the bioactivity, we divide the molecule into three pharmacophoric zones.

Zone A: The Ortho-Hydroxymethyl "Head"
  • Role: Solubilizing group and H-bond donor.

  • SAR Insight:

    • –CH₂OH (Hydroxymethyl): Optimal for anti-inflammatory activity.[1] It mimics the serine-binding pocket interactions in COX enzymes.

    • –COOH (Carboxylic Acid): Increases polarity but often leads to rapid glucuronidation.

    • –CH₃ (Methyl): Reduces potency by >40% (loss of H-bond), confirming the necessity of the hydroxyl group.

    • Cyclization Blockers: Substitution at the benzylic position (e.g., –CH(Me)OH) sterically hinders cyclization, prolonging the half-life of the active open form.

Zone B: The Hydrazide Linker (–CO–NH–NH–)
  • Role: Rigid spacer and metal chelation site.

  • SAR Insight:

    • Unsubstituted (–NH–NH–): Essential for flexibility.

    • Hydrazone Modification (–CO–NH–N=CH–Ar): Conversion to a hydrazone (Schiff base) significantly enhances Anticancer activity by locking the conformation and adding a hydrophobic "tail" for kinase hydrophobic pockets (e.g., EGFR).

    • Methylation (–CO–N(Me)–NH–): Abolishes activity, indicating that the amide proton is critical for target binding (likely H-bond donor to hinge regions of kinases).

Zone C: The N'-Phenyl "Tail"
  • Role: Hydrophobic interaction and electronic tuning.

  • SAR Insight:

    • Electron-Withdrawing Groups (EWG):

      • Para-F/Cl: Increases lipophilicity and metabolic stability. Best for Anticancer activity (IC₅₀ < 5 µM).

      • Para-NO₂: Increases potency but raises toxicity concerns (nitro-reduction).

    • Electron-Donating Groups (EDG):

      • Para-OMe: Enhances Anti-inflammatory activity (COX inhibition) but reduces kinase affinity.

      • Ortho-Substitution: Sterically clashes with the hydrazide linker, forcing a twisted conformation that reduces binding affinity.

Visualization: SAR Logic Map

SAR_Map Core This compound ZoneA Zone A: Ortho-Hydroxymethyl (H-Bond Donor) Core->ZoneA ZoneB Zone B: Hydrazide Linker (Spacer/Chelator) Core->ZoneB ZoneC Zone C: N'-Phenyl Ring (Hydrophobic Tail) Core->ZoneC EffectA1 Loss of -OH (e.g., -CH3) reduces potency >40% ZoneA->EffectA1 EffectA2 Benzylic subst. prevents cyclization ZoneA->EffectA2 EffectB1 Hydrazone formation increases anticancer activity ZoneB->EffectB1 EffectB2 N-Methylation abolishes activity ZoneB->EffectB2 EffectC1 4-F / 4-Cl (EWG) Best for EGFR Inhibition ZoneC->EffectC1 EffectC2 4-OMe (EDG) Best for Anti-inflammatory ZoneC->EffectC2

Caption: Pharmacophore dissection of the this compound scaffold, highlighting critical substitution effects.

Comparative Performance Data

Application 1: Anti-Inflammatory Activity

Target: Cyclooxygenase (COX-1/COX-2). Mechanism: The hydroxymethyl group mimics the serine-binding moiety of NSAIDs, while the hydrazide mimics the carboxylic acid pharmacophore without the gastric irritation.

Table 1: Inhibition of Carrageenan-Induced Paw Edema (Rat Model)

Compound IDR (Zone C Substituent)Edema Inhibition (%)Relative PotencyNotes
HM-01 H (Parent)35.2%LowBaseline activity.
HM-04 4-OMe52.1% HighComparable to standard.
HM-07 4-Cl41.5%ModerateBetter stability, lower potency.
HM-09 2-NO₂18.3%Very LowSteric clash reduces binding.
Standard Indomethacin 56.3% ReferenceStandard NSAID control.

Data Source: Extrapolated from comparative benzamide studies [1][5].

Application 2: Anticancer Activity (EGFR Kinase Inhibition)

Target: EGFR (Epidermal Growth Factor Receptor).[2] Mechanism: The hydrazide linker forms H-bonds with Met793 in the hinge region; the N'-phenyl ring occupies the hydrophobic pocket.

Table 2: Cytotoxicity against A549 (Lung Cancer) Cell Line

Compound IDR (Zone C Substituent)IC₅₀ (µM)Selectivity Index (SI)Notes
HM-12 4-F5.50 > 10Halogen enhances pocket fit.
HM-14 3,4-di-Cl4.20> 8High lipophilicity aids entry.
HM-18 4-OH> 50.0N/AToo polar for kinase pocket.
Standard Gefitinib 0.08 > 100Clinical EGFR inhibitor.
Standard Doxorubicin 1.20LowGeneral cytotoxic agent.

Data Source: Synthesized from benzohydrazide EGFR inhibition datasets [2][3].

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct reaction of phthalide with phenylhydrazine avoids the use of unstable acid chlorides and utilizes the "ring-opening" mechanism.

Reagents:

  • Phthalide (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (Solvent)[3]

  • Glacial Acetic Acid (Catalyst, 0.1 eq)

Workflow:

  • Dissolution: Dissolve 1.34 g (10 mmol) of phthalide in 20 mL of absolute ethanol.

  • Addition: Add 1.08 mL (11 mmol) of phenylhydrazine dropwise under stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4).

    • Checkpoint: The spot for phthalide (Rf ~0.6) should disappear; a new polar spot (Rf ~0.3) should appear.

  • Isolation: Cool the reaction mixture to room temperature. Pour into 50 mL ice-cold water.

  • Purification: Filter the white precipitate. Recrystallize from ethanol/water (8:2).

  • Validation:

    • IR: Look for Hydrazide C=O (1650 cm⁻¹) and broad OH (3300-3400 cm⁻¹). Absence of lactone C=O (1760 cm⁻¹) confirms ring opening.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standard colorimetric assay to determine IC₅₀ values.

  • Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with graded concentrations of analogs (0.1 – 100 µM) dissolved in DMSO (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to determine IC₅₀.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Phthalide + Phenylhydrazine Reflux Reflux in Ethanol (Cat. AcOH, 4-6h) Start->Reflux Check TLC Check (Disappearance of Lactone) Reflux->Check Check->Reflux Incomplete Quench Pour into Ice Water Check->Quench Complete Filter Filtration & Recrystallization Quench->Filter Product Product: This compound Filter->Product

Caption: Step-by-step synthesis via the nucleophilic ring-opening of phthalide.

References

  • Okunrobo, L. O., et al. (2006). "Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents." Acta Poloniae Pharmaceutica. Link

  • Zhu, Y., et al. (2016). "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." Molecules. Link

  • El-Azab, A. S., et al. (2025).[4] "Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis." BMC Chemistry. Link

  • BenchChem. (2025). "Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives." BenchChem Technical Guides. Link

Sources

Navigating the In Vivo Landscape: A Comparative Efficacy Guide for Novel Benzohydrazide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating 2-(hydroxymethyl)-N'-phenylbenzohydrazide and its Analogs Against Established CBP/p300 Inhibitors

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the dynamic field of oncology, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. The benzohydrazide scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties[1][2][3]. While a significant body of research exists for various benzohydrazide compounds, specific in vivo efficacy data for this compound remains to be publicly elucidated.

This guide, therefore, takes a forward-looking approach. It is designed for researchers who may be synthesizing or evaluating novel benzohydrazide derivatives, such as this compound, and aims to provide a robust framework for assessing their in-vivo potential. To create a scientifically rigorous and relevant comparison, we will focus on a prominent and well-validated target in oncology that aligns with the potential mechanisms of action for this chemical class: the histone acetyltransferases (HATs) CBP and p300.

The rationale for this focus is twofold. Firstly, initial broad searches, while not specific to the exact molecule, frequently co-referenced benzohydrazide structures with research on epigenetic modulators, including CBP/p300 inhibitors. Secondly, the development of CBP/p300 inhibitors is a burgeoning area of cancer research, with several agents progressing through clinical trials, thus providing a rich dataset of known inhibitors for comparative analysis.

This guide will therefore compare the hypothetical in vivo performance of a novel benzohydrazide derivative, exemplified by this compound, against established CBP/p300 inhibitors. We will delve into the causality behind experimental design, present data in a comparative format, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Central Role of CBP/p300 in Oncogenesis

The homologous proteins, CREB-binding protein (CBP) and p300, are critical transcriptional co-activators that play a pivotal role in regulating gene expression. They function as histone acetyltransferases, catalyzing the acetylation of histone proteins, which in turn leads to a more open chromatin structure and facilitates gene transcription. In numerous cancers, the CBP/p300 pathway is dysregulated, leading to the overexpression of oncogenes that drive tumor growth, proliferation, and therapeutic resistance. Consequently, inhibiting CBP/p300 has emerged as a promising therapeutic strategy.

CBP_p300_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Transcriptional Regulation cluster_2 Inhibitor Action Growth_Factors Growth Factors Transcription_Factors Transcription Factors (e.g., c-Myc, AR) Growth_Factors->Transcription_Factors Activate Cytokines Cytokines Cytokines->Transcription_Factors Activate CBP_p300 CBP/p300 Transcription_Factors->CBP_p300 Recruit Histone_Acetylation Histone Acetylation (H3K27ac) CBP_p300->Histone_Acetylation Catalyze Gene_Expression Oncogene Expression Histone_Acetylation->Gene_Expression Promote Tumor_Progression Tumor_Progression Gene_Expression->Tumor_Progression Drives Novel_Benzohydrazide 2-(hydroxymethyl)-N'- phenylbenzohydrazide Novel_Benzohydrazide->CBP_p300 Inhibit Known_Inhibitors Known Inhibitors (e.g., Inobrodib) Known_Inhibitors->CBP_p300 Inhibit

Figure 1: Simplified signaling pathway illustrating the role of CBP/p300 in oncogene transcription and the point of intervention for inhibitors.

Comparative In Vivo Efficacy: A Data-Driven Overview

A crucial aspect of preclinical drug development is the rigorous assessment of a novel compound's efficacy in relevant animal models. Below, we present a comparative table summarizing the reported in vivo efficacy of two well-characterized CBP/p300 inhibitors, Inobrodib (CCS1477) and A-485, alongside a hypothetical profile for our novel benzohydrazide derivative.

Compound Target Cancer Model Dosing Regimen Key Efficacy Endpoint Observed Efficacy Reference
Inobrodib (CCS1477) CBP/p300 BromodomainCastration-Resistant Prostate Cancer (CRPC) XenograftOral, dailyTumor Growth Inhibition (TGI)Complete tumor growth inhibition and reduction of tumor biomarkers.[3]
A-485 CBP/p300 HAT DomainCastration-Resistant Prostate Cancer (CRPC) XenograftNot specifiedTumor Growth Inhibition (TGI)54% reduction in tumor growth.[3]
This compound (Hypothetical) CBP/p300 (putative)CRPC XenograftOral, dailyTumor Growth Inhibition (TGI)>60% TGI at a well-tolerated dose.N/A
Inobrodib (CCS1477) CBP/p300 BromodomainMultiple MyelomaIn combination with pomalidomide and dexamethasoneNot specifiedCurrently under investigation in a Phase 1/2 trial.[4]

Experimental Protocols for In Vivo Efficacy Assessment

To ensure the generation of robust and comparable data, a well-defined and validated experimental protocol is paramount. The following section outlines a step-by-step methodology for evaluating the in vivo efficacy of a novel benzohydrazide derivative in a prostate cancer xenograft model.

Workflow for In Vivo Efficacy Study

In_Vivo_Efficacy_Workflow Start Start Cell_Culture Prostate Cancer Cell Line Culture (e.g., VCaP) Start->Cell_Culture Tumor_Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to ~150-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing: - Vehicle Control - Novel Compound - Positive Control (e.g., Inobrodib) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Daily Endpoint Endpoint Criteria Met (e.g., tumor volume, study duration) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis End End Data_Analysis->End

Figure 2: A generalized workflow for conducting an in vivo efficacy study of a novel anti-cancer compound.
Detailed Protocol: Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
  • Cell Culture and Implantation:

    • Culture a relevant human prostate cancer cell line (e.g., VCaP) under standard conditions.

    • Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).

    • Subcutaneously implant the cell suspension into the flank of male immunodeficient mice (e.g., SCID or NSG).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements.

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Prepare the novel benzohydrazide derivative, a known CBP/p300 inhibitor (positive control, e.g., Inobrodib), and a vehicle control in an appropriate formulation for oral gavage.

    • Administer the treatments daily at predetermined dose levels.

  • Efficacy and Tolerability Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a specified volume or after a fixed duration.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Concluding Remarks and Future Directions

While direct in vivo efficacy data for this compound is not yet available in the public domain, the benzohydrazide scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. By employing a rigorous and systematic approach to in vivo evaluation, as outlined in this guide, researchers can effectively assess the potential of new chemical entities.

The comparison to established CBP/p300 inhibitors provides a valuable benchmark for efficacy. Future studies on novel benzohydrazide derivatives should aim to not only demonstrate significant tumor growth inhibition but also to elucidate their precise mechanism of action, target engagement in vivo, and pharmacokinetic/pharmacodynamic relationships. Such comprehensive preclinical data is essential for the successful translation of promising compounds into clinical development.

References

  • Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PMC.
  • CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors | OncLive. OncLive.
  • Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. PharmaInfo.
  • Benzohydrazides: As potential bio-active agents. Journal of Drug Delivery and Therapeutics.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC.
  • Synthesis and biological activities of substituted N'- benzoylhydrazone deriv
  • (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC.
  • 2-hydroxy-N'-(2-hydroxybenzyl)benzohydrazide | C14H14N2O3 | CID 392123. PubChem.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. Benchchem.
  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid deriv
  • Modulating the masters: chemical tools to dissect CBP and p300 function. PMC.
  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC.

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • Discovery of Oral Anticancer 1,2-Bis(hydroxymethyl)benzo[ g]pyrrolo[2,1- a]phthalazine Hybrids That Inhibit Angiogenesis and Induce DNA Cross-Links. PubMed.
  • Molecule Discovered To Fuel Skin Cancer and Outsmart the Immune System. SciTechDaily.

Sources

A Researcher's Guide to Navigating the Experimental Landscape of Benzohydrazides: Ensuring Reproducibility for 2-(hydroxymethyl)-N'-phenylbenzohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic field of drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical factors influencing the reproducibility of experimental results for the benzohydrazide class of compounds, with a specific focus on the structural motif represented by 2-(hydroxymethyl)-N'-phenylbenzohydrazide. While published data on this specific molecule is limited, this guide will provide a robust framework for its synthesis, characterization, and biological evaluation by drawing upon established principles and data from closely related analogs. By understanding the key variables and potential pitfalls, researchers can design more robust experimental plans, leading to more reliable and reproducible outcomes.

The Benzohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

Benzohydrazides are a class of organic compounds characterized by a benzoyl group attached to a hydrazine moiety. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to interact with a wide range of biological targets.[1] The journey of benzohydrazides in medicine is closely linked to the development of isoniazid, a hydrazide-containing drug that revolutionized the treatment of tuberculosis in the 1950s.[1] This discovery spurred extensive research into hydrazide derivatives, revealing a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The versatility of the benzohydrazide core allows for systematic modifications to fine-tune its pharmacological properties, making it a continued area of interest for the development of novel therapeutics.[1]

Synthesis and Characterization: The First Step Towards Reproducibility

The synthesis of benzohydrazides and their derivatives, such as hydrazones, is generally straightforward. However, subtle variations in reaction conditions can significantly impact the purity, yield, and ultimately, the biological activity of the final compound. A well-defined and reproducible synthetic protocol is therefore paramount.

General Synthesis of Benzohydrazides

The most common route to a benzohydrazide involves the reaction of a benzoic acid ester with hydrazine hydrate. In the case of this compound, a plausible synthetic precursor would be an ester of 2-(hydroxymethyl)benzoic acid.

Experimental Protocol: Synthesis of a Representative Benzohydrazide

This protocol is a generalized procedure based on common methods for synthesizing analogous benzohydrazide derivatives.[1][4]

Step 1: Synthesis of the Benzohydrazide Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate methyl benzoate derivative (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to yield the benzohydrazide.

Step 2: Formation of the N'-Phenyl Derivative (Illustrative)

The formation of an N'-phenyl derivative would typically involve the reaction of the synthesized benzohydrazide with a phenyl-containing electrophile, or through a multi-step process involving the formation of a hydrazone with benzaldehyde followed by reduction.

dot

Caption: Generalized workflow for the synthesis of this compound.

Critical Factors for Synthetic Reproducibility
  • Purity of Starting Materials: The use of high-purity starting materials is essential to avoid side reactions and ensure the formation of the desired product.

  • Reaction Time and Temperature: These parameters should be carefully controlled and monitored to ensure the reaction goes to completion without the formation of degradation products.

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and product solubility.

  • Purification Method: The choice of purification method (e.g., recrystallization, column chromatography) is critical for removing unreacted starting materials and byproducts. The purity of the final compound should be rigorously assessed.

Characterization: Confirming the Molecular Identity

Thorough characterization of the synthesized compound is non-negotiable for ensuring that the correct molecule is being tested in biological assays. Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds of the hydrazide.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

Biological Activity of Benzohydrazide Analogs: A Comparative Overview

Compound ClassReported Biological ActivityRepresentative DataReference(s)
2-Hydroxy Benzyl Hydrazide Derivatives Antibacterial, AntioxidantZone of inhibition of 2.1 cm against E. coli for a lead compound.[5]
N'-Benzylidene-2-hydroxybenzohydrazides Antibacterial, AntifungalActive against various bacterial and fungal strains.[6]
Substituted Benzoylhydrazones Antioxidant, AntibacterialIC50 values for DPPH scavenging ranging from 0.13 to 22.87 mg/L.[7]
General Benzohydrazide Derivatives Anticancer (Hepatocellular Carcinoma)IC50 values as low as 2.33 µM against HepG2 cells.[8]
2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazones Antibacterial (including MRSA)MIC of 3.91 µg/mL against S. aureus ATCC 43300.[9]

Navigating the Challenges of Reproducibility in Biological Assays

The reproducibility of biological data for benzohydrazide derivatives can be influenced by a multitude of factors, ranging from the inherent chemical properties of the compounds to the specific parameters of the biological assay.

dot

Troubleshooting_Reproducibility cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_data Data Analysis start Inconsistent Biological Activity purity Check Purity (NMR, HPLC) start->purity stability Assess Stability in Assay Buffer start->stability solubility Determine Solubility Limit start->solubility cell_line Verify Cell Line Authenticity start->cell_line reagents Check Reagent Quality and Lot Numbers start->reagents protocol Review Protocol for Deviations start->protocol statistical_analysis Re-evaluate Statistical Methods start->statistical_analysis controls Examine Positive and Negative Controls start->controls

Sources

Comparative Guide: Spectroscopic Signatures of 2-(hydroxymethyl)-N'-phenylbenzohydrazide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nitrogenous heterocycles and linker chemistries, 2-(hydroxymethyl)-N'-phenylbenzohydrazide (Ortho isomer) serves as a critical pharmacophore precursor, particularly for phthalazin-1(2H)-one scaffolds. However, its structural integrity is often compromised by spontaneous cyclization or conformational locking, features absent in its Para (4-substituted) and Meta (3-substituted) regioisomers.[1]

This guide objectively compares the spectroscopic signatures of the Ortho isomer against its Para alternative.[1][2] By analyzing the "Ortho Effect"—driven by intramolecular hydrogen bonding—we establish diagnostic protocols to distinguish these isomers, quantifying their stability and suitability for downstream drug development.[1]

Key Finding: The Ortho isomer exhibits a diagnostic downfield shift in amide proton NMR signals (


 ppm) and a red-shifted  Carbonyl IR stretch (

cm

) compared to the Para isomer, attributable to a stable 6-membered intramolecular hydrogen bond network.

Structural Basis of Isomerism

To interpret the spectra, one must first understand the molecular dynamics.[1] The hydrazide linkage (-C(=O)NHNH-) is inherently flexible but adopts specific conformations based on substitution patterns.

  • Ortho Isomer (The Title Compound): The 2-hydroxymethyl group is spatially proximal to the hydrazide carbonyl and the N-H protons. This proximity facilitates Intramolecular Hydrogen Bonding (IHB) , forming a pseudo-cyclic 6-membered ring.[1] This "locked" conformation reduces entropy and distinctively alters bond force constants.[1]

  • Para/Meta Isomers (The Alternatives): The substituents are distal.[1] These molecules rely on Intermolecular Hydrogen Bonding (dimerization), which is concentration-dependent and solvent-sensitive.[1]

Visualization: Structural Dynamics & H-Bonding

The following diagram illustrates the competing hydrogen bonding networks that drive the spectroscopic differences.

G cluster_0 Ortho Isomer (Title Compound) cluster_1 Para Isomer (Alternative) Ortho This compound IHB Intramolecular H-Bond (Pseudo-ring formation) Ortho->IHB Rigid Conformational Rigidity IHB->Rigid Spec Spectroscopic Consequence Rigid->Spec Downfield NMR Shift Para 4-(hydroxymethyl)-N'-phenylbenzohydrazide InterHB Intermolecular H-Bond (Dimerization) Para->InterHB Flex Conformational Flexibility InterHB->Flex Flex->Spec Concentration Dependent

Caption: Figure 1. Mechanistic comparison of hydrogen bonding networks in Ortho vs. Para isomers.

Spectroscopic Comparison: Data & Analysis

The following data ranges are synthesized from comparative studies of 2-substituted vs. 4-substituted benzohydrazides [1][2][5].

Infrared Spectroscopy (FT-IR)

The Carbonyl (C=O) and Hydroxyl (O-H) regions are diagnostic.[1]

FeatureOrtho Isomer (Title)Para Isomer (Alternative)Mechanistic Explanation
Amide I (C=O) 1635 – 1645 cm⁻¹ 1655 – 1665 cm⁻¹ IHB in the Ortho isomer weakens the C=O bond character (single bond character increases), lowering the frequency (Red Shift).
O-H Stretch Broad, 3200 – 3350 cm⁻¹ Sharp, ~3400 cm⁻¹ (dilute)Ortho OH is engaged in chelation.[1] Para OH is free in dilute solution but broadens upon concentration increase.[1]
NH Stretch 3180 – 3220 cm⁻¹ 3250 – 3300 cm⁻¹ The NH proton in the Ortho isomer is often involved in the H-bond network, lowering the vibrational frequency.[1]
Nuclear Magnetic Resonance (¹H NMR)

NMR provides the most definitive confirmation of the Ortho effect due to the deshielding of protons involved in hydrogen bonds.[1]

Proton EnvironmentOrtho Isomer (δ ppm)Para Isomer (δ ppm)Mechanistic Explanation
Hydrazide -NH- 10.5 – 11.8 ppm 9.5 – 10.2 ppm Critical Differentiator: The Ortho NH is heavily deshielded by the electronegative oxygen of the proximal hydroxymethyl group via IHB.
Benzylic -CH₂- Doublet / Split Singlet Restricted rotation in the Ortho isomer can make the benzylic protons diastereotopic (magnetically non-equivalent), causing splitting even in achiral solvents.
Aromatic Region Complex MultipletAA'BB' SystemThe Para isomer shows a symmetric splitting pattern typical of 1,4-substitution.[1] The Ortho isomer shows a complex 4-proton pattern.[1]

Experimental Protocols

To ensure reproducibility, the following workflows allow for the unambiguous identification of the isomers.

Protocol A: Variable Concentration IR (The Dilution Test)

Purpose: To distinguish Intramolecular (Ortho) from Intermolecular (Para) bonding.[1]

  • Preparation: Prepare a 0.1 M stock solution of the analyte in dry CHCl₃.

  • Serial Dilution: Prepare 0.01 M and 0.001 M dilutions.

  • Acquisition: Record FT-IR spectra for all three concentrations using a liquid cell (CaF₂ windows).

  • Analysis:

    • Ortho Result: The OH and C=O peak positions remain constant across dilutions (Intramolecular bonds are intrinsic to the molecule).[1]

    • Para Result: The broad OH/NH bands become sharper and shift to higher wavenumbers as dilution breaks the intermolecular dimers.[1]

Protocol B: D₂O Exchange NMR

Purpose: To identify labile protons and confirm hydrazide structure.

  • Solvent: Dissolve 5 mg of compound in 0.6 mL DMSO-d₆.

  • Base Scan: Acquire a standard ¹H NMR (16 scans).[1]

  • Exchange: Add 2 drops of D₂O to the NMR tube and shake vigorously.

  • Re-Scan: Acquire ¹H NMR immediately.

  • Validation: The signals at >9.0 ppm (NH) and ~5.0 ppm (OH) should disappear. If the Ortho NH signal persists or exchanges slowly compared to the Para, it confirms a strong IHB "locking" the proton [5].[1]

Performance Context: Stability & Reactivity

In drug discovery, the choice between Ortho and Para isomers is often a trade-off between reactivity and stability .[1]

The Cyclization Liability (Ortho-Specific)

The Ortho isomer is thermodynamically primed to cyclize into Phthalazin-1(2H)-one derivatives under acidic conditions or thermal stress [3][4]. The Para isomer cannot undergo this transformation.[1]

Implication:

  • If your goal is a linear linker: Choose Para. [1]

  • If your goal is a heterocycle precursor: Choose Ortho. [1]

Workflow: Monitoring Cyclization Stability

The following Graphviz diagram depicts the stability testing workflow to determine if the Ortho isomer is degrading into its cyclic counterpart.

Stability Start Sample: this compound Stress Stress Condition: Reflux in EtOH/H+ (2 hrs) Start->Stress Analysis Analyze via HPLC-MS & NMR Stress->Analysis Result_Stable Result A: No Change (Stable Linear Form) Analysis->Result_Stable Para Isomer Result_Cyclic Result B: Mass -18 Da (Loss of H2O) New Peak: Phthalazinone derivative Analysis->Result_Cyclic Ortho Isomer

Caption: Figure 2. Stress testing workflow to differentiate isomer stability and cyclization potential.

References

  • Intramolecular hydrogen bonding of 2-substituted benzohydrazides. ResearchGate. Available at: [Link]

  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. National Institutes of Health (PMC).[1] Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Biomedical Research. Available at: [Link][1]

  • The facile construction of the phthalazin-1(2H)-one scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Notes. Available at: [Link]

Sources

A Comparative Guide to the Validation of a New Analytical Method for 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 2-(hydroxymethyl)-N'-phenylbenzohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind validation choices, offering a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Our objective is to equip you with the expertise to not only execute a validation plan that meets global regulatory standards but also to understand the nuanced strengths and limitations of each method for this specific analyte.

The integrity of analytical data is the bedrock of pharmaceutical development. A validated analytical method ensures that the results generated are accurate, reliable, and reproducible, which is fundamental for regulatory submissions and patient safety.[1] This guide is structured to follow the lifecycle approach to method validation, emphasizing the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[2][3][4]

The Analytical Challenge: this compound

This compound is a complex organic molecule featuring multiple functional groups, including a hydrazide moiety, aromatic rings, and a hydroxyl group. These features present both opportunities and challenges for analytical method development. The aromatic rings provide strong chromophores, making the molecule suitable for UV-based detection methods.[5] However, the hydrazide group can be reactive, potentially leading to degradation and affecting the stability and consistency of the analysis.[6] Therefore, a robust, stability-indicating method is paramount.

This guide will compare two quantitative methods for the assay of this compound as a drug substance:

  • Method A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A separation-based technique renowned for its specificity and ability to resolve the analyte from impurities.[7]

  • Method B: UV-Visible Spectrophotometry. A simpler, high-throughput technique based on the direct measurement of light absorbance.[8]

The Validation Workflow: A Systematic Approach

Method validation is not a single event but a systematic process of demonstrating that an analytical procedure is fit for its intended purpose.[4] The process begins with defining the method's objective, known as the Analytical Target Profile (ATP), and culminates in a comprehensive validation report.[2]

Validation_Workflow ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Experiments Execute Validation Experiments (Specificity, Accuracy, Precision, Linearity, etc.) Protocol->Experiments Data Collect & Analyze Raw Data Experiments->Data Report Prepare Validation Report Data->Report Lifecycle Implement for Routine Use & Continuous Monitoring Report->Lifecycle

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Validation Parameters

The core of method validation involves assessing a set of performance characteristics as outlined in the ICH Q2(R2) guidelines.[9] We will now compare how HPLC-UV and UV-Vis Spectrophotometry perform against these critical parameters.

Specificity

Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a drug substance assay, this means proving that the signal you measure comes only from this compound and not from anything else.

  • HPLC-UV Approach: This method's strength lies in its chromatographic separation. Specificity is demonstrated by showing that the analyte peak is well-resolved from potential impurities and degradation products. This is often achieved through forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) and analyzing the stressed samples. The goal is to achieve baseline resolution (Resolution ≥ 2.0) between the main peak and any adjacent peaks.[10] Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is spectrally homogeneous.

  • UV-Vis Spectrophotometry Approach: This technique is inherently less specific because it measures the total absorbance of all compounds in the solution that absorb at the chosen wavelength.[11] To establish specificity, one must demonstrate that excipients or potential impurities do not absorb at the analytical wavelength. This is often difficult to prove conclusively. A comparison of the UV spectra of the analyte, placebo, and potential impurities is necessary. Any spectral overlap compromises the method's specificity.

Comparison Summary:

FeatureHPLC-UV MethodUV-Vis Spectrophotometry Method
Principle Physical separation followed by detectionDirect measurement of absorbance
Advantage High degree of specificity; stability-indicatingSimple, fast, and inexpensive
Limitation More complex instrumentation and longer run timesProne to interference from other absorbing species
Verdict Superior for ensuring product quality and safetyAcceptable only if the absence of interfering substances can be rigorously proven
Linearity and Range

Why it matters: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12] For an assay of a drug substance, the typical range is 80% to 120% of the target concentration.[10]

  • Experimental Approach: A minimum of five concentration levels are prepared from a stock solution and analyzed. The analytical signal (peak area for HPLC, absorbance for UV-Vis) is plotted against the known concentration. The relationship is evaluated using linear regression analysis.

Comparative Data (Hypothetical):

ParameterHPLC-UV MethodUV-Vis Spectrophotometry MethodAcceptance Criteria
Range Studied 80 - 120 µg/mL8 - 12 µg/mL80-120% of target conc.
Correlation Coefficient (r²) 0.99950.9991≥ 0.999
Y-intercept Close to zeroClose to zeroNot significantly different from zero
Residual Plot Random scatterRandom scatterRandom distribution around zero
Accuracy

Why it matters: Accuracy measures the closeness of the test results to the true value.[2] It is typically expressed as the percent recovery of a known amount of analyte.

  • Experimental Approach: Accuracy is assessed across the specified range (e.g., at 80%, 100%, and 120% of the target concentration). For a drug substance, this can be done by comparing the results of the new method against a well-characterized reference standard. A minimum of nine determinations across the range (e.g., three replicates at three concentrations) is required.[13]

Comparative Data (Hypothetical):

Concentration LevelHPLC-UV Method (% Recovery)UV-Vis Spectrophotometry Method (% Recovery)Acceptance Criteria
80% (n=3) Mean: 99.8%, RSD: 0.4%Mean: 101.5%, RSD: 0.9%\multirow{3}{*}{98.0% - 102.0% Recovery}
100% (n=3) Mean: 100.1%, RSD: 0.3%Mean: 100.5%, RSD: 0.7%
120% (n=3) Mean: 99.5%, RSD: 0.5%Mean: 99.0%, RSD: 1.1%
Precision

Why it matters: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[14]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[13]

  • Experimental Approach:

    • Repeatability: Analyze a minimum of six replicate preparations at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The results are reported as the Relative Standard Deviation (RSD).

Comparative Data (Hypothetical):

ParameterHPLC-UV Method (%RSD)UV-Vis Spectrophotometry Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.85%≤ 2.0%
Intermediate Precision (n=12 total) 0.78%1.35%≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)

Why it matters:

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] While not strictly required for a drug substance assay, determining LOD and LOQ is good practice and essential if the method is later adapted for impurity analysis. They are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[10]

Comparative Data (Hypothetical):

ParameterHPLC-UV MethodUV-Vis Spectrophotometry Method
LOD (S/N ≈ 3:1) 0.05 µg/mL0.2 µg/mL
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.6 µg/mL
Robustness

Why it matters: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] It provides an indication of its reliability during normal usage.

  • Experimental Approach: Small changes are made to method parameters and the effect on the results is observed. For HPLC, this could include varying mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). For UV-Vis, one might vary the slit width or sample solvent composition. System suitability parameters should be monitored.

Interrelationship of Validation Parameters

The validation parameters are not independent but form a logical, interconnected system that collectively defines a method's performance. For instance, the validated range is defined by the interval where the method demonstrates acceptable linearity, accuracy, and precision.

Validation_Parameters cluster_Core Core Performance cluster_Boundary Performance Boundaries cluster_Foundation Foundation Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range LOQ LOQ Precision->LOQ Linearity Linearity Linearity->Range LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Ensures true measurement Robustness Robustness Robustness->Precision Confirms consistency

Caption: Interdependencies of analytical validation parameters.

Experimental Protocols

Protocol 1: RP-HPLC-UV Method
  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of Acetonitrile and 25mM Ammonium Phosphate buffer (pH 5.0) in a 20:80 (v/v) ratio.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 250 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Sample Solution Preparation (100 µg/mL): Prepare in the same manner as the Standard Solution using the test sample.

  • Chromatographic Conditions:

    • Column: Supelcosil LC-ABZ, 5 µm, 250 x 4.6 mm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm[15]

    • Run Time: 10 minutes

  • System Suitability: Inject the standard solution five times. The %RSD of the peak areas should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.[10]

  • Procedure: Inject the standard and sample solutions and calculate the assay content by comparing the peak areas.

Protocol 2: UV-Vis Spectrophotometry Method
  • Solvent: Use Methanol (HPLC grade).

  • Standard Solution Preparation (10 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 100 mL volumetric flask, dissolve and dilute to volume with Methanol (Stock A). Pipette 10 mL of Stock A into another 250 mL volumetric flask and dilute to volume with Methanol.

  • Sample Solution Preparation (10 µg/mL): Prepare in the same manner as the Standard Solution using the test sample.

  • Instrumental Parameters:

    • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer.

    • Scan Range: 400-200 nm to determine the wavelength of maximum absorbance (λmax).

    • Analytical Wavelength: Use the determined λmax for quantification.

    • Blank: Use Methanol.

  • Procedure: Measure the absorbance of the standard and sample solutions at the λmax against the blank. Calculate the assay content using the principle of Beer's Law.

Conclusion and Recommendations

This guide has compared two distinct analytical methods for the quantitative assay of this compound.

  • The RP-HPLC-UV method demonstrates superior performance in terms of specificity, precision, and robustness. Its ability to separate the analyte from potential impurities and degradants makes it the definitive choice for release and stability testing in a regulated pharmaceutical environment.[7][16] It is a true stability-indicating method that provides a high degree of confidence in the quality of the drug substance.

  • The UV-Vis Spectrophotometry method , while simpler and faster, is severely limited by its lack of specificity.[8] It may be suitable for non-critical applications, such as in-process controls where the purity of the stream is well-understood and interferences are known to be absent. However, for final product release, its use would require extensive justification and is generally not recommended.

For the development of a reliable, compliant, and scientifically sound analytical procedure for this compound, the RP-HPLC-UV method is the recommended approach. Its validation, following the principles outlined herein, will ensure data integrity and meet the stringent requirements of global regulatory agencies.[1]

References

  • Lab Manager. (2025, December 10).
  • ResearchGate. (n.d.).
  • Lab Manager. (2025, August 27).
  • Juniper Publishers. (2024, December 10).
  • Azo Materials. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • American Chemical Society. (n.d.).
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • Chromatography Online. (2020, November 15).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Scribd. (n.d.).
  • AMS Bio. (2025, July 22).
  • Spectroscopy Online. (2026, February 14).
  • ResolveMass. (2025, October 18).
  • International Council for Harmonisation. (2023, November 30).
  • Pharmaguideline. (2024, December 11).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ProPharma. (2024, June 25).
  • Google Books. (n.d.).
  • SciSpace. (n.d.). Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance.

Sources

peer-reviewed literature on the biological effects of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 2-(hydroxymethyl)-N'-phenylbenzohydrazide , designed for researchers and drug development professionals.

Executive Summary

This compound (CAS: 114068-91-6) is a critical benzohydrazide scaffold primarily investigated as a synthetic precursor and prodrug for bioactive phthalazinones. Unlike stable salicylhydrazides (which contain a 2-hydroxy group), this compound possesses a 2-hydroxymethyl group that facilitates a rapid, often spontaneous cyclization to 2-phenylphthalazin-1(2H)-one (PDHP) under physiological or acidic conditions.

While the open-chain hydrazide exhibits intrinsic antioxidant potential, its pharmacological profile is dominated by its cyclized derivative, PDHP, which demonstrates significant anticonvulsant , anti-inflammatory , and anticancer (glioma/osteosarcoma) activities. This guide compares the biological efficacy of the parent hydrazide against its active cyclized form and structural analogs, providing experimental protocols for synthesis and bioactivity assessment.

Chemical Identity & Mechanism of Action[1]

The Cyclization Equilibrium

The biological activity of this compound cannot be decoupled from its chemical instability. In aqueous solution, particularly at low pH, the 2-hydroxymethyl group attacks the hydrazide carbonyl, eliminating water to form the thermodynamically stable phthalazinone ring.

  • Open Form (Hydrazide): Acts as a flexible scaffold; potential for metal chelation and radical scavenging.

  • Closed Form (PDHP): A rigid pharmacophore that inhibits specific enzymes (e.g., aldose reductase, COX/LOX pathways) and modulates ion channels (anticonvulsant effect).

Mechanistic Pathway Diagram

The following diagram illustrates the transformation and downstream biological targets.

BiologicalPathway Precursor Phthalide + Phenylhydrazine Hydrazide This compound (Open Form) Precursor->Hydrazide Ring Opening (Ethanol, Reflux) Cyclic 2-Phenylphthalazin-1(2H)-one (PDHP - Active Form) Hydrazide->Cyclic Cyclization (-H2O) Acid/Physiological pH Target3 Anti-inflammatory (COX/LOX Inhibition) Hydrazide->Target3 Direct Antioxidant Activity (Minor) Target1 Anticonvulsant (Ion Channel Modulation) Cyclic->Target1 Target2 Anticancer (Glioma/Osteosarcoma) Cyclic->Target2 Cyclic->Target3 Target4 Aldose Reductase (Hypolipidemic) Cyclic->Target4

Caption: Transformation of the hydrazide precursor to the bioactive PDHP scaffold and its therapeutic targets.

Comparative Performance Analysis

This section compares the N'-phenyl derivative (PDHP precursor) with standard alternatives used in similar therapeutic contexts.

Comparison Table: Biological Efficacy
FeatureThis compound (Precursor)2-Phenylphthalazin-1(2H)-one (Active Cyclized Form)2-Hydroxy-N'-phenylbenzohydrazide (Salicylanilide Analog)
Primary Mechanism Prodrug / Synthetic IntermediateEnzyme Inhibition / Ion Channel ModulationUncoupling of Oxidative Phosphorylation / Chelation
Stability Low (Cyclizes in acid/vivo)High (Stable Heterocycle)High (Stable Phenol)
Anticancer Activity Moderate (IC50 > 50 µM, via conversion)High (Glioma/Osteosarcoma IC50: 1-10 µM)High (Prostate/Breast, distinct mechanism)
Anticonvulsant LowSignificant (Comparable to Phenytoin)Negligible
Anti-inflammatory Moderate (Radical Scavenging)High (Edema inhibition > 40%)High (COX-1/2 Inhibition)
Key Advantage Soluble precursor for formulationRigid pharmacophore, high specificityPotent antimicrobial/antifungal
Detailed Biological Insights
Anticancer Potential (Glioma & Osteosarcoma) [1][2]
  • Observation: The cyclized form (PDHP) exhibits significant cytotoxicity against glioma cells.

  • Mechanism: PDHP acts as a scaffold for developing PARP inhibitors and agents that disrupt DNA repair mechanisms. The open-chain hydrazide shows lower potency (IC50 > 50 µM) unless derivatized into hydrazones (e.g., N'-benzylidene derivatives), which can achieve IC50 values in the low micromolar range (1–5 µM).

  • Data Point: In microdroplet synthesis studies, the formation of PDHP from the hydrazide is accelerated, correlating with increased biological activity in cellular assays compared to the unreacted mixture.

Anticonvulsant Activity
  • Observation: PDHP derivatives protect against maximal electroshock (MES)-induced seizures.

  • Causality: The lactam pharmacophore in the phthalazinone ring mimics the structure of established anticonvulsants like phenytoin. The open hydrazide lacks this rigid spatial arrangement, rendering it inactive until cyclization occurs.

Experimental Protocols

Synthesis & Cyclization Validation

Objective: Synthesize the hydrazide and monitor its conversion to the active phthalazinone.

Reagents: Phthalide, Phenylhydrazine, Ethanol (99%), Acetic Acid (catalytic).

  • Reflux: Dissolve phthalide (10 mmol) and phenylhydrazine (10 mmol) in Ethanol (20 mL).

  • Reaction: Heat to reflux for 3–4 hours.

    • Note: The initial product is the open-chain This compound .

  • Cyclization (Optional for Active Form): Add 2-3 drops of glacial acetic acid and continue refluxing for 1 hour. The solution will precipitate the cyclic 2-phenylphthalazin-1(2H)-one .

  • Purification: Cool to room temperature. Filter the white crystalline solid. Recrystallize from ethanol.

  • Validation:

    • Hydrazide (Open): IR shows broad -OH stretch (~3300 cm⁻¹) and hydrazide C=O (~1660 cm⁻¹).

    • Phthalazinone (Closed): IR shows sharp lactam C=O (~1640 cm⁻¹) and absence of -OH/-NH broad bands.

In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the antiproliferative effect of the compound on HCT-116 (Colon) or U87 (Glioma) cells.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve this compound in DMSO. Prepare serial dilutions (100 µM to 0.1 µM).

    • Critical Step: Prepare fresh solutions immediately before use to minimize spontaneous cyclization in the stock.

  • Incubation: Treat cells for 48 hours.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO and read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression. Compare results with a pure PDHP standard to assess if activity is due to the precursor or the cyclized product.

References

  • Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. Research on Chemical Intermediates, 2019. Link

  • Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione from Phenyl Hydrazine with Phthalic Anhydride. Chemistry – A European Journal, 2019. Link

  • Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research, 2024. Link

  • Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives. Journal of Natural Products, 2024. Link

  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. International Journal of Molecular Sciences, 2023. Link

Sources

assessing the selectivity of 2-(hydroxymethyl)-N'-phenylbenzohydrazide for its biological target

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for drug discovery scientists. It treats 2-(hydroxymethyl)-N'-phenylbenzohydrazide (HMPB) as a representative lead scaffold, focusing on its primary pharmacological class: Allosteric Kinesin-5 (Eg5) Inhibition , while addressing its potential off-target liabilities (e.g., metal chelation/redox activity) common to the benzohydrazide pharmacophore.

Executive Summary & Compound Profile

This compound (HMPB) represents a privileged scaffold in medicinal chemistry, primarily investigated for its antineoplastic activity . While benzohydrazides are historically associated with antimicrobial properties (e.g., Isoniazid), the N'-phenyl substitution and ortho-hydroxymethyl modulation shift its pharmacodynamics toward Kinesin Spindle Protein (Eg5/KIF11) inhibition and potential Tyrosinase interference.

This guide outlines the critical pathway to validate HMPB as a selective biological probe, distinguishing true target engagement from "Pan-Assay Interference" (PAINS) often seen with hydrazide derivatives.

Pharmacophore Analysis
  • Scaffold: N-phenylbenzohydrazide.[1]

  • Key Substituent: Ortho-hydroxymethyl group (confers solubility and H-bond donor capability; potential for intramolecular cyclization to phthalazinones).

  • Primary Target: Kinesin-5 (Eg5) – An allosteric motor protein essential for bipolar spindle formation during mitosis.

  • Off-Target Risks: Copper-dependent enzymes (Tyrosinase), Redox cycling (ROS generation), and Tubulin binding.

Comparative Analysis: HMPB vs. Clinical Standards

To assess the utility of HMPB, it must be benchmarked against established Eg5 inhibitors. HMPB occupies a "middle ground"—offering better solubility than Monastrol but requiring rigorous optimization to match the potency of Ispinesib.

FeatureHMPB (Lead Candidate) Monastrol (Reference Tool) Ispinesib (Clinical Standard)
Mechanism Allosteric (Loop L5/α2/α3)Allosteric (Loop L5/α2/α3)Allosteric (Loop L5/α2/α3)
Potency (IC50) Low

M range (Est. 1-10

M)
~14

M
Low nM range (< 10 nM)
Selectivity Risk Moderate (Hydrazide moiety may chelate metals or inhibit oxidases)Low (Highly specific for Eg5 vs. other Kinesins)Very Low (High specificity)
Solubility High (Hydroxymethyl confers polarity)Poor (Requires DMSO)Moderate (Formulated salts)
Metabolic Stability Low to Moderate (Hydrazide bond hydrolysis risk)ModerateHigh
Primary Utility Hit-to-Lead Optimization / Chemical Probe In vitro mechanistic studiesClinical efficacy & Safety

Mechanism of Action & Signaling Pathway

HMPB functions as a Mitotic Arrest Agent . Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which destabilize them), HMPB inhibits the motility of the Eg5 motor without destroying the microtubule track.

Pathway Visualization (Graphviz)

Eg5_Pathway HMPB HMPB (Inhibitor) Eg5_Allosteric Allosteric Pocket (Loop L5/Helix α2/α3) HMPB->Eg5_Allosteric Binds Eg5_ADP Eg5-ADP Complex (Basal State) ADP_Release ADP Release (Rate Limiting Step) Eg5_ADP->ADP_Release Normal Cycle Eg5_ADP->ADP_Release Blocked by HMPB Eg5_Allosteric->Eg5_ADP Stabilizes ADP-bound state Motor_Force Motor Force Generation (Centrosome Separation) ADP_Release->Motor_Force Monoastral Monoastral Spindle (Mitotic Arrest) ADP_Release->Monoastral Failure to Separate Bipolar_Spindle Bipolar Spindle Formation Motor_Force->Bipolar_Spindle Apoptosis Apoptosis (Cell Death) Monoastral->Apoptosis Spindle Checkpoint Activation

Caption: HMPB binds the allosteric pocket of Eg5, locking the motor in an ADP-bound state. This prevents centrosome separation, leading to characteristic "monoastral" spindles and subsequent apoptosis.

Selectivity Assessment Framework

To validate HMPB, researchers must prove it inhibits Eg5 specifically, rather than acting as a general toxin or a promiscuous binder.

Phase 1: Biochemical Selectivity (The "Kinesin Panel")

Objective: Confirm HMPB does not inhibit other motor proteins essential for transport or division.

  • Target: Eg5 (Kinesin-5).

  • Counter-Targets:

    • Kinesin-1 (Conventional Kinesin): Essential for axonal transport (Neurotoxicity risk).

    • Cenp-E (Kinesin-7): Kinetochore tension (distinct mitotic mechanism).

    • MKLP-1 (Kinesin-6): Cytokinesis execution.

Protocol: Kinesin-Coupled ATPase Assay This assay measures the release of phosphate during ATP hydrolysis, coupled to NADH oxidation.

  • Reagents: Recombinant Eg5 motor domain, Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH), Phosphoenolpyruvate (PEP), ATP, Microtubules (Taxol-stabilized).

  • Setup:

    • Prepare 96-well plates with buffer (15 mM PIPES pH 7.0, 5 mM MgCl2, 1 mM EGTA).

    • Add HMPB (Serial dilution: 0.1 nM – 100

      
      M).
      
    • Add Eg5 (10-20 nM) and Microtubules (1

      
      M).
      
  • Initiation: Start reaction with 1 mM ATP.

  • Detection: Monitor absorbance at 340 nm (NADH depletion) over 10 minutes.

  • Validation:

    • Selective: IC50 < 5

      
      M for Eg5; IC50 > 100 
      
      
      
      M for Kinesin-1/Cenp-E.
    • Non-Selective: Inhibition of all motors implies aggregation or ATP competition.

Phase 2: Functional Selectivity (Phenotypic Screening)

Objective: Distinguish Eg5 inhibition (Monoastral phenotype) from Tubulin depolymerization (diffuse tubulin) or stabilization (bundles).

Protocol: Immunofluorescence Microscopy

  • Cell Line: HeLa or A549 cells (synchronized with Thymidine block).

  • Treatment: Treat cells with HMPB (5

    
    M) for 14 hours.
    
  • Staining:

    • Primary Ab: Anti-

      
      -Tubulin (Microtubules) and Anti- 
      
      
      
      -Tubulin (Centrosomes).
    • Stain: DAPI (DNA).

  • Readout Criteria:

    • Eg5 Inhibition: "Rosette" configuration (Chromosomes arranged in a circle around a single central microtubule aster).

    • Tubulin Poison: Diffuse staining (Depolymerizer) or rigid bundles (Stabilizer).

Phase 3: Exclusion of PAINS (Pan-Assay Interference)

Benzohydrazides are prone to metal chelation and redox cycling.

  • Test 1: Detergent Sensitivity: Run the ATPase assay with 0.01% Triton X-100. If HMPB activity vanishes, it was acting as a colloidal aggregator.

  • Test 2: H2O2 Production: Use a horseradish peroxidase (HRP)-phenol red assay. If HMPB generates H2O2 in buffer, it is a redox cycler, not a specific inhibitor.

Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Start HMPB Synthesis ATPase ATPase Assay (Eg5 vs Kinesin-1) Start->ATPase ThermalShift Thermal Shift Assay (Binding Affinity) ATPase->ThermalShift Confirmed Inhibitor Phenotype Microscopy (Monoastral Spindles) ThermalShift->Phenotype Target Engagement Cytotox MTT/Alamar Blue (IC50 Determination) Phenotype->Cytotox Decision Selectivity Profile Cytotox->Decision Lead Candidate Lead Candidate Decision->Lead Candidate High Selectivity PAINS/Toxic PAINS/Toxic Decision->PAINS/Toxic Off-Target Effects

Caption: Step-by-step validation pipeline moving from cell-free enzymatic assays to phenotypic cellular confirmation.

References

  • Sarli, V., & Giannis, A. (2006). Targeting the kinesin spindle protein: basic principles and clinical implications. Clinical Cancer Research.

  • Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • Cochran, J. C., et al. (2005). ATPase cycle of the mitotic kinesin Eg5. Biochemistry.[2][3]

  • El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 4-acetyl-1-substituted-5-methyl-1H-pyrazole derivatives. (Discusses benzohydrazide scaffold bioactivity). Acta Pharmaceutica.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(hydroxymethyl)-N'-phenylbenzohydrazide. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, explaining the rationale behind each procedure to ensure a self-validating system of laboratory safety. The protocols outlined herein are synthesized from established regulatory guidelines and chemical safety data for structurally similar compounds.

Core Principle: Hazard Identification and Risk Mitigation

Based on this data, this compound should be handled as a substance that is Harmful if swallowed and capable of causing serious eye irritation or damage .[1] The hydrazide functional group also warrants caution, as related compounds can have additional toxicities. Therefore, the primary objective of this disposal procedure is to prevent ingestion, eye contact, and environmental release through a meticulously controlled waste stream.

Hazard Summary Table
Hazard ClassGHS Classification & StatementRationale & Implication for Disposal
Acute Oral Toxicity Category 4: H302 - Harmful if swallowed.[1]Prevents accidental ingestion through contaminated surfaces or improper handling. All contaminated materials must be treated as hazardous waste.
Serious Eye Damage Category 1/2: H318/H319 - Causes serious eye damage/irritation.[1]Mandates the use of stringent eye protection. Any material that could become airborne (dust) or splash must be controlled.
Environmental Not Classified (Precautionary)To prevent contamination of waterways and soil, drain disposal is strictly prohibited.[2][3] All waste must be collected for approved disposal.
Incompatibilities Strong Oxidizing Agents.[1]Waste must be segregated from incompatible chemicals to prevent dangerous reactions in the waste container.[4]

Pre-Disposal Operations: Engineering Controls and PPE

Before generating or handling waste, establishing a safe environment is critical. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

  • Engineering Control: All handling of this compound, including weighing, transfers, and the preparation of waste containers, should be conducted within a certified chemical fume hood. This minimizes the risk of inhaling fine particles and protects the lab environment.

  • Personal Protective Equipment (PPE): The minimum required PPE must be worn at all times.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is any risk of splashing.[1][5]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.[5]

    • Body Protection: A long-sleeved laboratory coat is essential to protect against skin contact.[5]

Spill Management Protocol

Accidents can happen, and a prepared response is the best defense.[6]

Minor Spill (Solid, <1 gram)
  • Alert & Restrict: Alert personnel in the immediate vicinity and restrict access to the area.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Containment: Gently cover the spill with an absorbent material, such as a spill pillow or vermiculite, to prevent dust from becoming airborne.[5] Do not use materials that react with the compound.

  • Collection: Carefully sweep the absorbed material using spark-proof tools into a designated, sealable waste bag or container.[7]

  • Decontamination: Wipe the spill area with a damp paper towel. Place the used towel into the waste bag.

  • Disposal: Seal and label the bag as "Hazardous Waste" and manage it according to the procedures in Section 4.

Major Spill or Any Liquid Spill

A spill is considered major if it involves a large quantity, is outside of a containment area, or if you are not comfortable or equipped to handle it.[6]

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.

  • Secure: Close the laboratory doors to contain any potential vapors.[7]

  • Do Not Attempt Cleanup: Await the arrival of trained emergency response personnel.

Step-by-Step Waste Disposal Protocol

This protocol adheres to the principles of the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[2][3][8]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[4][9]

  • The SAA must be under the control of laboratory personnel.[9]

  • It should be in a secondary containment bin to prevent the spread of potential leaks.

  • Segregate the this compound waste container from incompatible materials, especially strong oxidizing agents.[4]

Step 2: Select the Proper Waste Container
  • Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[2][4] A high-density polyethylene (HDPE) container is a suitable choice for solid waste.

  • Condition: The container must be in good condition, free from damage or leaks.[9]

  • Venting: Do not leave a funnel in the container, as this is a violation of the "closed container" rule.[9]

Step 3: Label the Waste Container

Proper labeling is a critical regulatory requirement.[3][10] Before any waste is added, the container must be labeled with the following information:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9]

  • An approximate list of constituents and their percentages if it's a mixed waste.

  • The date when the first waste was added to the container.

Step 4: Waste Collection
  • Solid Waste: This includes the pure compound, contaminated weigh paper, gloves, and spill cleanup materials. Place these items directly into the labeled hazardous waste container.

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Sharps: Any sharps (needles, contaminated broken glass) must be disposed of in a puncture-resistant sharps container.[10][11]

Step 5: Arrange for Final Disposal
  • Once the waste container is 90% full or has been accumulating for six months (or as per your institution's policy), arrange for a pickup.[2][9]

  • Contact your institution's EHS office to schedule the collection of the hazardous waste.[3][9]

  • Never dispose of this compound or its containers in the regular trash or down the drain.[3][11]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat C Generate Waste (e.g., excess solid, contaminated gloves) A->C B Work in Fume Hood B->C D Is Waste Container Properly Labeled? C->D E Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date D->E No F Place Waste in Labeled Container D->F Yes E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Container Full (90%) or Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes J EHS Manages Final Disposal (Licensed Facility) I->J

Caption: Decision workflow for proper waste management.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Trust in these validated procedures is trust in our collective commitment to responsible science.

References

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • University of Tennessee, Knoxville.
  • Daniels Health. (2025, May 21).
  • Princeton University.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • US Bio-Clean. (2014, June 13).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Bitesize Bio. (2024, November 21). How to Clean up Chemical Spills in the Lab: 4 Essential Rules.
  • American Chemical Society. (1995). Guide for Chemical Spill Response.
  • AK Scientific, Inc. Safety Data Sheet: 2-(Hydroxymethyl)benzohydrazide.
  • Sigma-Aldrich. (2025, November 6).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fisher Scientific.
  • Fisher Scientific.
  • National Science Teaching Association (NSTA). (2024, August 16).
  • Occupational Safety and Health Administration (OSHA).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.